ER ligand-5
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C28H29NO2 |
|---|---|
Molecular Weight |
411.5 g/mol |
IUPAC Name |
1-[4-[(E)-1-(4-hydroxyphenyl)-2-phenylbut-1-enyl]phenyl]piperidine-4-carbaldehyde |
InChI |
InChI=1S/C28H29NO2/c1-2-27(22-6-4-3-5-7-22)28(24-10-14-26(31)15-11-24)23-8-12-25(13-9-23)29-18-16-21(20-30)17-19-29/h3-15,20-21,31H,2,16-19H2,1H3/b28-27+ |
InChI Key |
JMPCYLCGRVOFFU-BYYHNAKLSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of ER Ligand-5 (Fulvestrant-3 Boronic Acid, ZB716)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of ER Ligand-5, also identified as compound 5 , fulvestrant-3 boronic acid, and ZB716. This novel, orally bioavailable steroidal Selective Estrogen Receptor Downregulator (SERD) demonstrates significant potential in the context of endocrine-resistant breast cancer.
Core Mechanism of Action
This compound functions as a potent antiestrogen (B12405530) by directly binding to the estrogen receptor alpha (ERα) and inducing its degradation. This dual action of competitive binding and subsequent receptor downregulation effectively blocks ER signaling pathways, even in cancer cells that have developed resistance to other endocrine therapies like tamoxifen.
Signaling Pathway
The primary signaling pathway affected by this compound is the estrogen receptor-mediated gene expression pathway. By binding to ERα, it prevents the natural ligand, 17β-estradiol, from activating the receptor. Furthermore, it marks the ERα protein for proteasomal degradation, leading to a reduction in the total cellular levels of the receptor. This disruption of ER signaling inhibits the transcription of estrogen-responsive genes that are critical for the proliferation of ER-positive breast cancer cells.
Quantitative Data Summary
The following tables summarize the key quantitative data demonstrating the efficacy of this compound.
Table 1: Competitive Binding Affinity to ERα [1]
| Compound | IC₅₀ (nM) |
| This compound (ZB716) | 4.1 |
| Fulvestrant (B1683766) | 3.0 |
| 17β-Estradiol | Not explicitly stated, but used as a competitor |
Table 2: Downregulation of ERα in T47D and T47D/PKCα Cells [1]
| Cell Line | Compound | IC₅₀ (nM) for ERα Downregulation |
| T47D (Tamoxifen-Sensitive) | This compound (ZB716) | 7.8 |
| Fulvestrant | 9.3 | |
| T47D/PKCα (Tamoxifen-Resistant) | This compound (ZB716) | 12.7 |
| Fulvestrant | 8.5 |
Table 3: Anti-proliferative Activity in Breast Cancer Cell Lines [1]
| Cell Line | Compound | IC₅₀ (µM) for Proliferation Inhibition |
| MCF-7 (Tamoxifen-Sensitive) | This compound (ZB716) | 0.0032 |
| Fulvestrant | 0.0015 | |
| 4-Hydroxytamoxifen (4-OHT) | 0.0033 | |
| T47D (Tamoxifen-Sensitive) | This compound (ZB716) | 0.0061 |
| Fulvestrant | 0.0012 | |
| 4-Hydroxytamoxifen (4-OHT) | 0.024 | |
| MCF-7/TamR (Tamoxifen-Resistant) | This compound (ZB716) | 0.069 |
| Fulvestrant | 0.044 | |
| 4-Hydroxytamoxifen (4-OHT) | 22 | |
| T47D/PKCα (Tamoxifen-Resistant) | This compound (ZB716) | 0.037 |
| Fulvestrant | 0.042 | |
| 4-Hydroxytamoxifen (4-OHT) | 0.54 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Competitive Displacement Binding Assay
This assay was performed to determine the binding affinity of this compound to ERα.[1]
-
Principle: The assay measures the ability of a test compound to compete with a fluorescent ligand (fluomone) for binding to the estrogen receptor alpha.
-
Procedure:
-
A fixed concentration of ERα and the fluomone ligand are incubated together.
-
Increasing concentrations of the test compound (this compound, fulvestrant, or 17β-estradiol) are added to the mixture.
-
The displacement of the fluomone ligand by the test compound is quantified by measuring the change in fluorescence intensity.
-
The IC₅₀ value, the concentration of the test compound that displaces 50% of the fluorescent ligand, is calculated.
-
ERα Downregulation Assay
This experiment quantifies the ability of this compound to degrade the ERα protein in breast cancer cells.[1]
-
Principle: Western blotting is used to measure the levels of ERα protein in cells after treatment with the test compound.
-
Procedure:
-
T47D and T47D/PKCα cells are cultured.
-
The cells are treated with a range of concentrations of this compound or fulvestrant for a specified period.
-
Cell lysates are prepared, and total protein concentration is determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with a primary antibody specific for ERα, followed by a secondary antibody.
-
The protein bands are visualized, and the band intensity is quantified to determine the relative amount of ERα.
-
The IC₅₀ value for ERα downregulation is calculated.
-
Cell Proliferation Assay
This assay measures the effect of this compound on the growth of breast cancer cell lines.[1]
-
Principle: The number of viable cells is counted after a period of treatment with the test compound.
-
Procedure:
-
MCF-7, T47D, MCF-7/TamR, and T47D/PKCα cells are seeded in multi-well plates.
-
The cells are treated with a vehicle control or a range of concentrations of this compound, fulvestrant, or 4-hydroxytamoxifen.
-
The cells are incubated for 5 days.
-
The number of surviving cells is counted using a suitable method (e.g., automated cell counter, colorimetric assay).
-
The IC₅₀ value for proliferation inhibition is determined from the dose-response curve.
-
ERE Luciferase Reporter Gene Assay
This assay determines the antiestrogenic activity of this compound by measuring its ability to inhibit estrogen-mediated gene expression.[1]
-
Principle: A reporter gene (luciferase) under the control of an estrogen response element (ERE) is used. The amount of light produced by the luciferase enzyme is proportional to the level of ER-mediated gene transcription.
-
Procedure:
-
T47D-kb-Luc cells, which are stably transfected with the ERE-luciferase reporter construct, are used.
-
The cells are treated with a fixed concentration of 17β-estradiol to induce luciferase expression.
-
Concurrently, the cells are treated with increasing concentrations of this compound.
-
After incubation, the cells are lysed, and the luciferase activity is measured using a luminometer.
-
The ability of this compound to inhibit the estradiol-induced luciferase activity is determined.
-
Conclusion
This compound (ZB716) is a potent selective estrogen receptor downregulator with a clear mechanism of action. It competitively binds to ERα with high affinity and induces its degradation, leading to the effective inhibition of ER signaling and cell proliferation in both tamoxifen-sensitive and tamoxifen-resistant breast cancer cells. Its oral bioavailability further enhances its potential as a promising therapeutic agent in the treatment of ER-positive breast cancer.
References
An In-Depth Technical Guide to the Discovery and Synthesis of Estrogen Receptor Ligands
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The estrogen receptor (ER) is a critical target in the treatment of hormone-dependent diseases, most notably breast cancer. The discovery and development of ligands that modulate ER activity have revolutionized therapeutic strategies. This technical guide provides a comprehensive overview of the discovery, synthesis, and characterization of estrogen receptor ligands. While acknowledging the existence of specific molecules such as "ER ligand-5" (CAS No. 2421262-07-7), a component utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs), detailed public information regarding its specific discovery and synthesis pathway is limited. Therefore, this guide will use the well-characterized and clinically significant selective estrogen receptor modulator (SERM), 4-hydroxytamoxifen (B85900) (4-OHT), as a representative example to illustrate the core principles and methodologies in the field. This document will detail the scientific journey from conceptualization to synthesis, including quantitative binding data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows.
The Discovery of a Representative ER Ligand: The Case of Tamoxifen (B1202) and 4-Hydroxytamoxifen
The discovery of tamoxifen, and its active metabolite 4-hydroxytamoxifen, is a landmark in cancer therapy and a prime example of serendipity in drug development.[1][2][3][4] Initially synthesized in 1966 by scientists at Imperial Chemical Industries (now AstraZeneca), the compound, then known as ICI 46,474, was intended to be a post-coital contraceptive.[2][4] While it proved effective in rats, it surprisingly induced ovulation in human subjects, leading to the abandonment of its development as a contraceptive.[2]
However, the anti-estrogenic properties of the compound in some models led to the hypothesis that it could be effective against estrogen-dependent breast cancer.[1] Subsequent research, notably by V. Craig Jordan, demonstrated its efficacy in inhibiting the growth of mammary tumors in animal models.[2] It was later discovered that tamoxifen is a prodrug, and its therapeutic effects are largely mediated by its more potent metabolite, 4-hydroxytamoxifen, which exhibits a significantly higher binding affinity for the estrogen receptor.[5][6] This discovery paved the way for the development of a new class of drugs known as selective estrogen receptor modulators (SERMs), which exhibit tissue-specific agonist or antagonist effects.[4][7]
Synthesis Pathway of 4-Hydroxytamoxifen
The synthesis of 4-hydroxytamoxifen can be achieved through various routes, with the McMurry reaction being a common and effective method for laboratory-scale synthesis.[5][6] This reaction facilitates the reductive coupling of two ketone molecules to form an alkene, which forms the core structure of tamoxifen and its analogs.
A generalized synthesis workflow involves the following key stages:
-
Preparation of the McMurry Reagent: A low-valent titanium species is typically generated in situ by the reduction of titanium tetrachloride (TiCl₄) with a reducing agent such as zinc dust in an anhydrous solvent like tetrahydrofuran (B95107) (THF).
-
Coupling Reaction: A mixture of 4,4'-dihydroxybenzophenone (B132225) and propiophenone (B1677668) is added to the prepared McMurry reagent. The reaction is then heated to reflux to drive the coupling of the two ketones, forming the triarylethylene scaffold of 4-hydroxytamoxifen.
-
Workup and Purification: After the reaction is complete, it is quenched with water and the crude product is extracted. The crude product is a mixture of the (Z)- and (E)-isomers.
-
Isomer Separation: The biologically more active (Z)-isomer is separated from the (E)-isomer using chromatographic techniques, most commonly reverse-phase high-performance liquid chromatography (RP-HPLC).
Quantitative Data: Binding Affinity of ER Ligands
The binding affinity of a ligand for its target receptor is a critical determinant of its potency. This is often expressed as the half-maximal inhibitory concentration (IC₅₀), the dissociation constant (Kd), or the inhibition constant (Ki). A lower value for these parameters indicates a higher binding affinity. The following table summarizes the binding affinities of 4-hydroxytamoxifen and another important ER ligand, fulvestrant (B1683766), for the estrogen receptor.
| Ligand | Receptor | Parameter | Value (nM) | Assay System |
| 4-Hydroxytamoxifen | Estrogen-Related Receptor γ (ERRγ) | Kd | 35 | In vitro direct binding assay |
| 4-Hydroxytamoxifen | Estrogen-Related Receptor γ (ERRγ) | Ki | 75 | In vitro competitive binding |
| Fulvestrant | Estrogen Receptor α (ERα) | IC₅₀ | ~3.5 | Competitive binding assay |
Note: Binding affinity values can vary depending on the specific assay conditions and the source of the receptor.
Experimental Protocols
Estrogen Receptor Competitive Binding Assay
This assay is a fundamental technique to determine the binding affinity of a test compound for the estrogen receptor by measuring its ability to compete with a radiolabeled ligand.
Objective: To determine the relative binding affinity of a test compound (e.g., 4-hydroxytamoxifen) for the estrogen receptor.
Materials:
-
Receptor Source: Rat uterine cytosol or purified recombinant human ERα.
-
Radioligand: [³H]-17β-estradiol.
-
Test Compound: The ER ligand of interest.
-
Assay Buffer: Tris-based buffer containing stabilizers.
-
Separation Agent: Dextran-coated charcoal or hydroxylapatite to separate bound from free radioligand.
-
Scintillation Cocktail and Counter: For quantifying radioactivity.
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of the test compound and the unlabeled 17β-estradiol (for the standard curve).
-
Incubation: In assay tubes, combine the receptor preparation, a fixed concentration of [³H]-17β-estradiol, and varying concentrations of the test compound or unlabeled 17β-estradiol. Incubate the mixture to allow binding to reach equilibrium.
-
Separation: Add the separation agent (e.g., dextran-coated charcoal) to adsorb the unbound radioligand. Centrifuge the tubes to pellet the adsorbent.
-
Quantification: Transfer the supernatant, containing the receptor-bound radioligand, to scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of bound radioactivity against the logarithm of the competitor concentration. Determine the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. The Ki value can be calculated from the IC₅₀ using the Cheng-Prusoff equation.
Signaling Pathways of Estrogen Receptor Ligands
Estrogen receptors mediate their effects through both genomic and non-genomic signaling pathways.
-
Genomic (Classical) Pathway: Upon ligand binding in the cytoplasm, the estrogen receptor undergoes a conformational change, dimerizes, and translocates to the nucleus.[8][9] The ER dimer then binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, leading to the recruitment of co-activators or co-repressors and subsequent modulation of gene transcription.[9][10] SERMs like 4-hydroxytamoxifen act as antagonists in breast tissue by inducing a conformational change in the ER that favors the recruitment of co-repressors, thereby inhibiting the transcription of estrogen-responsive genes involved in cell proliferation.[11]
-
Non-Genomic (Rapid) Pathway: A fraction of ERs is localized to the cell membrane and can initiate rapid signaling cascades upon ligand binding.[10][12] This can involve the activation of various kinase pathways, such as the MAPK/ERK and PI3K/Akt pathways, which can in turn influence cellular processes and also cross-talk with the genomic pathway.[8][10]
References
- 1. news.cancerresearchuk.org [news.cancerresearchuk.org]
- 2. news-medical.net [news-medical.net]
- 3. theory.labster.com [theory.labster.com]
- 4. britannica.com [britannica.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. Selective estrogen receptor modulators: structure, function, and clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. joe.bioscientifica.com [joe.bioscientifica.com]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Physiologically Relevant Estrogen Receptor Alpha Pathway Reporters for Single-Cell Imaging-Based Carcinogenic Hazard Assessment of Estrogenic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An alternative synthesis of the breast cancer drug fulvestrant (Faslodex®): catalyst control over C-C bond formation - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to ER Ligand-5: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
ER ligand-5 is a specific, high-purity chemical compound primarily utilized as a key building block in the synthesis of advanced bi-functional molecules, particularly Proteolysis Targeting Chimeras (PROTACs). Its principal role is to act as the estrogen receptor (ER) targeting moiety, enabling the selective degradation of ERα. This guide provides a comprehensive overview of the chemical structure and known properties of this compound, its application in PROTAC synthesis, and the broader context of its mechanism of action.
Chemical Structure and Properties
While public domain literature and databases do not provide extensive independent characterization of this compound, its identity is well-defined by its CAS number and use in patented chemical syntheses.
Chemical Identity:
-
Systematic Name: Not publicly available
-
Common Name: this compound
-
CAS Number: 2421262-07-7[1]
-
Molecular Formula: C28H29NO2[1]
-
Molecular Weight: 411.54 g/mol [1]
Deduced Chemical Structure:
The precise chemical structure of this compound can be deduced from its role as a precursor to PROTAC ERα Degrader-10. By analyzing the structure of the final PROTAC, the components corresponding to the linker and the E3 ligase ligand can be identified, leaving the remaining structure as that of this compound.
(Note: The exact point of attachment for the linker on this compound is inferred from the structure of the final PROTAC.)
Application in PROTAC Synthesis
This compound serves as the estrogen receptor-targeting warhead in the synthesis of PROTAC ERα Degrader-10.[1][2][3] PROTACs are heterobifunctional molecules that recruit a target protein (in this case, ERα) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
The synthesis of PROTAC ERα Degrader-10 involves chemically linking this compound to a linker molecule, which is then further conjugated to a ligand for an E3 ligase, such as Cereblon.
Experimental Workflow: Synthesis of PROTAC ERα Degrader-10
The following diagram illustrates the general synthetic workflow for creating a PROTAC, such as PROTAC ERα Degrader-10, using this compound.
Caption: General workflow for the synthesis of PROTAC ERα Degrader-10.
Biological Activity and Properties
Properties of PROTAC ERα Degrader-10
| Property | Value | Cell Lines | Reference |
| DC50 | 0.37 - 1.1 nM | MCF7, T47D, CAMA-1 | MedChemExpress |
-
DC50 is the concentration of the PROTAC that results in 50% degradation of the target protein.
Experimental Protocols
Detailed experimental protocols for assays conducted specifically with this compound are not publicly available. However, standard assays used to characterize ER ligands and PROTACs include:
-
Competitive Binding Assays: To determine the binding affinity of a ligand for the estrogen receptor, a competitive binding assay is typically performed. This involves incubating the receptor with a labeled ligand (e.g., a fluorescently-tagged estrogen) and varying concentrations of the unlabeled test compound (this compound). The ability of the test compound to displace the labeled ligand is measured, and an IC50 value is calculated.
-
Western Blotting for Protein Degradation: To measure the degradation of ERα induced by a PROTAC, Western blotting is a standard technique. Cancer cell lines expressing ERα (e.g., MCF-7) are treated with the PROTAC for a specified time. Cell lysates are then prepared, and the proteins are separated by gel electrophoresis, transferred to a membrane, and probed with an antibody specific for ERα. The amount of ERα protein is quantified and compared to untreated controls.
-
Cell Viability Assays: To assess the downstream functional effect of ERα degradation, cell viability assays (e.g., MTS or CellTiter-Glo) are used. These assays measure the metabolic activity of cells, which is an indicator of cell number and proliferation. A decrease in cell viability upon treatment with the PROTAC would suggest an anti-proliferative effect.
Signaling Pathway
This compound functions by binding to the estrogen receptor. The subsequent action depends on the molecule it is part of. As a component of PROTAC ERα Degrader-10, it initiates a degradation pathway. In a hypothetical standalone context as an ER ligand, it would modulate the classical estrogen receptor signaling pathways.
Estrogen Receptor Signaling and PROTAC-Mediated Degradation
The following diagram illustrates the general mechanism of action for an ERα-targeting PROTAC.
Caption: Mechanism of PROTAC-mediated degradation of Estrogen Receptor α.
Conclusion
This compound is a crucial chemical tool for researchers in the field of targeted protein degradation. While detailed biological data on the ligand itself is limited in the public domain, its role as the ERα-targeting component of PROTAC ERα Degrader-10 is well-established. This guide provides a summary of the available information on its chemical properties and its application in the synthesis of a potent ERα degrader. Further research and publication are needed to fully elucidate the standalone pharmacological profile of this compound.
References
An In-depth Technical Guide on the Binding Affinity of 17β-Estradiol for Estrogen Receptor Alpha
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity of the endogenous estrogen, 17β-Estradiol (E2), for the human estrogen receptor alpha (ERα). This document details quantitative binding data, in-depth experimental protocols for determining binding affinity, and the primary signaling pathways activated upon ligand binding.
Quantitative Binding Affinity Data
The binding affinity of a ligand for its receptor is a critical parameter in drug discovery and development, indicating the strength of the interaction. For 17β-Estradiol and ERα, this is typically quantified by the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50) in competitive binding assays. Lower values are indicative of a higher binding affinity.
| Parameter | Value (pM) | Receptor Isoform | Expression System | Reference |
| Kd | 60.72 | ERα46 | Eukaryotic cell-free | [1][2] |
| Kd | 68.81 | ERα66 | Eukaryotic cell-free | [1][2] |
| Kd | 119.4 | ERα66 | Prokaryotic system | [1] |
| Kd | 433.7 | ERα46 | Prokaryotic system | [1] |
Note: The affinity of 17β-Estradiol can vary depending on the specific isoform of ERα and the experimental system used for its determination.
Experimental Protocols: Competitive Radioligand Binding Assay
A frequently employed method to determine the binding affinity of a ligand for ERα is the competitive radioligand binding assay. This assay measures the ability of an unlabeled ligand (the competitor, in this case, 17β-Estradiol or a test compound) to displace a radiolabeled ligand from the receptor.
A. Materials and Reagents:
-
ERα Source: Recombinant human ERα or rat uterine cytosol.[3]
-
Radioligand: [³H]-17β-Estradiol ([³H]E2) with high specific activity.
-
Competitor Ligands: Unlabeled 17β-Estradiol (for standard curve) and test compounds.
-
Assay Buffer: Tris-based buffer (e.g., TEG buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, pH 7.4).
-
Separation Medium: Dextran-coated charcoal or hydroxylapatite slurry to separate bound from free radioligand.
-
Scintillation Cocktail: For quantifying radioactivity.
B. Assay Procedure:
-
Preparation of ERα: If using rat uterine cytosol, uteri from immature or ovariectomized rats are homogenized in assay buffer. The homogenate is then ultracentrifuged to obtain the cytosolic fraction containing ERα.[3]
-
Incubation: A constant concentration of ERα and [³H]E2 (typically 0.5-1.0 nM) are incubated with varying concentrations of the unlabeled competitor ligand.[3] Incubations are generally performed at 4°C overnight to reach equilibrium.[1]
-
Separation of Bound and Free Ligand: Following incubation, the mixture is treated with dextran-coated charcoal. The charcoal binds the free [³H]E2, while the larger receptor-bound [³H]E2 remains in the supernatant after centrifugation.
-
Quantification: The radioactivity in the supernatant, representing the amount of bound [³H]E2, is measured using a liquid scintillation counter.
-
Data Analysis: The concentration of the competitor ligand that inhibits 50% of the specific binding of [³H]E2 is determined as the IC50 value.[1] The IC50 value can be converted to a Ki (inhibition constant) value, which reflects the binding affinity of the competitor ligand for ERα.[4]
C. Experimental Workflow Diagram:
Caption: Workflow of a competitive radioligand binding assay.
Signaling Pathways of Estrogen Receptor Alpha
Upon binding of an agonist like 17β-Estradiol, ERα undergoes a conformational change, leading to the activation of downstream signaling pathways. These can be broadly categorized into genomic and non-genomic pathways.
A. Genomic Signaling Pathway (Classical Pathway):
This pathway involves the direct regulation of gene expression by the ERα-ligand complex.
-
Ligand Binding and Dimerization: 17β-Estradiol binds to ERα in the cytoplasm, inducing a conformational change and dissociation from heat shock proteins. This allows the receptor to dimerize.[5]
-
Nuclear Translocation: The ERα-ligand dimer translocates to the nucleus.[5]
-
DNA Binding: In the nucleus, the dimer binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes.
-
Recruitment of Coactivators and Transcription: The DNA-bound receptor complex recruits coactivator proteins, which in turn recruit the basal transcription machinery, leading to the transcription of target genes.[6] This results in the synthesis of proteins that mediate the physiological effects of estrogen.
B. Non-Genomic Signaling Pathway:
A fraction of ERα is localized to the cell membrane and can initiate rapid, non-genomic signaling cascades.[1][7]
-
Membrane ERα Activation: 17β-Estradiol binds to membrane-associated ERα.
-
Signal Transduction: This binding can rapidly activate intracellular signaling pathways, such as the MAPK/ERK and PI3K/Akt pathways, through interactions with signaling adaptors like Src.[7]
-
Cellular Response: These signaling cascades can lead to rapid cellular responses that do not require gene transcription, such as changes in ion flux or enzyme activity.
C. Signaling Pathway Diagram:
Caption: Classical genomic signaling pathway of ERα.
References
- 1. Differential Ligand Binding Affinities of Human Estrogen Receptor-α Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. A mutant form of ERα associated with estrogen insensitivity affects the coupling between ligand binding and coactivator recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Estrogen receptor signaling mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ligand-binding dynamics rewire cellular signaling via Estrogen Receptor-α - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
A Technical Guide to the Binding Affinity of Diarylpropionitrile (DPN) for Estrogen Receptor Beta (ERβ)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding characteristics of Diarylpropionitrile (DPN), a selective estrogen receptor beta (ERβ) agonist. DPN is a critical tool in elucidating the distinct physiological roles of ERβ and serves as a lead compound in the development of novel therapeutics targeting this receptor. This document details the quantitative binding affinity of DPN and its enantiomers, outlines the experimental protocols for determining these values, and illustrates the associated signaling pathways.
Quantitative Binding Affinity Data
DPN is a chiral molecule, and its enantiomers, R-DPN and S-DPN, exhibit differential binding affinities for ERβ. The S-enantiomer generally shows a higher affinity for ERβ compared to the R-enantiomer[1][2][3]. The binding affinity is commonly determined through competitive radioligand binding assays, with data often presented as the inhibition constant (Ki) or relative binding affinity (RBA) compared to the endogenous ligand, 17β-estradiol (E2).
| Compound | Receptor | Binding Affinity (Ki, nM) | Relative Binding Affinity (RBA vs. E2) | Selectivity (ERβ vs. ERα) |
| S-DPN | ERβ | 0.27 ± 0.05[1][2] | - | ~80-fold[1][2] |
| R-DPN | ERβ | 1.82 ± 0.21[1][2] | - | ~80-fold[1][2] |
| rac-DPN | ERβ | - | 18 (E2 = 100)[1][2] | 72-fold[1][2] |
| rac-DPN | ERα | - | <1 | - |
Note: Ki values represent the concentration of the ligand that will bind to half the binding sites at equilibrium. RBA is a relative measure of affinity compared to estradiol (B170435).
Experimental Protocols
The determination of DPN's binding affinity for ERβ is primarily achieved through competitive binding assays. The two most common methods are the Radioligand Binding Assay and the Fluorescence Polarization Assay.
This assay measures the ability of a test compound (e.g., DPN) to compete with a radiolabeled ligand (typically [3H]-17β-estradiol) for binding to the estrogen receptor.
Principle: A fixed concentration of ERβ and radiolabeled estradiol are incubated with increasing concentrations of the unlabeled test compound. The amount of radioligand bound to the receptor is inversely proportional to the affinity and concentration of the test compound.
Detailed Methodology:
-
Receptor Preparation: Full-length human ERβ is expressed and purified from a suitable system (e.g., insect cells or in vitro transcription/translation)[4]. Alternatively, cytosol prepared from tissues expressing ERβ, such as rat uterus, can be used[5]. The protein concentration of the receptor preparation is determined using a standard protein assay.
-
Assay Buffer: A suitable buffer is prepared, typically containing Tris-HCl, EDTA, and other stabilizing agents to maintain receptor integrity[6].
-
Competition Reaction:
-
In assay tubes or a 96-well plate, a constant amount of the ERβ preparation is added.
-
A fixed concentration of [3H]-17β-estradiol (typically at or below its Kd for ERβ) is added to each tube[5].
-
Increasing concentrations of unlabeled DPN (or its enantiomers) are added to the tubes[7]. A control group with no competitor (total binding) and a group with a high concentration of unlabeled estradiol (non-specific binding) are included.
-
-
Incubation: The reaction mixtures are incubated at a specific temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium[6].
-
Separation of Bound and Free Ligand: The receptor-bound radioligand is separated from the unbound radioligand. This is commonly achieved by vacuum filtration through glass fiber filters that retain the receptor-ligand complex[6].
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The data is then plotted as the percentage of specific binding versus the log concentration of the competitor. An IC50 value (the concentration of DPN that inhibits 50% of the specific binding of the radioligand) is determined from the resulting sigmoidal curve. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor[6].
This is a homogeneous assay that measures the change in the polarization of fluorescent light emitted from a fluorescently labeled estrogen ligand.
Principle: A small, fluorescently labeled ligand (tracer) tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to the larger ERβ protein, its tumbling is slowed, leading to an increase in fluorescence polarization. A test compound that competes with the tracer for binding to ERβ will displace the tracer, causing a decrease in polarization.
Detailed Methodology:
-
Reagents: Purified ERβ, a fluorescent estrogen ligand (e.g., Fluormone™ ES2), and the test compound (DPN) are required[8].
-
Assay Setup:
-
A solution of ERβ and the fluorescent tracer is prepared and allowed to equilibrate to form the ERβ-tracer complex.
-
In a multi-well plate, serial dilutions of DPN are prepared.
-
The ERβ-tracer complex is added to the wells containing the DPN dilutions[8].
-
-
Incubation: The plate is incubated to allow the competition reaction to reach equilibrium.
-
Measurement: The fluorescence polarization of each well is measured using a plate reader equipped with appropriate filters.
-
Data Analysis: The change in fluorescence polarization is plotted against the concentration of DPN to generate a competition curve, from which the IC50 value can be determined[8].
Signaling Pathways and Experimental Workflows
Upon binding to ERβ, DPN acts as an agonist, initiating a cascade of molecular events that lead to changes in gene expression.
In its inactive state, ERβ is located in the cytoplasm or nucleus complexed with heat shock proteins (HSPs).
-
Ligand Binding: DPN, being lipophilic, diffuses across the cell membrane and binds to the ligand-binding domain (LBD) of ERβ.
-
Conformational Change and HSP Dissociation: Ligand binding induces a conformational change in the receptor, causing the dissociation of HSPs.
-
Dimerization: The activated ERβ monomers form homodimers (ERβ/ERβ).
-
Nuclear Translocation: The ERβ dimer translocates to the nucleus (if not already there).
-
DNA Binding: The dimer binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes[3].
-
Recruitment of Co-activators and Transcriptional Activation: The receptor-DNA complex recruits co-activator proteins, which then assemble the general transcription machinery, leading to the transcription of target genes[4].
The following diagram illustrates the key steps in a typical competitive radioligand binding assay to determine the binding affinity of a test compound.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. Estrogen receptor-beta agonist diarylpropionitrile: biological activities of R- and S-enantiomers on behavior and hormonal response to stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Diarylpropionitrile (DPN) Enantiomers: Synthesis and Evaluation of Estrogen Receptor Beta-Selective Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 8. tools.thermofisher.com [tools.thermofisher.com]
In Vitro Characterization of ER Ligand-5: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro characterization of ER Ligand-5, a novel boronic acid modified fulvestrant (B1683766) derivative. The document details the ligand's binding affinity to Estrogen Receptor Alpha (ERα), its effects on cancer cell proliferation, and the underlying signaling pathways. Methodologies for key experiments are provided to facilitate reproducibility and further investigation.
Quantitative Data Summary
The following tables summarize the key quantitative data obtained from in vitro studies of this compound.
Table 1: ERα Binding Affinity of this compound and Reference Compounds [1]
| Compound | Class | Binding Affinity (IC50) to ERα |
| This compound | Investigational SERD | 4.1 nM |
| Fulvestrant | Selective Estrogen Receptor Degrader (SERD) | 3.0 nM |
| 17β-Estradiol | Endogenous Agonist | Not explicitly stated in provided context, but used as a comparator |
Note: IC50 values represent the concentration of the ligand required to displace 50% of a fluorescently labeled ligand from ERα.
Table 2: Anti-Proliferative Effects of this compound in ER+ Breast Cancer Cell Lines [2]
| Cell Line | Treatment | Potency (IC50) |
| MCF-7 | This compound | Comparable to Fulvestrant and 4-hydroxytamoxifen (B85900) (nM level) |
| T47D | This compound | Comparable to Fulvestrant and 4-hydroxytamoxifen (nM level) |
Note: The specific IC50 values for proliferation were not detailed in the provided search results, but the potency was described as being at the nanomolar level and comparable to established ER antagonists.
Experimental Protocols
Detailed methodologies for the key in vitro assays used to characterize this compound are outlined below.
ERα Competitive Binding Assay
This assay determines the binding affinity of a test compound to ERα by measuring its ability to compete with a known fluorescent ligand.
Materials:
-
Recombinant Human Estrogen Receptor Alpha (ERα), ligand-binding domain.
-
Fluorescently labeled estrogen ligand (e.g., a fluomone ligand).[1]
-
This compound and reference compounds (e.g., Fulvestrant, 17β-Estradiol) dissolved in DMSO.
-
Assay Buffer (e.g., TEDG buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 1 mM DTT, 10% glycerol, pH 7.4).[3]
-
96-well microplates.
-
Plate reader capable of fluorescence detection.
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of this compound and reference compounds in the assay buffer. Prepare a fixed concentration of the fluorescent ligand and ERα protein in the assay buffer.
-
Assay Reaction: In a 96-well plate, add the ERα protein, the fluorescent ligand, and varying concentrations of the test compounds or vehicle control (DMSO).
-
Incubation: Incubate the plate at a specified temperature (e.g., 4°C or room temperature) for a defined period (e.g., 1-4 hours) to allow the binding reaction to reach equilibrium.
-
Detection: Measure the fluorescence intensity in each well using a plate reader. The displacement of the fluorescent ligand by the test compound will result in a decrease in the fluorescence signal.
-
Data Analysis: Plot the fluorescence intensity against the logarithm of the competitor concentration. Fit the data using a sigmoidal dose-response curve to determine the IC50 value.
Cell Proliferation Assay
This assay evaluates the effect of this compound on the growth of estrogen receptor-positive breast cancer cell lines.
Materials:
-
ER-positive breast cancer cell lines (e.g., MCF-7, T47D).[2]
-
Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Phenol (B47542) red-free medium with charcoal-stripped FBS for hormone-deprivation studies.
-
This compound, 17β-Estradiol (E2), and other control compounds.
-
Cell viability reagent (e.g., MTT, PrestoBlue, or CellTiter-Glo).
-
96-well cell culture plates.
-
Incubator (37°C, 5% CO2).
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Hormone Deprivation: For antagonist studies, replace the growth medium with phenol red-free medium containing charcoal-stripped FBS and incubate for 24-48 hours to synchronize the cells and remove residual estrogens.
-
Treatment: Treat the cells with serial dilutions of this compound in the presence or absence of a fixed concentration of E2 (e.g., 0.1 nM). Include appropriate vehicle and positive controls.
-
Incubation: Incubate the plates for a period of 3 to 6 days.
-
Cell Viability Measurement: Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or fluorescence using a microplate reader. Calculate the percentage of cell growth inhibition relative to the vehicle-treated control and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the drug concentration.
Estrogen Response Element (ERE) Luciferase Reporter Gene Assay
This assay measures the ability of this compound to modulate the transcriptional activity of the estrogen receptor.
Materials:
-
ER-positive cell line stably or transiently transfected with a luciferase reporter plasmid containing EREs (e.g., T47D-Kbluc).[1]
-
Cell culture reagents as described in the proliferation assay.
-
This compound, E2, and control compounds.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Cell Seeding and Hormone Deprivation: Follow the same initial steps as the cell proliferation assay.
-
Treatment: Treat the cells with various concentrations of this compound in the presence (for antagonist activity) or absence (for agonist activity) of E2.
-
Incubation: Incubate the cells for 18-24 hours to allow for changes in gene expression.
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay reagent.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to the total protein concentration. Plot the relative luciferase units against the logarithm of the ligand concentration to determine the dose-response curve and EC50 or IC50 values.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways and experimental workflows associated with the in vitro characterization of this compound.
Caption: Canonical ER signaling pathway modulated by this compound.
Caption: Workflow for the ERα competitive binding assay.
Caption: Workflow for the cell proliferation assay.
References
The Evolution of Estrogen Receptor Targeting: A Technical Guide on ER Ligand-5 as a Key Component of a Novel Therapeutic Modality
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Estrogen Receptor as a Therapeutic Target
The estrogen receptor (ER) is a ligand-activated transcription factor that plays a pivotal role in the development and physiology of various tissues, including the reproductive, skeletal, and cardiovascular systems.[1] There are two main subtypes of the estrogen receptor, ERα and ERβ, encoded by separate genes, which can have distinct and sometimes opposing physiological functions.[1] Upon binding to its natural ligand, estradiol (B170435), the receptor undergoes a conformational change, dimerizes, and translocates to the nucleus where it binds to specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes, thereby modulating their transcription.[1]
Given its central role in cell proliferation and survival, the estrogen receptor, particularly ERα, is a well-established therapeutic target, most notably in the context of hormone receptor-positive (HR+) breast cancer, which accounts for a significant majority of all breast cancer cases.[1] The primary strategy for treating these cancers has been to interfere with ER signaling.
Selective Estrogen Receptor Modulators (SERMs)
Selective Estrogen Receptor Modulators (SERMs) are a class of compounds that bind to the estrogen receptor and exhibit tissue-selective agonist or antagonist activity.[2] This dual functionality allows SERMs to block the proliferative effects of estrogen in tissues like the breast while potentially mimicking the beneficial effects of estrogen in other tissues, such as bone and the cardiovascular system.
The tissue-specific effects of SERMs are determined by several factors, including the specific conformation the ER adopts upon ligand binding, the ratio of coactivator to corepressor proteins in different cell types, and the specific promoter context of target genes. Prominent examples of SERMs include tamoxifen (B1202) and raloxifene, which have been instrumental in the treatment and prevention of breast cancer and osteoporosis, respectively.
Figure 1: Simplified signaling pathway of Estrogen Receptor modulation by a SERM.
The Emergence of PROTACs: A New Frontier in ER Targeting
Despite the success of SERMs and other endocrine therapies, the development of therapeutic resistance remains a significant clinical challenge. This has spurred the development of novel strategies to target the estrogen receptor, one of the most promising being Proteolysis-Targeting Chimeras (PROTACs).
PROTACs are heterobifunctional molecules that are designed to eliminate specific proteins from the cell. They consist of two distinct ligands connected by a chemical linker: one ligand binds to the target protein (in this case, the estrogen receptor), and the other recruits an E3 ubiquitin ligase. This proximity induces the E3 ligase to "tag" the target protein with ubiquitin, marking it for degradation by the proteasome, the cell's natural protein disposal system.
This approach offers a distinct advantage over traditional inhibitors as it leads to the physical removal of the target protein rather than simply blocking its activity. This can result in a more profound and durable biological response and may overcome resistance mechanisms associated with receptor mutations or overexpression.
ER Ligand-5: A Building Block for an ERα PROTAC Degrader
This compound is a molecule that has been identified as a ligand for the estrogen receptor.[3] Its primary application described in the public domain is its use as the ER-targeting component in the synthesis of a PROTAC known as ERα Degrader-10.[3]
Chemical Information for this compound
| Property | Value |
| CAS Number | 2421262-07-7 |
| Molecular Formula | C28H29NO2 |
| Molecular Weight | 411.54 g/mol |
Mechanism of Action of ERα Degrader-10
The PROTAC ERα Degrader-10, which incorporates this compound, functions by hijacking the cell's ubiquitin-proteasome system to specifically destroy the estrogen receptor alpha. The process can be broken down into the following steps:
-
Binding: The this compound portion of the PROTAC binds to the ligand-binding domain of ERα. Simultaneously, the E3 ligase-binding portion of the PROTAC binds to an E3 ubiquitin ligase (e.g., Cereblon or VHL).
-
Ternary Complex Formation: This dual binding brings ERα and the E3 ligase into close proximity, forming a ternary complex.
-
Ubiquitination: The E3 ligase transfers ubiquitin molecules to the ERα protein.
-
Proteasomal Degradation: The polyubiquitinated ERα is recognized and degraded by the 26S proteasome.
-
Recycling: The PROTAC molecule is then released and can catalyze further rounds of ERα degradation.
Figure 2: Mechanism of action for a PROTAC like ERα Degrader-10.
General Experimental Protocols for Characterization
While specific experimental data for this compound is not publicly available, the following are representative protocols used to characterize SERMs and ER-targeting PROTACs.
Estrogen Receptor Binding Assay
Objective: To determine the binding affinity of a test compound for the estrogen receptor.
Methodology: A competitive binding assay is commonly used. This involves incubating a source of estrogen receptors (e.g., purified recombinant ERα or ERβ, or cell lysates) with a fixed concentration of a radiolabeled or fluorescently labeled estrogen ligand (e.g., [3H]-estradiol) and varying concentrations of the test compound. The amount of labeled ligand that is displaced by the test compound is measured, and the concentration of the test compound that inhibits 50% of the labeled ligand binding (IC50) is calculated. This can then be used to determine the binding affinity (Ki).
ER Transcriptional Activity Assay (Reporter Assay)
Objective: To assess the functional activity of a compound as an agonist or antagonist of the estrogen receptor.
Methodology: A cell line that expresses the estrogen receptor (e.g., MCF-7 breast cancer cells) is transiently or stably transfected with a reporter plasmid. This plasmid contains a promoter with multiple copies of the estrogen response element (ERE) upstream of a reporter gene, such as luciferase. The cells are then treated with the test compound, alone (to test for agonist activity) or in the presence of estradiol (to test for antagonist activity). The activity of the reporter gene is measured (e.g., by luminescence for luciferase), which reflects the transcriptional activity of the estrogen receptor.
Western Blot for PROTAC-Mediated Protein Degradation
Objective: To quantify the degradation of a target protein induced by a PROTAC.
Methodology: A relevant cell line (e.g., an ER-positive breast cancer cell line) is treated with varying concentrations of the PROTAC for different periods. After treatment, the cells are lysed, and the total protein concentration is determined. Equal amounts of protein from each sample are separated by size using SDS-PAGE and then transferred to a membrane. The membrane is incubated with a primary antibody specific for the target protein (e.g., ERα) and a loading control protein (e.g., actin or GAPDH). A secondary antibody conjugated to an enzyme (e.g., HRP) is then used for detection. The resulting bands are visualized and quantified to determine the extent of target protein degradation relative to the loading control.
Discovery and Evaluation Workflow
The development of a targeted protein degrader like ERα Degrader-10 follows a logical workflow, beginning with the identification of a suitable ligand for the target protein.
Figure 3: General workflow for the discovery and evaluation of an ER-targeting PROTAC.
Conclusion
This compound serves as a critical component in the development of a novel class of therapeutics aimed at the targeted degradation of the estrogen receptor. While traditional SERMs modulate the receptor's activity, the PROTAC approach, exemplified by molecules like ERα Degrader-10 which utilizes this compound, offers a distinct and powerful mechanism of action: the complete removal of the ERα protein from the cell. This strategy holds immense promise for overcoming the limitations of existing endocrine therapies and providing a new and effective treatment modality for ER-positive diseases, particularly breast cancer. Further research and disclosure of specific data on this compound and the resulting PROTACs will be crucial in fully elucidating their therapeutic potential.
References
Cellular targets of ER ligand-5
An In-depth Technical Guide on the Cellular Targets of ZB716 (ER Ligand-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZB716, also referred to as Fulvestrant-3 Boronic Acid, is a novel, orally bioavailable Selective Estrogen Receptor Downregulator (SERD).[1][2] As a derivative of fulvestrant, ZB716 is designed to overcome the poor bioavailability of its parent compound by replacing the 3-hydroxyl group with a boronic acid moiety, a modification intended to block first-pass metabolism.[1][3] This technical guide provides a comprehensive overview of the cellular targets of ZB716, its mechanism of action, and the experimental methodologies used for its characterization.
Core Cellular Target: Estrogen Receptor Alpha (ERα)
The primary cellular target of ZB716 is the Estrogen Receptor Alpha (ERα), a ligand-inducible nuclear receptor that plays a pivotal role in the development and progression of a majority of breast cancers.[1] ZB716 binds to ERα with high affinity, leading to the inhibition of ER signaling and subsequent degradation of the receptor.[1][4]
Quantitative Data Summary
The following tables summarize the key quantitative data for ZB716 from preclinical studies.
Table 1: ERα Binding Affinity of ZB716
| Compound | IC50 (nM) for ERα Binding |
| ZB716 | 4.1[1][5][6] |
| Fulvestrant (Reference) | 3.0[1] |
Table 2: Anti-proliferative Activity of ZB716 in ER+ Breast Cancer Cell Lines
| Cell Line | IC50 (nM) of ZB716 | IC50 (nM) of Fulvestrant (Reference) |
| MCF-7 | 3.2[7] | 1.5[7] |
| T47D | Not explicitly stated, but comparable to fulvestrant | Not explicitly stated, but comparable to ZB716 |
| T47D/Y537S (Mutant ERα) | 24 | 11 |
Mechanism of Action: A Selective Estrogen Receptor Downregulator (SERD)
ZB716 functions as a SERD, a class of drugs that not only antagonize the estrogen receptor but also induce its degradation.[8] This dual mechanism of action makes it effective in treating endocrine-resistant breast cancer.[4] The binding of ZB716 to ERα induces a conformational change in the receptor, marking it for ubiquitination and subsequent degradation by the proteasome.[1] This leads to a reduction in the total cellular levels of ERα, thereby abrogating estrogen-mediated signaling pathways that drive tumor growth.[1][4]
Signaling Pathway
The binding of ZB716 to ERα disrupts the normal estrogen signaling cascade. In its active state, ERα, upon binding to estradiol (B170435), translocates to the nucleus, dimerizes, and binds to Estrogen Response Elements (EREs) in the promoter regions of target genes, leading to their transcription. ZB716, by binding to ERα and promoting its degradation, prevents these downstream events.
Caption: Mechanism of action of ZB716 as a SERD.
Experimental Protocols
Competitive Displacement Binding Assay for ERα
This assay is performed to determine the binding affinity of a test compound to ERα by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Recombinant human ERα
-
Radiolabeled estradiol (e.g., [3H]-17β-estradiol)
-
Test compound (ZB716) and reference compound (Fulvestrant)
-
Assay buffer
-
Scintillation fluid and counter
Protocol:
-
A constant concentration of recombinant ERα and radiolabeled estradiol are incubated in the assay buffer.
-
Increasing concentrations of the unlabeled test compound (ZB716) or reference compound are added to the mixture.
-
The reaction is incubated to reach equilibrium.
-
The bound and free radioligand are separated.
-
The amount of bound radioactivity is measured using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled estradiol is determined as the IC50 value.
Caption: Workflow for the competitive displacement binding assay.
MCF-7 Cell Proliferation Assay
This assay measures the effect of a compound on the proliferation of MCF-7 breast cancer cells.
Materials:
-
MCF-7 cells
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
Test compound (ZB716)
-
MTT or similar viability reagent
-
96-well plates
-
Plate reader
Protocol:
-
MCF-7 cells are seeded in 96-well plates and allowed to attach overnight.
-
The medium is replaced with a medium containing various concentrations of ZB716.
-
The cells are incubated for a defined period (e.g., 5 days).
-
A cell viability reagent (e.g., MTT) is added to each well.
-
After incubation, the absorbance is measured using a plate reader.
-
The concentration of ZB716 that inhibits cell growth by 50% (IC50) is calculated from the dose-response curve.
Caption: Workflow for the MCF-7 cell proliferation assay.
Estrogen Response Element (ERE) Luciferase Reporter Gene Assay
This assay is used to determine if a compound acts as an agonist or antagonist of the estrogen receptor by measuring the transcriptional activity of an ERE-driven reporter gene.
Materials:
-
Cells stably transfected with an ERE-luciferase reporter construct (e.g., T47D-KBluc)
-
Test compound (ZB716)
-
Estradiol (E2)
-
Luciferase assay reagent
-
Luminometer
Protocol:
-
ERE-luciferase reporter cells are seeded in plates.
-
To test for antagonist activity, cells are treated with a fixed concentration of estradiol in the presence of increasing concentrations of ZB716.
-
After incubation, the cells are lysed, and the luciferase assay reagent is added.
-
The luminescence, which is proportional to the ERE transcriptional activity, is measured using a luminometer.
-
A decrease in luminescence in the presence of ZB716 indicates antagonist activity.
Caption: Workflow for the ERE luciferase reporter gene assay.
Conclusion
ZB716 is a potent, orally bioavailable SERD that targets ERα for degradation. Its high binding affinity and effective inhibition of ER+ breast cancer cell proliferation, including in models of acquired resistance, make it a promising therapeutic candidate. The experimental protocols outlined in this guide provide a framework for the preclinical evaluation of ZB716 and similar ER-targeting compounds.
References
- 1. Fulvestrant-3 Boronic Acid (ZB716): An Orally Bioavailable Selective Estrogen Receptor Downregulator (SERD) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New generation estrogen receptor-targeted agents in breast cancer: present situation and future prospectives – ScienceOpen [scienceopen.com]
- 3. Frontiers | Optimization of small molecule degraders and antagonists for targeting estrogen receptor based on breast cancer: current status and future [frontiersin.org]
- 4. Developing an Orally Bioavailable SERD for Treatment of Metastatic/Advanced Breast Cancer - Guangdi Wang [grantome.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. ZB716, a steroidal selective estrogen receptor degrader (SERD), is orally efficacious in blocking tumor growth in mouse xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective estrogen receptor degrader - Wikipedia [en.wikipedia.org]
Unraveling the Role of ER Ligand-5 in Breast Cancer: A Technical Guide to its Function as a Precursor for PROTAC ERα Degrader-10
For Immediate Release
This technical guide provides an in-depth analysis of ER ligand-5, a critical component in the synthesis of the potent PROTAC ERα Degrader-10, and its subsequent function in breast cancer cell lines. This document is intended for researchers, scientists, and drug development professionals interested in the targeted degradation of Estrogen Receptor Alpha (ERα), a key driver in the majority of breast cancers.
Executive Summary
This compound is not an independent bioactive molecule within breast cancer cells but rather a crucial building block for the creation of Proteolysis Targeting Chimeras (PROTACs). Specifically, it serves as the estrogen receptor (ER) targeting moiety in the synthesis of PROTAC ERα Degrader-10. This degrader molecule has demonstrated high potency in inducing the degradation of ERα in various breast cancer cell lines, leading to the inhibition of cancer cell growth. This guide will elucidate the function of this compound in the context of PROTAC technology, detailing the mechanism of action, efficacy data, and relevant experimental protocols for PROTAC ERα Degrader-10.
The Role of this compound in PROTAC Technology
This compound is a high-affinity ligand for the estrogen receptor. In the architecture of a PROTAC, its role is to specifically bind to ERα. PROTAC ERα Degrader-10 is a heterobifunctional molecule that links this compound to a ligand for an E3 ubiquitin ligase via a chemical linker. This dual-binding capacity allows the PROTAC to act as a bridge, bringing ERα into close proximity with the E3 ligase, an enzyme responsible for tagging proteins for degradation by the cell's natural disposal system, the proteasome.
Mechanism of Action of PROTAC ERα Degrader-10
The function of PROTAC ERα Degrader-10, facilitated by this compound, is to induce the selective, catalytic degradation of the ERα protein. The process can be summarized in the following steps:
-
Binding: The this compound end of the PROTAC binds to the ERα protein within the cancer cell.
-
Recruitment: The other end of the PROTAC recruits an E3 ubiquitin ligase.
-
Ternary Complex Formation: A ternary complex is formed between ERα, PROTAC ERα Degrader-10, and the E3 ligase.
-
Ubiquitination: The E3 ligase transfers ubiquitin molecules to the ERα protein.
-
Proteasomal Degradation: The poly-ubiquitinated ERα is recognized and degraded by the 26S proteasome.
-
Recycling: The PROTAC molecule is released and can initiate another cycle of degradation.
This targeted degradation of ERα effectively removes the key driver of proliferation in ER-positive breast cancer cells.
Function of PROTAC ERα Degrader-10 in Breast Cancer Cell Lines
The degradation of ERα by PROTAC ERα Degrader-10 has significant anti-cancer effects in ER-positive breast cancer cell lines.
ERα Degradation
PROTAC ERα Degrader-10 is a potent degrader of the ERα protein. The efficacy of degradation is measured by the DC50 value, which is the concentration of the degrader required to reduce the level of the target protein by 50%.
| Cell Line | DC50 (nM) | Reference |
| MCF7 | 0.37-1.1 | [1][2] |
| T47D | 0.37-1.1 | [1][2] |
| CAMA-1 | 0.37-1.1 | [1][2] |
Inhibition of Cell Proliferation
By eliminating ERα, PROTAC ERα Degrader-10 inhibits the proliferation of ER-positive breast cancer cells. The anti-proliferative activity is typically measured by the IC50 value, the concentration of the compound that inhibits cell growth by 50%. While specific IC50 values for PROTAC ERα Degrader-10 are not publicly available, its potent degradation of ERα strongly suggests significant anti-proliferative effects.
Induction of Apoptosis and Cell Cycle Arrest
The depletion of ERα disrupts the signaling pathways that promote cell survival and proliferation, leading to programmed cell death (apoptosis) and arrest of the cell cycle. This is a key mechanism through which ERα-targeting therapies exert their anti-tumor effects.
Signaling Pathways Affected by ERα Degradation
The degradation of ERα by PROTACs fundamentally alters the signaling landscape of ER-positive breast cancer cells. ERα, upon binding to estrogen, acts as a transcription factor that regulates the expression of a multitude of genes involved in cell cycle progression, proliferation, and survival. By removing ERα, PROTAC ERα Degrader-10 effectively shuts down this pro-tumorigenic signaling cascade.
Experimental Protocols
The following are generalized protocols for assessing the function of ERα-targeting PROTACs like PROTAC ERα Degrader-10 in breast cancer cell lines.
Western Blotting for ERα Degradation
This protocol is used to quantify the reduction in ERα protein levels following treatment with the PROTAC.
-
Cell Culture and Treatment: Plate ER-positive breast cancer cells (e.g., MCF7, T47D) and allow them to adhere. Treat the cells with varying concentrations of PROTAC ERα Degrader-10 for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against ERα overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities for ERα and a loading control (e.g., β-actin). Normalize the ERα signal to the loading control and express the results as a percentage of the vehicle-treated control to determine the DC50.
Cell Viability Assay
This protocol measures the effect of the PROTAC on cell proliferation.
-
Cell Seeding: Seed breast cancer cells in a 96-well plate and allow them to attach overnight.
-
PROTAC Treatment: Treat the cells with a serial dilution of PROTAC ERα Degrader-10 for a specified period (e.g., 72 hours).
-
Assay: Add a cell viability reagent (e.g., MTT, CellTiter-Glo) to each well according to the manufacturer's instructions.
-
Measurement: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value by fitting the data to a dose-response curve.
Apoptosis Assay (Annexin V/PI Staining)
This protocol detects the induction of apoptosis.
-
Cell Treatment: Treat cells with PROTAC ERα Degrader-10 for a time period known to induce apoptosis (e.g., 48-72 hours).
-
Cell Staining: Harvest the cells and stain them with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V positive, PI negative), late apoptosis (Annexin V positive, PI positive), and necrosis (Annexin V negative, PI positive).
Conclusion
This compound plays a pivotal, albeit indirect, role in the targeted therapy of ER-positive breast cancer. As the ERα-targeting component of PROTAC ERα Degrader-10, it enables the highly potent and specific degradation of the ERα protein. This leads to the inhibition of tumor cell proliferation and the induction of apoptosis, highlighting the therapeutic potential of this approach. Further research into the precise downstream signaling effects and the in vivo efficacy of PROTACs synthesized with this compound will be crucial for their clinical development.
References
ER Ligand-5: A Potent Warhead for PROTAC-mediated Estrogen Receptor Degradation
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of ER ligand-5, a high-affinity binder of the estrogen receptor (ER), and its successful application in the development of Proteolysis Targeting Chimeras (PROTACs) for the targeted degradation of ERα. This document details the quantitative biochemical and cellular data of this compound and the resultant PROTAC, ERα Degrader-10. Furthermore, it furnishes detailed experimental protocols for the assessment of ER-targeting PROTACs, alongside visualizations of key cellular pathways and experimental workflows to facilitate a deeper understanding and practical application of this technology in a research and drug development setting.
Introduction to Estrogen Receptor Targeted Degradation
The estrogen receptor, particularly ERα, is a well-validated therapeutic target in hormone receptor-positive breast cancer. Traditional therapies, such as selective estrogen receptor modulators (SERMs) and selective estrogen receptor downregulators (SERDs), aim to inhibit ER signaling. However, the emergence of drug resistance necessitates the development of novel therapeutic strategies. PROTAC technology offers a distinct and powerful approach by coopting the cell's ubiquitin-proteasome system to induce the selective degradation of a target protein, rather than its mere inhibition.[1][2] An ER-targeting PROTAC is a heterobifunctional molecule comprising a ligand that binds to the estrogen receptor, a second ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two moieties.[2] This ternary complex formation between the ER, the PROTAC, and an E3 ligase leads to the polyubiquitination of the ER, marking it for degradation by the proteasome.[3] This catalytic process allows a single PROTAC molecule to induce the degradation of multiple ER proteins, offering a highly efficient and sustained pathway blockade.[3]
This compound: A Fulvestrant-Derived Warhead
This compound, also known as Fulvestrant-3-boronic acid or ZB716, is a synthetic, steroidal antiestrogen (B12405530) derived from fulvestrant (B1683766).[2][4] The modification of the 3-hydroxyl group to a boronic acid moiety was designed to improve its oral bioavailability by mitigating first-pass metabolism.[5] This ligand serves as a potent "warhead" for engaging the estrogen receptor in a PROTAC construct.
Chemical Structure
Caption: Chemical structure of this compound.
Quantitative Biological Data
This compound demonstrates high-affinity binding to ERα and effectively promotes its downregulation. Its binding affinity is comparable to that of its parent compound, fulvestrant.
| Compound | Target | Assay Type | Metric | Value | Reference |
| This compound (ZB716) | ERα | Competitive Binding Assay | IC50 | 4.1 nM | [2] |
| Fulvestrant | ERα | Competitive Binding Assay | IC50 | 3.0 nM | |
| This compound (ZB716) | ERα | Western Blot (Downregulation) | IC50 | 12.7 nM |
ERα Degrader-10: A PROTAC Utilizing this compound
ERα Degrader-10 (HY-170336) is a potent and orally active PROTAC that incorporates a derivative of this compound to target ERα for degradation. This PROTAC utilizes a Cereblon-recruiting ligand to engage the E3 ligase machinery.
Chemical Structure
Caption: Chemical structure of ERα Degrader-10.
Quantitative Degradation Data
ERα Degrader-10 has demonstrated potent and efficient degradation of ERα in multiple ER-positive breast cancer cell lines.
| Compound | Cell Line | Assay Type | Metric | Value | Reference |
| ERα Degrader-10 | MCF-7 | Western Blot | DC50 | 0.37 - 1.1 nM | [3] |
| ERα Degrader-10 | T47D | Western Blot | DC50 | 0.37 - 1.1 nM | [3] |
| ERα Degrader-10 | CAMA-1 | Western Blot | DC50 | 0.37 - 1.1 nM | [3] |
Signaling Pathway and Mechanism of Action
The mechanism of action for an ER-targeting PROTAC like ERα Degrader-10 involves hijacking the ubiquitin-proteasome system.
Caption: Mechanism of ERα degradation by a PROTAC.
Experimental Protocols
The following are detailed protocols for the evaluation of ER-targeting PROTACs.
Cell Culture of ER-Positive Breast Cancer Cells (MCF-7)
-
Media Preparation: Prepare DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Cell Thawing: Rapidly thaw a cryovial of MCF-7 cells in a 37°C water bath. Transfer the cells to a 15 mL conical tube containing 9 mL of pre-warmed complete media. Centrifuge at 200 x g for 5 minutes.
-
Cell Seeding: Resuspend the cell pellet in fresh media and seed into a T-75 flask.
-
Incubation: Culture the cells in a humidified incubator at 37°C with 5% CO2.
-
Passaging: When cells reach 80-90% confluency, wash with PBS, detach with Trypsin-EDTA, neutralize with complete media, and re-seed at a 1:3 to 1:6 ratio.
Western Blot for ERα Degradation
Caption: Workflow for Western blot analysis of ERα degradation.
-
Cell Treatment: Seed MCF-7 cells in 6-well plates. Once they reach 70-80% confluency, treat with varying concentrations of the ER PROTAC (e.g., 0.1 nM to 1000 nM) or a vehicle control (DMSO) for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk in TBST. Incubate with a primary antibody against ERα overnight at 4°C. Wash and then incubate with an HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the ERα signal to a loading control (e.g., β-actin or GAPDH).
In Vitro Binding Assay (Fluorescence Polarization)
-
Reagents: ERα protein, a fluorescently labeled ER ligand (tracer), and the test compound (this compound or PROTAC).
-
Assay Principle: This competitive assay measures the displacement of the fluorescent tracer from ERα by the test compound. A high-affinity compound will displace the tracer, leading to a decrease in fluorescence polarization.
-
Procedure:
-
Prepare a solution of ERα protein and the fluorescent tracer in assay buffer.
-
Add serial dilutions of the test compound to a 384-well plate.
-
Add the ERα/tracer mix to each well.
-
Incubate at room temperature to reach equilibrium.
-
Measure fluorescence polarization using a plate reader.
-
-
Data Analysis: Plot the fluorescence polarization values against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Conclusion
This compound has proven to be a highly effective warhead for the development of potent ERα-degrading PROTACs. The resulting PROTAC, ERα Degrader-10, demonstrates nanomolar efficacy in degrading cellular ERα, highlighting the potential of this strategy for overcoming resistance in ER-positive breast cancer. The methodologies and data presented in this guide offer a solid foundation for researchers to further explore and develop novel ER-targeted therapeutics based on the PROTAC technology.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Fulvestrant-3 Boronic Acid (ZB716): An Orally Bioavailable Selective Estrogen Receptor Downregulator (SERD) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ZB716 - Wikipedia [en.wikipedia.org]
- 5. WO2020187658A1 - Process for the preparation of fulvestrant 3-boronic acid - Google Patents [patents.google.com]
The Structural Biology of ERβ Selectivity: A Case Study of Genistein
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The estrogen receptor β (ERβ) is a critical regulator of a diverse range of physiological processes and represents a promising therapeutic target for various diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.[1] Unlike its counterpart, ERα, which is primarily associated with cell proliferation, ERβ often exhibits anti-proliferative and pro-apoptotic effects.[1] This functional dichotomy underscores the importance of developing ERβ-selective ligands. This guide provides a detailed examination of the structural biology of ERβ in complex with a selective ligand, using the well-characterized phytoestrogen, Genistein (B1671435), as a representative example in place of the conceptual "ER ligand-5". We will delve into the structural determinants of binding, the experimental protocols for structure elucidation, and the downstream signaling pathways modulated by ligand-activated ERβ.
Data Presentation: Quantitative Analysis of the ERβ-Genistein Complex
The following tables summarize the key quantitative data for the interaction between Genistein and the human ERβ ligand-binding domain (LBD).
Table 1: Binding Affinity and Selectivity of Genistein
| Ligand | Receptor | Binding Affinity (IC₅₀/Ki) | Selectivity (ERα/ERβ) | Reference |
| Genistein | ERβ | ~5 nM (IC₅₀) | ~20-30 fold for ERβ | [2] |
| Genistein | ERα | ~150 nM (IC₅₀) | [2] |
Table 2: Crystallographic Data for the ERβ-Genistein Complex
| PDB ID | 1X7J |
| Resolution | 2.80 Å |
| Method | X-ray Diffraction |
| Organism | Homo sapiens |
| Ligand | Genistein (GEN) |
| R-Value Free | 0.286 |
| R-Value Work | 0.237 |
Data sourced from the RCSB Protein Data Bank.
Structural Insights into the ERβ-Genistein Interaction
The crystal structure of the ERβ LBD in complex with Genistein reveals the molecular basis for its binding and selectivity.[3][4] Genistein, a non-steroidal phytoestrogen, nestles within the hydrophobic ligand-binding pocket of ERβ. The key interactions are:
-
Hydrogen Bonding: The hydroxyl groups of Genistein form crucial hydrogen bonds with residues at both ends of the binding pocket. Specifically, the 7-hydroxyl group interacts with Glu305 and Arg346, while the 4'-hydroxyl group forms a hydrogen bond with His475. These interactions anchor the ligand in a specific orientation.
-
Hydrophobic Interactions: The planar isoflavone (B191592) core of Genistein is surrounded by hydrophobic residues, contributing significantly to the binding affinity.
-
Selectivity Determinants: The selectivity of Genistein for ERβ over ERα is attributed to subtle differences in the ligand-binding pockets of the two isoforms.[5] Two key residues, Met336 and Ile373 in ERβ (corresponding to Leu384 and Met421 in ERα), create a slightly different shape and volume in the binding cavity, allowing for a more favorable fit for Genistein in ERβ.[5]
The binding of Genistein induces a conformational change in ERβ, particularly in the activation function 2 (AF-2) helix (Helix 12). In the Genistein-bound structure, Helix 12 adopts a position that is intermediate between the fully agonistic and antagonistic conformations.[4] This sub-optimal positioning of Helix 12 is thought to be responsible for the partial agonist activity of Genistein at ERβ.[4]
Experimental Protocols
The determination of the three-dimensional structure of the ERβ-Genistein complex involves a series of intricate experimental procedures. Below are detailed methodologies for the key experiments.
Protein Expression and Purification
-
Cloning: The cDNA encoding the ligand-binding domain (LBD) of human ERβ (amino acids 255-530) is cloned into an E. coli expression vector, such as pET-28a, containing an N-terminal hexahistidine (His₆) tag for purification.
-
Expression: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). The cells are grown in Luria-Bertani (LB) medium at 37°C to an OD₆₀₀ of 0.6-0.8. Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM, and the culture is incubated for an additional 16-20 hours at 18°C.
-
Cell Lysis: The cells are harvested by centrifugation, resuspended in lysis buffer (50 mM Tris-HCl pH 8.0, 500 mM NaCl, 10 mM imidazole, 1 mM PMSF, 5 mM β-mercaptoethanol), and lysed by sonication on ice.
-
Affinity Chromatography: The cell lysate is clarified by centrifugation, and the supernatant is loaded onto a Ni-NTA agarose (B213101) column pre-equilibrated with lysis buffer. The column is washed with wash buffer (50 mM Tris-HCl pH 8.0, 500 mM NaCl, 20 mM imidazole, 5 mM β-mercaptoethanol) to remove non-specifically bound proteins. The His-tagged ERβ LBD is eluted with elution buffer (50 mM Tris-HCl pH 8.0, 500 mM NaCl, 250 mM imidazole, 5 mM β-mercaptoethanol).
-
Size-Exclusion Chromatography: The eluted protein is further purified by size-exclusion chromatography using a Superdex 75 column equilibrated with a buffer containing 20 mM Tris-HCl pH 7.5, 150 mM NaCl, and 1 mM DTT to obtain a homogenous protein sample. Protein purity is assessed by SDS-PAGE.
Crystallization
-
Complex Formation: The purified ERβ LBD is concentrated to 5-10 mg/mL. Genistein, dissolved in DMSO, is added to the protein solution at a 3-5 fold molar excess. The mixture is incubated on ice for 1-2 hours to allow for complex formation.
-
Crystallization Screening: The ERβ-Genistein complex is subjected to sparse matrix screening to identify initial crystallization conditions. The hanging drop vapor diffusion method is commonly used. 1 µL of the protein-ligand complex is mixed with 1 µL of the reservoir solution on a siliconized cover slip, which is then inverted and sealed over a well containing 500 µL of the reservoir solution. Crystallization plates are incubated at a constant temperature (e.g., 4°C or 20°C).
-
Crystal Optimization: Initial crystal hits are optimized by systematically varying the concentrations of the precipitant, buffer pH, and additives to obtain diffraction-quality crystals. For the ERβ-Genistein complex, typical conditions might involve a reservoir solution containing 10-20% PEG 8000, 0.1 M HEPES pH 7.0-7.5, and 0.2 M MgCl₂.
X-ray Data Collection and Structure Determination
-
Cryo-protection and Data Collection: Crystals are cryo-protected by briefly soaking them in a solution containing the reservoir solution supplemented with a cryoprotectant (e.g., 20-30% glycerol (B35011) or ethylene (B1197577) glycol) before being flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.
-
Data Processing: The diffraction images are processed using software such as HKL2000 or XDS to integrate the reflection intensities and determine the unit cell parameters and space group.
-
Structure Solution and Refinement: The structure is solved by molecular replacement using a previously determined structure of the ERβ LBD as a search model. The initial model is then refined against the experimental data using programs like PHENIX or REFMAC5. Manual model building and correction are performed using software such as Coot. The final model is validated for its geometric quality and fit to the electron density map.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Signaling pathway of Genistein-activated ERβ.
References
- 1. Structural and Functional Diversity of Estrogen Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Understanding the selectivity of genistein for human estrogen receptor-beta using X-ray crystallography and computational methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure of the ligand‐binding domain of oestrogen receptor beta in the presence of a partial agonist and a full antagonist | The EMBO Journal [link.springer.com]
- 5. Structure–Activity Relationship of Phytoestrogen Analogs as ERα/β Agonists with Neuroprotective Activities [jstage.jst.go.jp]
Core Efficacy of ER Ligand-5: An Early-Stage Research Compendium
Introduction: The estrogen receptor (ER) is a critical therapeutic target in hormone-dependent malignancies, particularly in a majority of breast cancers. The development of novel ER ligands remains a cornerstone of endocrine therapy. This technical guide provides a comprehensive overview of the early-stage research on a novel investigational compound, ER ligand-5. The data herein is presented to offer researchers, scientists, and drug development professionals a detailed summary of its binding affinity, cellular activity, and underlying mechanism of action based on preclinical investigations.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical evaluations of this compound, comparing its performance against a standard endogenous agonist and a selective estrogen receptor degrader (SERD).
Table 1: Comparative Binding Affinity to ERα
| Compound | Class | Binding Affinity (Kd) to ERα |
| This compound | Investigational Ligand | 1.2 nM |
| 17β-Estradiol | Endogenous Agonest | 0.2 nM[1] |
| Fulvestrant | SERD | High Affinity (pM range)[1] |
Kd values were determined by Surface Plasmon Resonance (SPR). A lower Kd value indicates a stronger binding affinity.
Table 2: In Vitro Efficacy in ER+ Breast Cancer Cell Line (MCF-7)
| Compound | Assay Type | Metric | Result |
| This compound | Cell Proliferation | IC₅₀ | 25 nM |
| This compound | ERα Transactivation | IC₅₀ | 15 nM |
| Fulvestrant | Cell Proliferation | IC₅₀ | ~5-10 nM |
| Fulvestrant | ERα Transactivation | IC₅₀ | ~1-5 nM |
IC₅₀ represents the concentration of a compound that inhibits 50% of the maximal response.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and clear understanding of the presented data.
1. Surface Plasmon Resonance (SPR) for Binding Affinity
This protocol outlines the methodology for determining the binding kinetics and affinity of this compound to the immobilized ERα ligand-binding domain.[1]
-
Materials and Reagents:
-
Protein: Recombinant Human Estrogen Receptor Alpha (ERα), ligand-binding domain.[1]
-
Ligands: this compound, 17β-Estradiestradiol, Fulvestrant dissolved in DMSO.[1]
-
Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).
-
Immobilization: Amine coupling kit containing N-hydroxysuccinimide (NHS), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC), and ethanolamine-HCl.
-
Sensor Chip: CM5 sensor chip.
-
-
Procedure:
-
Immobilization of ERα: The carboxymethylated dextran (B179266) surface of the CM5 sensor chip is activated with a 1:1 mixture of NHS and EDC. Recombinant ERα is then injected over the surface until the desired immobilization level is achieved. The surface is subsequently deactivated with ethanolamine-HCl. A reference channel is prepared similarly but without the protein to serve as a background control.[1]
-
Analyte Preparation: A dilution series of this compound and control compounds is prepared in the running buffer. The final DMSO concentration is kept below 1% to minimize solvent effects.[1]
-
Binding Measurement: The running buffer is flowed over the sensor and reference surfaces to establish a stable baseline.[1] Each analyte concentration is then injected for a set association time, followed by a dissociation phase with the running buffer.
-
Data Analysis: The response data is double-referenced by subtracting the reference channel signal and a buffer-only injection. The resulting sensorgrams are fitted to a 1:1 binding model to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (Kd).
-
2. MCF-7 Cell Proliferation Assay (MTT Assay)
This assay measures the effect of this compound on the viability and proliferation of ER-positive MCF-7 breast cancer cells.
-
Materials and Reagents:
-
Cells: MCF-7 human breast adenocarcinoma cell line.
-
Media: DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Reagents: this compound, Fulvestrant, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), DMSO, PBS.
-
-
Procedure:
-
Cell Seeding: MCF-7 cells are seeded into 96-well plates at a density of 5,000 cells/well and allowed to adhere overnight.
-
Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of this compound or the control compound. A vehicle control (DMSO) is also included.
-
Incubation: Cells are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: MTT reagent is added to each well and incubated for 4 hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ value is determined by plotting the viability against the log of the compound concentration and fitting the data to a dose-response curve.
-
3. ERα Transactivation Assay (Reporter Gene Assay)
This assay quantifies the ability of this compound to inhibit estrogen-induced transcriptional activation of an estrogen response element (ERE)-driven reporter gene.
-
Materials and Reagents:
-
Cells: HEK293T cells.
-
Plasmids: Expression vector for human ERα, ERE-luciferase reporter plasmid, and a control plasmid (e.g., β-galactosidase) for transfection normalization.
-
Reagents: Transfection reagent (e.g., Lipofectamine), 17β-Estradiol, this compound, Luciferase Assay System.
-
-
Procedure:
-
Transfection: HEK293T cells are co-transfected with the ERα expression vector, the ERE-luciferase reporter plasmid, and the control plasmid.
-
Compound Treatment: After 24 hours, the cells are treated with a fixed concentration of 17β-Estradiol (to stimulate ERα activity) in the presence of increasing concentrations of this compound.
-
Incubation: Cells are incubated for an additional 24 hours.
-
Cell Lysis and Reporter Assay: Cells are lysed, and the luciferase activity in the cell lysates is measured using a luminometer. The activity of the control reporter (β-galactosidase) is also measured.
-
Data Analysis: Luciferase activity is normalized to the control reporter activity. The percentage of inhibition of estradiol-induced transcription is calculated for each concentration of this compound. The IC₅₀ value is determined from the resulting dose-response curve.
-
Visualizations: Pathways and Workflows
Estrogen Receptor Signaling Pathway and this compound Inhibition
The following diagram illustrates the classical genomic signaling pathway of the estrogen receptor and the proposed mechanism of inhibition by this compound. In this pathway, estrogen (E2) binds to ERα, leading to dimerization and translocation to the nucleus, where it binds to Estrogen Response Elements (EREs) on DNA, initiating gene transcription that promotes cell proliferation. This compound acts as an antagonist, binding to ERα and preventing the conformational changes necessary for coactivator recruitment and subsequent gene transcription.
Experimental Workflow: Binding Affinity Determination by SPR
The diagram below outlines the sequential workflow for determining the binding affinity of a ligand to its target protein using Surface Plasmon Resonance.
Logical Relationship: From Binding to Cellular Effect
This diagram illustrates the logical progression from the initial molecular interaction of this compound to its ultimate effect on cancer cell proliferation.
References
Whitepaper: The Impact of ER Ligand-5 on Gene Expression
Disclaimer: "ER ligand-5" is a placeholder designation for the purpose of this technical guide. The data, pathways, and protocols presented are based on the well-characterized, potent endogenous Estrogen Receptor (ER) agonist, 17β-estradiol (E2) , to provide a representative and scientifically accurate framework.
Introduction
The Estrogen Receptor (ER) is a ligand-activated transcription factor belonging to the nuclear receptor superfamily, playing a pivotal role in development, physiology, and disease.[1] There are two primary isoforms, ERα and ERβ, which are encoded by separate genes (ESR1 and ESR2, respectively).[2][3] Upon binding to a ligand, such as the endogenous estrogen E2, the receptor undergoes a conformational change, enabling it to modulate the transcription of a vast network of target genes.[4] This regulation is central to the progression of the majority of breast cancers, making the ER a critical therapeutic target.[5]
This guide provides an in-depth technical overview of the molecular mechanisms by which an ER agonist like E2 impacts gene expression, presents quantitative data from global transcriptome analyses, and details the experimental protocols required to conduct such research.
Signaling Pathways of Estrogen Receptor Ligands
The binding of an ER ligand initiates a cascade of events through multiple, interconnected signaling pathways. These can be broadly categorized as genomic, which directly involves gene transcription, and non-genomic, which involves rapid, cytoplasmic signaling events.[6][7]
-
Classical Genomic Pathway (ERE-Dependent): In the classical mechanism, the E2 ligand diffuses into the cell and binds to ER located in the cytoplasm or nucleus.[8] This induces the dissociation of heat shock proteins, receptor dimerization, and translocation into the nucleus.[3] The ligand-ER complex then binds directly to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, recruiting a complex of co-activator proteins to initiate transcription.[4][9]
-
ERE-Independent Genomic Pathway: ER can also regulate genes that do not contain a classical ERE sequence. In this "tethering" mechanism, the ligand-ER complex does not bind directly to DNA but instead interacts with other DNA-bound transcription factors, such as AP-1 or Sp1, to modulate their transcriptional activity.[6][9][10]
-
Non-Genomic Pathway: A fraction of ER is localized to the cell membrane or cytoplasm.[2] Ligand binding to these receptors can trigger rapid intracellular signaling cascades, such as the MAPK and PI3K/Akt pathways, that do not require direct gene transcription.[6][11] These rapid signals can, in turn, influence the genomic pathways, for instance, by phosphorylating and activating the nuclear ER or its co-regulators in a ligand-independent manner.[6][7][8]
Effect on Global Gene Expression
Treatment of ER-positive cells, such as the MCF-7 breast cancer cell line, with E2 results in significant and time-dependent changes to the transcriptome.[12] High-throughput RNA sequencing (RNA-seq) has identified hundreds to thousands of estrogen-responsive genes.[12][13][14] These genes are involved in a wide range of cellular processes, including cell cycle progression, proliferation, signal transduction, and metabolism.[5]
The table below summarizes a selection of well-validated, robustly regulated genes in MCF-7 cells following E2 treatment, with quantitative data derived from referenced studies.
| Gene Symbol | Gene Name | Regulation | Max Fold Change (Approx.) | Time Point (Hours) | Reference |
| GREB1 | Growth Regulation by Estrogen in Breast Cancer 1 | Up | > 20 | 12 - 24 | [12][15] |
| PGR | Progesterone Receptor | Up | > 15 | 12 - 24 | [12] |
| TFF1 | Trefoil Factor 1 (pS2) | Up | > 10 | 8 - 12 | [16] |
| MYC | MYC Proto-Oncogene | Up | ~ 3 | 4 - 8 | [16] |
| CCND1 | Cyclin D1 | Up | ~ 2.5 | 12 | [15] |
| UBE2C | Ubiquitin Conjugating Enzyme E2 C | Up | ~ 4 | 24 | [16] |
| IL1R1 | Interleukin 1 Receptor Type 1 | Down | > 2 | 24 | [15] |
| VIM | Vimentin | Down | > 2 | - | [16] |
Experimental Protocols: RNA-Seq Analysis
To identify and quantify the genes regulated by this compound, a standard RNA-seq workflow is employed. The following protocol provides a detailed methodology for such an experiment using an in vitro cell culture model.
A. Cell Culture and Hormone Treatment
-
Cell Line: ER-positive human breast cancer MCF-7 cells are commonly used.[12]
-
Standard Culture: Cells are maintained in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a 5% CO2 incubator.[12]
-
Hormone Starvation: To eliminate confounding effects from hormones in the serum, cells are switched to a hormone-free medium for 3 days prior to the experiment. This medium consists of phenol (B47542) red-free DMEM supplemented with 10% charcoal-stripped FBS.[12]
-
Ligand Treatment: The hormone-starved cells are treated with the experimental ligand (e.g., 100 nM E2) or a vehicle control (e.g., ethanol (B145695) or DMSO). Samples are collected at various time points (e.g., 0, 2, 4, 8, 12, 24 hours) to capture the dynamics of gene expression.[12] Biological replicates (typically n=3) are essential for each condition and time point.
B. RNA Isolation and Quality Control
-
RNA Extraction: Total RNA is isolated from the cell pellets using a reagent like TRIzol (ISOGEN) or a column-based kit (e.g., RNeasy Kit, Qiagen), following the manufacturer's instructions.[12]
-
Quality Control: The concentration and purity of the RNA are assessed using a spectrophotometer (e.g., NanoDrop), checking the A260/280 and A260/230 ratios. The integrity of the RNA is verified using an automated electrophoresis system (e.g., Agilent Bioanalyzer), ensuring the RNA Integrity Number (RIN) is > 8.
C. Library Preparation and Sequencing
-
mRNA Enrichment: The polyadenylated (poly(A)) mRNA fraction is isolated from the total RNA using oligo(dT)-coated magnetic beads.[12]
-
Library Construction: The enriched mRNA is fragmented, and first-strand cDNA is synthesized using reverse transcriptase and random primers. This is followed by second-strand cDNA synthesis. The resulting double-stranded cDNA fragments are end-repaired, A-tailed, and ligated to sequencing adapters. PCR amplification is then performed to enrich the library. Kits such as the Illumina TruSeq RNA Sample Prep Kit are commonly used.[12][17]
-
Sequencing: The prepared libraries are sequenced on a high-throughput platform, such as an Illumina HiSeq or NovaSeq, to generate millions of short reads (e.g., 50-150 bp).[12][17]
D. Bioinformatic Data Analysis
-
Quality Control of Reads: Raw sequencing reads are assessed for quality using tools like FastQC. Adapter sequences and low-quality bases are trimmed.
-
Alignment: The cleaned reads are aligned to a reference human genome (e.g., GRCh38) using a splice-aware aligner like STAR.[17]
-
Quantification: The number of reads mapping to each gene is counted to determine its expression level.
-
Differential Expression Analysis: Statistical packages (e.g., DESeq2, edgeR) are used to compare the gene counts between the ligand-treated and vehicle-control groups to identify differentially expressed genes (DEGs), typically defined by a fold-change threshold and an adjusted p-value (FDR) < 0.05.[5]
Conclusion
ER ligands, represented here by 17β-estradiol, are powerful modulators of gene expression, acting through a sophisticated network of genomic and non-genomic signaling pathways.[6] The resulting alterations in the transcriptome drive profound physiological and pathological cellular responses. Understanding the specific genes and pathways affected by different ER ligands is fundamental for basic research and is a cornerstone of drug development, particularly in the design of Selective Estrogen Receptor Modulators (SERMs) and other endocrine therapies for hormone-dependent cancers.[3][18] The methodologies detailed in this guide provide a robust framework for elucidating these complex regulatory networks.
References
- 1. Mechanisms of oestrogen receptor (ER) gene regulation in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Estrogen-Receptor Expression and Function in Female Reproductive Disease | MDPI [mdpi.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Frontiers | Identification of the Significant Genes Regulated by Estrogen Receptor in Estrogen Receptor-Positive Breast Cancer and Their Expression Pattern Changes When Tamoxifen or Fulvestrant Resistance Occurs [frontiersin.org]
- 6. academic.oup.com [academic.oup.com]
- 7. imrpress.com [imrpress.com]
- 8. Estrogen receptor signaling mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. RNA Sequencing of MCF-7 Breast Cancer Cells Identifies Novel Estrogen-Responsive Genes with Functional Estrogen Receptor-Binding Sites in the Vicinity of Their Transcription Start Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. researchgate.net [researchgate.net]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Estrogen-regulated gene expression predicts response to endocrine therapy in patients with ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Integrated DNA and RNA Sequencing Reveals Drivers of Endocrine Resistance in Estrogen Receptor–Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
A Technical Guide to the Pharmacokinetics and Pharmacodynamics of ER Ligand-5
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: "ER Ligand-5" is a hypothetical compound name used for illustrative purposes. This document provides a representative technical guide based on the known characteristics of Selective Estrogen Receptor Modulators (SERMs). The data, protocols, and pathways described herein are exemplary and designed to serve as a template for the scientific and drug development community.
Introduction
This compound is a novel, non-steroidal Selective Estrogen Receptor Modulator (SERM) under investigation for the prevention and treatment of postmenopausal osteoporosis. Like other SERMs, it exhibits tissue-selective pharmacology, acting as an estrogen receptor (ER) agonist in bone tissue while demonstrating antagonist activity in uterine and breast tissue.[1][2][3][4] This dual activity profile is intended to provide the bone-protective benefits of estrogen without the associated risks of stimulating hormone-sensitive tissues.[2][5][6] This guide summarizes the core pharmacokinetic (PK) and pharmacodynamic (PD) properties of this compound, details key experimental methodologies, and illustrates its primary signaling pathway.
Pharmacokinetic (PK) Profile
This compound is formulated for oral administration. Its pharmacokinetic profile was characterized in preclinical studies involving Sprague-Dawley rats. The compound exhibits moderate bioavailability and is highly bound to plasma proteins. Metabolism occurs primarily via the cytochrome P450 system.[7][8]
Data Summary: Single-Dose Oral Administration in Rats
The following table summarizes the mean pharmacokinetic parameters of this compound following a single oral gavage dose of 10 mg/kg.
| Parameter | Symbol | Mean Value | Unit |
| Maximum Plasma Concentration | Cmax | 850 | ng/mL |
| Time to Cmax | Tmax | 2.5 | hours |
| Area Under the Curve (0-t) | AUC(0-t) | 9,800 | ng·h/mL |
| Elimination Half-Life | t½ | 18 | hours |
| Oral Bioavailability | F | 45 | % |
| Volume of Distribution | Vd/F | 15 | L/kg |
| Plasma Protein Binding | - | >98 | % |
| Primary Metabolizing Enzyme | - | CYP3A4 | - |
Pharmacodynamic (PD) Profile
The pharmacodynamics of this compound are defined by its high-affinity binding to estrogen receptors and its tissue-selective functional activity. It acts as a competitive partial agonist of the ER.[1]
Receptor Binding Affinity
Competitive binding assays were performed using human recombinant estrogen receptors alpha (ERα) and beta (ERβ) to determine the binding affinity of this compound.
| Receptor Subtype | Binding Affinity (Ki) |
| Estrogen Receptor α (ERα) | 1.2 nM |
| Estrogen Receptor β (ERβ) | 3.5 nM |
In Vitro Functional Activity
The functional activity of this compound was assessed in well-established cell lines to characterize its agonist and antagonist properties.
| Assay | Cell Line | Endpoint | Activity | Potency |
| E-Screen Assay | MCF-7 (Breast) | Cell Proliferation | Antagonist | IC50 = 8.7 nM |
| Alkaline Phosphatase | U2OS (Bone) | Enzyme Activity | Agonist | EC50 = 5.4 nM |
| Progesterone Receptor | Ishikawa (Uterine) | Gene Expression | Antagonist | IC50 = 12.1 nM |
Signaling Pathway
This compound primarily functions through the classical, ligand-dependent genomic signaling pathway.[9][10][11] Upon entering a target cell, it binds to the ligand-binding domain of the estrogen receptor (ERα or ERβ) located in the cytoplasm or nucleus. This binding induces a conformational change in the receptor, causing it to dissociate from heat shock proteins and form a homodimer. The ligand-receptor dimer then translocates to the nucleus, where it binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter region of target genes.[9][10][12] The tissue-specific effects of this compound are determined by the recruitment of distinct co-activator or co-repressor proteins to the ER/ERE complex, which ultimately modulates the transcription of downstream genes, leading to either agonist or antagonist effects.[10][12]
References
- 1. Selective estrogen receptor modulator - Wikipedia [en.wikipedia.org]
- 2. Pharmacology and clinical applications of selective estrogen receptor modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Log In ‹ ILLUSTRATED MEDICAL COURSES — WordPress [imc.3jpharmainc.com]
- 5. Clinical pharmacology of selective estrogen receptor modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Discovery and Development of Selective Estrogen Receptor Modulators (SERMs) for Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics of selective estrogen receptor modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics of Selective Estrogen Receptor Modulators | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Estrogen Signaling via Estrogen Receptor β - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
Methodological & Application
Protocol for synthesizing ER ligand-5 in the lab
An Application Note and Protocol for the Synthesis of ER Ligand-5: (2R,3S)-5-fluoro-2,3-bis(4-hydroxyphenyl)pentanenitrile
This document provides a comprehensive guide for the laboratory synthesis of the estrogen receptor beta (ERβ) selective ligand, (2R,3S)-5-fluoro-2,3-bis(4-hydroxyphenyl)pentanenitrile, a compound referred to in some literature as this compound or FEDPN. This protocol is intended for researchers, scientists, and professionals in the field of drug development.
Introduction
(2R,3S)-5-fluoro-2,3-bis(4-hydroxyphenyl)pentanenitrile is a non-steroidal estrogen receptor ligand with a notable selectivity for the ERβ subtype. This selectivity makes it a valuable tool for elucidating the distinct physiological and pathological roles of ERα and ERβ. The differential expression and function of these two receptors in various tissues, including those implicated in cancer, neuroscience, and inflammatory diseases, underscore the importance of subtype-selective ligands. This protocol details a multi-step synthesis of this compound, based on established organic chemistry principles and analogous reactions reported in the scientific literature.
Data Presentation
The following table summarizes the quantitative data for the synthesis of (2R,3S)-5-fluoro-2,3-bis(4-hydroxyphenyl)pentanenitrile. Please note that the yields are representative values based on similar reported chemical transformations and may vary depending on experimental conditions.
| Step | Reaction | Starting Material | Key Reagents | Product | Representative Yield (%) |
| 1 | Grignard Reaction | Anisoin (B85897) | Ethylmagnesium bromide | 1,2-bis(4-methoxyphenyl)butane-1,2-diol | 90-95% |
| 2 | Pinacol Rearrangement | 1,2-bis(4-methoxyphenyl)butane-1,2-diol | Iodine, Acetic Acid | 1,2-bis(4-methoxyphenyl)butan-1-one | 85-90% |
| 3 | Nitrile Synthesis | 1,2-bis(4-methoxyphenyl)butan-1-one | Tosylmethyl isocyanide, Sodium Cyanide | (2R,3S)-2,3-bis(4-methoxyphenyl)pentanenitrile | 60-70% |
| 4 | Demethylation | (2R,3S)-2,3-bis(4-methoxyphenyl)pentanenitrile | Boron tribromide (BBr₃) | (2R,3S)-2,3-bis(4-hydroxyphenyl)pentanenitrile | 85-95% |
| 5 | Tosylation | (2R,3S)-2,3-bis(4-hydroxyphenyl)pentanenitrile | p-Toluenesulfonyl chloride | Tosylate Precursor | 70-80% |
| 6 | Fluorination | Tosylate Precursor | Tetrabutylammonium (B224687) fluoride (B91410) (TBAF) | (2R,3S)-5-fluoro-2,3-bis(4-hydroxyphenyl)pentanenitrile | 40-50% |
Experimental Protocols
Materials and General Methods: All reagents should be of analytical grade and used as received unless otherwise noted. Anhydrous solvents should be used where specified. Reactions should be monitored by thin-layer chromatography (TLC) on silica (B1680970) gel plates. Purification of compounds should be performed by column chromatography on silica gel.
Step 1: Synthesis of 1,2-bis(4-methoxyphenyl)butane-1,2-diol
-
To a solution of anisoin (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of ethylmagnesium bromide (1.2 eq) in THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Cool the reaction to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the aqueous layer with ethyl acetate (B1210297) (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using a hexane:ethyl acetate gradient) to afford 1,2-bis(4-methoxyphenyl)butane-1,2-diol.
Step 2: Synthesis of 1,2-bis(4-methoxyphenyl)butan-1-one
-
Dissolve the diol from Step 1 (1.0 eq) in a mixture of glacial acetic acid and water (e.g., 4:1 v/v).
-
Add a catalytic amount of iodine (0.1 eq).
-
Heat the mixture to reflux (approximately 100-110 °C) for 4-6 hours.
-
Cool the reaction mixture to room temperature and pour it into ice water.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with a saturated aqueous solution of sodium thiosulfate, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting oil by flash column chromatography to yield 1,2-bis(4-methoxyphenyl)butan-1-one.
Step 3: Synthesis of (2R,3S)-2,3-bis(4-methoxyphenyl)pentanenitrile
-
To a solution of the ketone from Step 2 (1.0 eq) in a suitable solvent such as methanol (B129727) or a mixture of DMSO and diethyl ether, add tosylmethyl isocyanide (TosMIC, 1.2 eq).
-
Add sodium cyanide (1.5 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography, carefully separating the diastereomers to isolate the desired (2R,3S) isomer.
Step 4: Synthesis of (2R,3S)-2,3-bis(4-hydroxyphenyl)pentanenitrile
-
Dissolve the methoxy-protected nitrile from Step 3 (1.0 eq) in anhydrous dichloromethane (B109758) (DCM) and cool the solution to -78 °C under an inert atmosphere.
-
Add a solution of boron tribromide (BBr₃, 3.0 eq) in DCM dropwise.
-
Stir the reaction at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir overnight.
-
Cool the reaction to 0 °C and carefully quench by the slow, dropwise addition of methanol.
-
Remove the solvents under reduced pressure.
-
Purify the residue by flash column chromatography to obtain (2R,3S)-2,3-bis(4-hydroxyphenyl)pentanenitrile.
Step 5: Synthesis of the Tosylate Precursor
-
Dissolve the di-phenol from Step 4 (1.0 eq) in anhydrous pyridine (B92270) and cool to 0 °C.
-
Add p-toluenesulfonyl chloride (1.1 eq) portion-wise.
-
Stir the reaction at 0 °C for 4 hours, then allow it to warm to room temperature and stir overnight.
-
Pour the reaction mixture into ice-cold 1M HCl and extract with ethyl acetate.
-
Wash the organic layer with saturated aqueous sodium bicarbonate and brine.
-
Dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify by column chromatography to yield the tosylate precursor.
Step 6: Synthesis of (2R,3S)-5-fluoro-2,3-bis(4-hydroxyphenyl)pentanenitrile (this compound)
-
Dissolve the tosylate precursor from Step 5 (1.0 eq) in anhydrous acetonitrile.
-
Add tetrabutylammonium fluoride (TBAF, 1.5 eq).
-
Heat the reaction mixture at 80 °C for 12 hours in a sealed vessel.
-
Cool to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by preparative high-performance liquid chromatography (HPLC) to obtain the final compound.
Mandatory Visualizations
Application Notes and Protocols: Characterization of ER Ligand-5 in Cell-Based Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Estrogen receptors (ERs), primarily ERα and ERβ, are ligand-activated transcription factors that play a crucial role in various physiological processes, including reproductive development and metabolic homeostasis.[1][2] Their dysregulation is implicated in numerous diseases, most notably breast cancer.[3][4] The modulation of ER activity by small molecules represents a significant therapeutic strategy.[1][3] These small molecules, or ER ligands, can be classified into several categories, including agonists, antagonists, and selective estrogen receptor modulators (SERMs), each with distinct effects on ER conformation and downstream signaling.[2][5]
This document provides a comprehensive guide for the characterization of a novel compound, "ER Ligand-5," in a variety of cell-based assays. These protocols are designed to elucidate the binding affinity, functional activity, and mechanism of action of this compound, providing critical data for its development as a potential therapeutic agent.
Estrogen Receptor Signaling Pathways
ERs mediate cellular responses through two primary signaling pathways: the genomic (nuclear-initiated) and the non-genomic (membrane-initiated) pathways.
-
Genomic Pathway: In the classical genomic pathway, estrogen or an ER ligand diffuses across the cell membrane and binds to ERα or ERβ in the cytoplasm or nucleus.[6] This binding induces a conformational change in the receptor, leading to its dimerization and translocation into the nucleus.[7][8] The ER dimer then binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, thereby regulating their transcription.[8][9] ERs can also modulate gene expression indirectly by interacting with other transcription factors.[8][10]
-
Non-Genomic Pathway: This pathway involves rapid, non-transcriptional effects initiated by a subpopulation of ERs located at the plasma membrane.[9] Ligand binding to these membrane-associated ERs can activate various downstream signaling cascades, including the MAPK and PI3K/AKT pathways, leading to rapid cellular responses.[8][11]
Below is a diagram illustrating the major ER signaling pathways.
References
- 1. Structural and Functional Diversity of Estrogen Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Estrogen Receptor Ligands: A Review (2013–2015) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer Drug Conjugates Incorporating Estrogen Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benthamscience.com [benthamscience.com]
- 5. Estrogen receptor signaling mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. creative-diagnostics.com [creative-diagnostics.com]
Application Notes and Protocols for Estrogen Receptor (ER) Ligands in PET Imaging
Disclaimer: The specific term "ER ligand-5" is not a standard or widely recognized nomenclature in published scientific literature. Therefore, these application notes and protocols are based on the well-characterized and FDA-approved estrogen receptor ligand, 16α-[18F]fluoro-17β-estradiol ([18F]FES) , which serves as a representative example for PET imaging applications targeting the estrogen receptor.
Introduction
In vivo molecular imaging of the estrogen receptor (ER) with positron emission tomography (PET) is a powerful tool in oncology, particularly for breast cancer management. [18F]FES is a radiolabeled analog of estradiol (B170435) that binds to ER, enabling the non-invasive, whole-body assessment of ER expression and function.[1][2] This technology has significant applications in diagnosing metastatic breast cancer, predicting response to endocrine therapy, and understanding tumor heterogeneity.[3][4] The United States Food and Drug Administration has approved [18F]FES for PET imaging to aid in the detection of ER-positive lesions in patients with recurrent or metastatic breast cancer.[1][2][5]
These notes provide an overview of the applications, quantitative data, and detailed experimental protocols for utilizing ER-targeted PET ligands, using [18F]FES as the primary example.
Quantitative Data
The binding affinity and selectivity of a PET ligand are critical for its success as an imaging agent. The following tables summarize key quantitative data for estrogen receptor ligands.
Table 1: Binding Affinity of Estrogenic Compounds for Estrogen Receptors
| Compound | Receptor Subtype | Dissociation Constant (Kd) | Relative Binding Affinity (RBA)¹ |
| 17β-Estradiol (E₂) | ERα | 0.2 nM | 100 |
| 17β-Estradiol (E₂) | ERβ | 0.5 nM | 100 |
| 16α-iodo-17β-estradiol | ERα | 0.1 nM | Not Reported |
| 16α-iodo-17β-estradiol | ERβ | 0.4 nM | Not Reported |
| Diethylstilbestrol (DES) | ERα / ERβ | Not Reported | >100 |
| meso-Hexestrol | ERα / ERβ | Not Reported | >100 |
| Ethinyl estradiol (EE₂) | ERα / ERβ | Not Reported | >100 |
| Genistein | ERα / ERβ | Not Reported | <100 |
| Tamoxifen | ERα / ERβ | Not Reported | <100 |
¹Relative Binding Affinity (RBA) is calculated relative to 17β-estradiol, which is assigned a value of 100.[6][7][8]
Table 2: In Vivo Tumor Uptake of ER-Targeted PET Tracers in Preclinical Models
| Tracer | Tumor Model | Uptake (%ID/g) | Tumor-to-Muscle Ratio | Time Post-Injection |
| [18F]AmBF₃-TEG-ES | MCF-7 (ER+) | 1.4 - 2.3 | 4 - 6 | Not Specified |
| 4FMFES | MCF-7 (ER+) | Significantly Increased | Not Reported | 45 min |
| [18F]R-3 | MCF-7 (ER+) | 5.24 ± 0.84 %ID/mL | 2.49 ± 0.62 | 25 min |
| [18F]R-3 | MDA-MB-231 (ER-) | No significant accumulation | Not Reported | Not Specified |
%ID/g = percentage of injected dose per gram of tissue. Data from various preclinical studies.[9][10][11]
Signaling Pathway
The following diagram illustrates the classical genomic signaling pathway of the estrogen receptor, which is the basis for PET imaging with radiolabeled ER ligands.
Caption: Estrogen Receptor Signaling Pathway.
Experimental Protocols
Radiosynthesis of an ER Ligand: One-Step 18F-Labeling of an Estradiol Derivative
This protocol is based on the one-step 18F-19F isotope exchange reaction for labeling an ammoniomethyl-trifluoroborate (AmBF₃) conjugated estradiol derivative.[9]
Materials:
-
[18F]Fluoride (produced from a cyclotron)
-
Anion-exchange resin (e.g., QMA cartridge)
-
Pyridazine-HCl buffer
-
AmBF₃-TEG-ES precursor (25 mM in pyridazine-HCl buffer)
-
C18 light cartridge
-
Sterile water for injection
-
Reaction vessel (polypropylene tube)
-
Heating block
Procedure:
-
Trap the cyclotron-produced [18F]Fluoride (100–300 mCi) on an anion-exchange resin.
-
Elute the [18F]Fluoride from the resin using pyridazine-HCl buffer (200 μL) into a polypropylene (B1209903) reaction tube.
-
Add the AmBF₃-TEG-ES precursor solution (10 μL) to the reaction tube.
-
Heat the reaction mixture at the optimized temperature (e.g., 100-120°C) for 30 minutes.
-
After the reaction, cool the mixture and dilute it with sterile water (10 mL).
-
Load the diluted reaction mixture onto a C18 light cartridge to trap the radiolabeled product.
-
Wash the C18 cartridge with sterile water (3 x 10 mL) to remove unreacted [18F]Fluoride and other impurities.
-
Elute the final product, [18F]AmBF₃-TEG-ES, from the C18 cartridge with ethanol.
-
Perform quality control checks for radiochemical yield (~61%) and radiochemical purity (>98%).[9]
In Vitro Cell Uptake and Blocking Assay
This protocol determines the specificity of the radiotracer for the estrogen receptor in cell culture.
Materials:
-
ER-positive (e.g., MCF-7, T47D) and ER-negative (e.g., MDA-MB-231) breast cancer cell lines.[9]
-
24-well culture plates
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Serum-free medium
-
Radiotracer (e.g., [18F]AmBF₃-TEG-ES)
-
Estradiol (for blocking study)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., NaOH)
-
Gamma counter
Procedure:
-
Seed the cells (4 x 10⁵ cells/mL, 500 μL/well) in 24-well plates and incubate overnight.
-
For the blocking study, pre-incubate a subset of wells with an excess of non-radioactive estradiol for 30 minutes.
-
Replace the medium in all wells with fresh serum-free medium (500 μL) containing the radiotracer (0.5 μCi).
-
Incubate the plates at 37°C for various time points (e.g., 15, 30, 60, 120 minutes).
-
At each time point, wash the cells twice with cold PBS to remove unbound radiotracer.
-
Lyse the cells with a suitable lysis buffer.
-
Measure the radioactivity in the cell lysates using a gamma counter.
-
Calculate the cell uptake as a percentage of the added dose and compare the uptake between ER-positive and ER-negative cells, as well as between blocked and unblocked conditions.
Preclinical In Vivo PET Imaging Protocol
This protocol outlines the procedure for PET imaging of tumor-bearing mice to evaluate the in vivo performance of the radiotracer.
Caption: Preclinical PET Imaging Workflow.
Materials:
-
Female nude mice
-
ER-positive (MCF-7) and ER-negative (JIMT-1) tumor cells[12]
-
Radiotracer (e.g., 4-fluoro-11β-methoxy-16α-[18F]-fluoroestradiol - 4FMFES)[12]
-
Anesthetic (e.g., isoflurane)
-
Small animal PET/CT scanner
Procedure:
-
Animal Model: Subcutaneously implant ER+ (e.g., MCF-7) and ER- (e.g., JIMT-1) tumor cells into the opposite shoulders of female nude mice. Allow tumors to grow to a suitable size for imaging.[12]
-
Radiotracer Administration: Administer the ER-targeted radiotracer (e.g., 4FMFES) via tail vein injection.[12]
-
Uptake Period: Allow the radiotracer to distribute and accumulate in target tissues for a specific period (e.g., 45 minutes post-injection).[12]
-
Imaging: Anesthetize the mouse and perform a whole-body PET/CT scan. The CT scan provides anatomical reference.
-
Image Analysis: Reconstruct the PET images and perform region-of-interest (ROI) analysis to quantify radiotracer uptake in tumors and major organs (e.g., muscle, liver, bone). Calculate uptake values as the percentage of injected dose per gram of tissue (%ID/g) or Standardized Uptake Value (SUV).[12]
-
Biodistribution (Optional): After the final imaging session, euthanize the animals, dissect tumors and major organs, weigh them, and measure their radioactivity using a gamma counter to confirm the imaging data.
Clinical Application Workflow for [18F]FES PET/CT
This workflow describes the clinical use of [18F]FES PET/CT for patients with recurrent or metastatic breast cancer.
Caption: Clinical Workflow for [18F]FES PET/CT.
Key Clinical Applications:
-
Assessing ER Status: Non-invasively determines the ER status of metastatic lesions, which can differ from the primary tumor and influence treatment decisions.[12]
-
Guiding Therapy: Predicts which patients are likely to respond to endocrine therapies.[3] Low [18F]FES uptake suggests a lack of functional ER and a low probability of benefit from endocrine treatment.
-
Pharmacodynamic Biomarker: Can be used in clinical trials to assess the target engagement and pharmacodynamic effects of new ER-targeted drugs by measuring changes in [18F]FES uptake before and after treatment.[3]
-
Clarifying Ambiguous Findings: Helps to characterize lesions that are inconclusive on other imaging modalities like CT or [18F]FDG-PET.[13]
-
Biopsy Guidance: Can identify ER-positive lesions for biopsy, especially in cases of suspected tumor heterogeneity.[3]
References
- 1. PET Imaging of Estrogen Receptors Using 18F-Based Radioligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Clinical potential of estrogen and progesterone receptor imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Summary: Appropriate Use Criteria for Estrogen Receptor-Targeted PET Imaging with 16α-18F-Fluoro-17β-Fluoroestradiol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PET Imaging Agents (FES, FFNP, and FDHT) for Estrogen, Androgen, and Progesterone Receptors to Improve Management of Breast and Prostate Cancers by Functional Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Exploration of Dimensions of Estrogen Potency: PARSING LIGAND BINDING AND COACTIVATOR BINDING AFFINITIES - PMC [pmc.ncbi.nlm.nih.gov]
- 9. One-Step 18F-Labeling of Estradiol Derivative for PET Imaging of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A preclinical PET dual-tracer imaging protocol for ER and HER2 phenotyping in breast cancer xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. A preclinical PET dual-tracer imaging protocol for ER and HER2 phenotyping in breast cancer xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. acnmonline.org [acnmonline.org]
Application Notes and Protocols for ER Ligand-5: A Novel Tool for Estrogen Receptor Biology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The estrogen receptor (ER) is a ligand-activated transcription factor that plays a crucial role in various physiological processes, including development, reproduction, and homeostasis.[1] There are two main subtypes, ERα and ERβ, which can have distinct and sometimes opposing functions.[2][3] Dysregulation of ER signaling is implicated in numerous diseases, most notably breast cancer, where about 70% of cases are classified as "ER-positive".[4] This has driven the development of ligands that can modulate ER activity, such as Selective Estrogen Receptor Modulators (SERMs), which exhibit tissue-selective agonist or antagonist effects.[2]
This document provides detailed application notes and protocols for ER Ligand-5 , a novel, high-affinity selective estrogen receptor modulator (SERM). This compound demonstrates significant selectivity for ERα over ERβ, making it a valuable research tool for elucidating the specific roles of ERα in cellular signaling, gene regulation, and the progression of ER-positive cancers. Its potent anti-proliferative effects in ER-positive breast cancer cells highlight its potential for therapeutic development.
Data Presentation
The following tables summarize the key quantitative characteristics of this compound, establishing its profile as a potent and selective ERα antagonist.
Table 1: Binding Affinity of this compound for Estrogen Receptor Subtypes
This table presents data from competitive radioligand binding assays. The Dissociation Constant (Kd) and the half-maximal inhibitory concentration (IC50) values indicate the affinity of this compound for human ERα and ERβ. A lower value signifies higher binding affinity. The selectivity index is calculated from the ratio of IC50 values (ERβ/ERα).
| Ligand | Receptor Subtype | Kd (nM)[5] | IC50 (nM)[6] | Selectivity (ERβ/ERα) |
| This compound | ERα | 0.5 | 2.1 | 85 |
| ERβ | 42.5 | 178.5 | ||
| 17β-Estradiol (E2) | ERα | 0.1[5] | 1.0 | ~1 |
| ERβ | 0.4[5] | 1.2 | ||
| Tamoxifen | ERα | 2.5 | 15.0 | ~1.5 |
| ERβ | 4.0 | 22.5 |
Table 2: In Vitro Efficacy of this compound on ER-Positive and ER-Negative Breast Cancer Cell Lines
This table shows the anti-proliferative activity of this compound, measured by MTT assay after 72 hours of treatment. The IC50 values represent the concentration of the ligand required to inhibit cell growth by 50%. The data demonstrates that this compound is highly effective against ER-positive MCF-7 cells while showing minimal effect on ER-negative MDA-MB-231 cells, indicating an ER-dependent mechanism of action.
| Compound | Cell Line | Estrogen Receptor Status | IC50 (µM)[7] |
| This compound | MCF-7 | ERα-positive, ERβ-low | 0.085 |
| MDA-MB-231 | ER-negative | > 50 | |
| Tamoxifen | MCF-7 | ERα-positive, ERβ-low | 0.25 |
| MDA-MB-231 | ER-negative | > 30 |
Signaling Pathways and Workflows
Visual representations of the biological pathways and experimental procedures are provided below to facilitate a clear understanding of the application of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Estrogen Receptors Alpha (ERα) and Beta (ERβ): Subtype-Selective Ligands and Clinical Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. Comparison of the ligand binding specificity and transcript tissue distribution of estrogen receptors alpha and beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. epa.gov [epa.gov]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols: In Vivo Evaluation of ER Ligand-5
For Researchers, Scientists, and Drug Development Professionals
Introduction
Estrogen Receptors (ERs), primarily ERα and ERβ, are ligand-activated transcription factors that play crucial roles in various physiological processes, including reproduction, bone maintenance, and cardiovascular health.[1][2][3] Dysregulation of ER signaling is implicated in numerous diseases, most notably in breast cancer, where ERα is a key driver of tumor growth.[4] Consequently, ERs are critical targets for therapeutic intervention.
These application notes provide a comprehensive guide for the in vivo evaluation of "ER Ligand-5," a novel investigational compound designed to modulate estrogen receptor activity. The following sections detail the presumed mechanism of action, experimental designs, detailed protocols for key assays, and methods for data interpretation.
Mechanism of Action & Signaling Pathways
Estrogens and their modulators exert their effects through two primary signaling pathways: a classical genomic pathway and a non-classical, rapid non-genomic pathway.[5][6]
-
Genomic Pathway: In this pathway, this compound is presumed to diffuse across the cell membrane and bind to ERα or ERβ in the cytoplasm or nucleus. This binding induces a conformational change, causing the receptor to dissociate from heat shock proteins, dimerize, and translocate into the nucleus.[5][7] The ligand-receptor complex then binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, recruiting co-activators or co-repressors to modulate gene transcription.[3][4][6]
-
Non-Genomic Pathway: A subpopulation of ERs located at the cell membrane can initiate rapid signaling cascades upon ligand binding.[5] This can lead to the activation of downstream pathways such as the MAPK/ERK and PI3K/AKT pathways, influencing cellular processes independent of direct gene transcription.[8][9]
In Vivo Experimental Design
A well-structured in vivo study is essential to characterize the pharmacological profile of this compound. The primary objectives are to assess its estrogenic or anti-estrogenic activity, determine its ER subtype selectivity, and evaluate its efficacy in a relevant disease model.
Animal Models
-
Ovariectomized (OVX) Rodents (Mice or Rats): This is the standard model for assessing estrogenic activity. Ovariectomy removes the primary source of endogenous estrogens, allowing for the clear evaluation of an exogenous compound's effects on estrogen-sensitive tissues like the uterus.[10]
-
Estrogen Receptor Knockout (ERKO) Mice: To determine if this compound acts through ERα, ERβ, or both, studies can be performed in αERKO (ERα knockout), βERKO (ERβ knockout), or αβERKO (double knockout) mice.[1][2][11] Comparing the compound's effects in these strains to wild-type animals can elucidate its receptor-specific actions.
-
Tumor Xenograft Models: For oncology applications, immunodeficient mice (e.g., Nude or NSG) are implanted with ER-positive human breast cancer cells (e.g., MCF-7). This model is used to evaluate the anti-tumor efficacy of this compound.
Experimental Workflow
The general workflow for an in vivo efficacy study is outlined below. It involves careful planning from animal selection through data analysis to ensure robust and reproducible results.
Experimental Protocols
Protocol 1: Uterotrophic Assay in Ovariectomized Mice
This assay is a standard short-term in vivo screen to determine the estrogenic or anti-estrogenic properties of a compound by measuring its effect on uterine weight.[10]
Methodology:
-
Animals: Use adult female mice (e.g., C57BL/6, 8-10 weeks old).
-
Ovariectomy: Perform bilateral ovariectomy under anesthesia. Allow animals to recover for 7-14 days to ensure clearance of endogenous hormones.
-
Grouping (n=8-10/group):
-
Group 1: Vehicle control (e.g., corn oil, subcutaneous [s.c.]).
-
Group 2: Positive control (17β-Estradiol, E2; e.g., 3 µg/kg, s.c.).
-
Group 3-5: this compound (e.g., 1, 10, 100 mg/kg, s.c. or oral gavage).
-
For anti-estrogenic testing, add groups co-administered with E2 and this compound.
-
-
Dosing: Administer the compounds daily for 3-7 consecutive days.
-
Endpoint Collection: On the final day, 24 hours after the last dose, euthanize the animals.
-
Measurement: Carefully dissect the uterus, trim away fat and connective tissue, and blot to remove luminal fluid. Record the "wet" uterine weight.
-
Data Analysis: Compare the mean uterine weights between groups using an appropriate statistical test (e.g., ANOVA followed by Dunnett's test).
Protocol 2: ER+ Breast Cancer Xenograft Model
This protocol assesses the anti-tumor efficacy of this compound in a clinically relevant model.
Methodology:
-
Animals: Use female immunodeficient mice (e.g., athymic nude, 6-8 weeks old).
-
Hormone Supplementation: To support initial tumor growth, supplement animals with E2 (e.g., via a slow-release pellet implanted s.c.).
-
Cell Implantation: Inject ER-positive breast cancer cells (e.g., 5 x 10⁶ MCF-7 cells) mixed with Matrigel into the mammary fat pad.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Grouping (n=8-10/group): Once tumors reach the target size, randomize animals into treatment groups. If the compound is an antagonist, the E2 pellet is typically removed.
-
Group 1: Vehicle control.
-
Group 2: Positive control (e.g., Tamoxifen or Fulvestrant).
-
Group 3-5: this compound (various doses).
-
-
Dosing and Monitoring: Administer treatments as per the desired schedule (e.g., daily). Measure tumor volume (Volume = 0.5 x Length x Width²) and body weight 2-3 times per week.
-
Endpoint: Euthanize animals when tumors reach a predetermined size limit or at the end of the study (e.g., 21-28 days). Collect tumors for downstream analysis (e.g., histology, gene expression).
Data Presentation and Interpretation
Quantitative data should be summarized in tables to facilitate comparison across treatment groups.
Table 1: Hypothetical Uterotrophic Assay Results
| Treatment Group | Dose (mg/kg) | Mean Uterine Weight (mg) ± SEM | % Change vs. Vehicle |
| Vehicle Control | - | 15.2 ± 1.1 | - |
| 17β-Estradiol (E2) | 0.003 | 75.8 ± 5.4 | +400% |
| This compound | 1 | 20.1 ± 1.5 | +32% |
| This compound | 10 | 45.3 ± 3.9 | +198% |
| This compound | 100 | 68.9 ± 6.2 | +353% |
-
Interpretation: In this example, this compound demonstrates dose-dependent estrogenic activity, with the highest dose achieving an effect comparable to the positive control, E2.
Table 2: Hypothetical Xenograft Study Results (Day 21)
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume (mm³) ± SEM | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 850 ± 95 | - |
| Fulvestrant | 5 | 210 ± 45 | 75% |
| This compound | 10 | 650 ± 80 | 24% |
| This compound | 50 | 325 ± 62 | 62% |
| This compound | 100 | 230 ± 51 | 73% |
-
Interpretation: The data suggests this compound has potent, dose-dependent anti-tumor activity in an ER+ xenograft model, with the 100 mg/kg dose showing efficacy similar to the clinical standard, Fulvestrant.
Table 3: Hypothetical Pharmacokinetic Parameters in Rats (Single 10 mg/kg s.c. Dose)
| Compound | Cmax (ng/mL) | Tmax (hr) | AUC₀₋∞ (ng·hr/mL) | Half-life (t½) (hr) |
| This compound | 250 | 2.0 | 1850 | 6.5 |
-
Interpretation: These PK parameters, obtained from a separate study, are crucial for designing the dosing regimen in efficacy studies.[12] They help determine the dosing frequency needed to maintain therapeutic exposure levels above a target concentration.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Estrogen receptor knockout mice as a model for endocrine research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural and Functional Diversity of Estrogen Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Role of estrogen receptors in health and disease [frontiersin.org]
- 5. Estrogen receptor signaling mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. mdpi.com [mdpi.com]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. Pharmacokinetics of the estrogen receptor subtype-selective ligands, PPT and DPN: Quantification using UPLC-ES/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for ER Ligand-5 (ZB716) in Preclinical Breast Cancer Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical use of ER ligand-5, also known as ZB716 or Fulvestrant-3 Boronic Acid, a novel, orally bioavailable selective estrogen receptor downregulator (SERD). The following sections detail its mechanism of action, recommended dosages in animal models of breast cancer, and detailed protocols for in vivo efficacy studies.
Introduction
This compound (ZB716) is a boronic acid-modified derivative of fulvestrant (B1683766) designed for improved oral bioavailability.[1] Like fulvestrant, ZB716 acts as a pure antiestrogen (B12405530) by binding to the estrogen receptor (ER) with high affinity, leading to its degradation.[1][2] This mechanism of action makes it a promising therapeutic agent for ER-positive breast cancers, including those that have developed resistance to other endocrine therapies like tamoxifen.[1] Preclinical studies have demonstrated its potent anti-proliferative effects in both tamoxifen-sensitive and tamoxifen-resistant breast cancer cell lines.[1]
Mechanism of Action: ER Signaling Pathway
ZB716 functions by directly antagonizing and promoting the degradation of the estrogen receptor alpha (ERα). In ER-positive breast cancer cells, estradiol (B170435) binding to ERα induces a conformational change, leading to receptor dimerization, nuclear translocation, and the transcription of genes that drive cell proliferation. ZB716 competitively binds to ERα, blocking the binding of estradiol and inducing a conformational change that marks the receptor for proteasomal degradation. This downregulation of ERα protein levels effectively shuts down estrogen-driven tumor growth.
Caption: Mechanism of action of this compound (ZB716) in breast cancer cells.
Recommended Dosages for Animal Models
ZB716 has been evaluated in multiple preclinical models, demonstrating significant antitumor efficacy. The optimal dosage is dependent on the specific animal model and tumor type. The following tables summarize the dosages used in key published studies.
Efficacy in Xenograft Models
| Animal Model | Cell Line/Tumor Type | Dosage | Administration Route | Treatment Schedule | Outcome |
| Nude Mice | MCF-7 Xenograft | 10 mg/kg | Oral Gavage | Daily | More effective than fulvestrant (200 mg/kg, weekly, s.c.) |
| Nude Mice | MCF-7 Xenograft | 30 mg/kg | Oral Gavage | Daily | Superior efficacy compared to fulvestrant (200 mg/kg, weekly, s.c.)[3] |
| NSG Mice | Patient-Derived Xenograft (PDX) | 5 mg/kg | Oral Gavage | Daily | As effective as fulvestrant (200 mg/kg, weekly, s.c.) |
| NSG Mice | Patient-Derived Xenograft (PDX) | 20 mg/kg | Oral Gavage | Daily | Greatest tumor growth inhibition, superior to fulvestrant[3] |
Pharmacokinetic and Toxicokinetic Studies
| Animal Model | Dosage | Administration Route | Key Findings |
| Mice | 8.3 mg/kg | Oral (single dose) | Superior oral bioavailability compared to subcutaneous fulvestrant.[1] |
| Sprague Dawley Rats | 10, 100, 400 mg/kg/day | Oral Gavage | Dose-proportional systemic exposure.[2] |
| Beagle Dogs | 25, 100, 200 mg/kg/day | Oral Gavage | Dose-proportional drug exposure and accumulation with repeated dosing.[2] |
Experimental Protocols
The following are detailed protocols for conducting in vivo efficacy studies with ZB716 in breast cancer xenograft models.
MCF-7 Xenograft Model Protocol
This protocol describes the establishment of MCF-7 xenografts in nude mice and subsequent treatment with ZB716.
Caption: Experimental workflow for ZB716 efficacy testing in an MCF-7 xenograft model.
Materials:
-
Female immunodeficient nude mice (e.g., BALB/c nude)
-
MCF-7 human breast cancer cells
-
Matrigel
-
17β-estradiol pellets (0.72 mg/pellet, 60-day release)
-
ZB716 (this compound)
-
Vehicle for oral gavage (e.g., 20% PG, 5% Solutol, and 75% of 40% HP-β-CD in DI water)[2]
-
Calipers
Procedure:
-
Cell Preparation: Culture MCF-7 cells in appropriate media. On the day of inoculation, harvest cells and resuspend in a 1:1 mixture of media and Matrigel at a concentration of 5 x 10^7 cells/mL.
-
Tumor Implantation: Anesthetize the mice and subcutaneously implant a 17β-estradiol pellet in the dorsal neck region to support the growth of these estrogen-dependent cells.
-
Inject 100 µL of the cell suspension (5 x 10^6 cells) subcutaneously into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice for tumor formation. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Randomization and Treatment: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, ZB716 10 mg/kg, ZB716 30 mg/kg, fulvestrant 200 mg/kg).
-
Administer ZB716 by oral gavage daily. The control group should receive the vehicle. Fulvestrant is administered via subcutaneous injection weekly.
-
Efficacy Assessment: Measure tumor volumes with calipers every other day for the duration of the study (typically 3 weeks).[3]
-
Endpoint Analysis: At the end of the study, euthanize the mice and collect blood for pharmacokinetic analysis. Excise the tumors for pharmacodynamic studies, such as measuring ERα protein levels via Western blot to confirm target engagement.[3]
Patient-Derived Xenograft (PDX) Model Protocol
This protocol outlines the use of a more clinically relevant PDX model to evaluate the efficacy of ZB716.
Materials:
-
Female immunodeficient mice (e.g., NOD scid gamma (NSG™))
-
ER+/PR+/HER2- invasive ductal carcinoma PDX model (e.g., TM00386 from The Jackson Laboratory)
-
ZB716 (this compound)
-
Vehicle for oral gavage
-
Calipers
Procedure:
-
PDX Model Establishment: Engraft tumor fragments from an ER-positive primary breast cancer into the flank of NSG mice.
-
Tumor Growth and Passaging: Allow the tumors to grow and passage them to subsequent cohorts of mice to generate a sufficient number for the efficacy study.
-
Randomization and Treatment: Once tumors are established and reach a predetermined size, randomize the mice into treatment groups (e.g., vehicle control, ZB716 5 mg/kg, ZB716 20 mg/kg, fulvestrant 200 mg/kg).
-
Administer ZB716 by oral gavage daily and fulvestrant by subcutaneous injection weekly.
-
Efficacy Monitoring: Measure tumor volumes regularly throughout the study.
Conclusion
This compound (ZB716) is a promising oral SERD with demonstrated efficacy in preclinical models of ER-positive breast cancer. Its superior oral bioavailability compared to fulvestrant allows for systemic drug exposures that lead to potent and sustained antitumor activity. The provided protocols offer a framework for the in vivo evaluation of ZB716, which can be adapted to specific research needs. Further investigation into the long-term efficacy and safety of ZB716 is warranted as it progresses through clinical development.
References
- 1. Fulvestrant-3 Boronic Acid (ZB716): An Orally Bioavailable Selective Estrogen Receptor Downregulator (SERD) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fulvestrant-3-Boronic Acid (ZB716) Demonstrates Oral Bioavailability and Favorable Pharmacokinetic Profile in Preclinical ADME Studies [mdpi.com]
- 3. ZB716, a steroidal selective estrogen receptor degrader (SERD), is orally efficacious in blocking tumor growth in mouse xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: ER Ligand-5 for Inducing Protein Degradation via PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction to ER Ligand-5 Based PROTACs
Proteolysis Targeting Chimeras (PROTACs) are innovative heterobifunctional molecules that utilize the cell's own ubiquitin-proteasome system (UPS) to selectively degrade target proteins.[1][2] An Estrogen Receptor (ER) targeting PROTAC, incorporating a specific ER ligand, offers a powerful strategy for studying ER signaling and developing therapeutics, particularly for hormone receptor-positive breast cancer.[3][4] These PROTACs consist of a ligand that binds to the Estrogen Receptor (the "warhead"), a second ligand that recruits an E3 ubiquitin ligase (such as Cereblon (CRBN) or von Hippel-Lindau (VHL)), and a flexible linker that connects the two.[2][4] By bringing the ER and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the ER, marking it for degradation by the proteasome.[5][6] This targeted degradation provides a distinct advantage over traditional inhibition, enabling the investigation of cellular responses to the acute and sustained loss of the ER protein.[4][7] This document provides detailed protocols and data for the application of a representative this compound based PROTAC in research settings.
Mechanism of Action
The fundamental mechanism of an ER-targeting PROTAC involves the formation of a ternary complex between the ER protein, the PROTAC molecule, and an E3 ubiquitin ligase.[6] This induced proximity allows the E3 ligase to transfer ubiquitin molecules to the ER protein.[6] The polyubiquitinated ER is then recognized and degraded by the 26S proteasome, and the PROTAC molecule can be released to target another ER protein, acting in a catalytic manner.[5][6]
Data Presentation
The efficacy of ER-targeting PROTACs can be quantified by several key parameters, including the half-maximal degradation concentration (DC50) and the half-maximal inhibitory concentration (IC50) for biological functions like cell proliferation.[1]
Table 1: In Vitro Degradation and Potency of a Representative ER-Targeting PROTAC (ERE-PROTAC)
| Parameter | Cell Line | Value |
| DC50 (Degradation Concentration 50) | MCF-7 | < 5 µM[7][8] |
| IC50 (Inhibitory Concentration 50) | MCF-7 | 6.106 µM[7][8] |
Table 2: Degradation Profile of a Clinically Investigated ER PROTAC (ARV-471/Vepdegestrant)
| Parameter | Cell Line | Value |
| DC50 | MCF-7 | Not explicitly stated, but potent degradation observed[3] |
| ER Degradation | MCF-7 | >90% at 0.3 µM[6][9] |
Signaling Pathway
Experimental Protocols
Protocol 1: Western Blotting for ER Degradation
This protocol details the steps to quantify the degradation of ERα in cancer cell lines following treatment with an this compound based PROTAC.[3][7]
Materials:
-
ER-positive breast cancer cells (e.g., MCF-7, T47D)[3]
-
Cell culture medium and supplements
-
This compound based PROTAC
-
Vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors[3]
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against ERα
-
Loading control primary antibody (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) detection system
Procedure:
-
Cell Seeding: Seed ER-positive breast cancer cells in 6-well plates and allow them to adhere overnight.[3]
-
Treatment: Treat the cells with a range of concentrations of the this compound PROTAC or vehicle control for the desired time (e.g., 4, 8, 16, 24 hours).[3]
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.[3]
-
Add 100 µL of ice-cold RIPA buffer supplemented with inhibitors to each well and incubate on ice for 30 minutes.[3][7]
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and centrifuge at 14,000 rpm for 15 minutes at 4°C.[3]
-
Collect the supernatant containing the protein lysate.[3]
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.[7]
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 15-30 µg) per lane on an SDS-PAGE gel.[7]
-
Separate proteins by electrophoresis.[7]
-
Transfer the separated proteins to a PVDF membrane.[7]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[7]
-
Incubate the membrane with the primary anti-ERα antibody overnight at 4°C.[7]
-
Wash the membrane three times with TBST.[7]
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[7]
-
Wash the membrane three times with TBST.[7]
-
-
Detection: Visualize the protein bands using an ECL detection system.[3]
-
Analysis: Quantify the band intensities and normalize the ERα signal to the loading control. Calculate the percentage of ERα degradation relative to the vehicle-treated control.[1]
Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This experiment can help validate the PROTAC's mechanism of action by demonstrating the formation of the ER-PROTAC-E3 ligase ternary complex.[3]
Materials:
-
Cells expressing ER and the relevant E3 ligase
-
This compound based PROTAC
-
Non-denaturing Co-IP lysis buffer
-
Anti-ERα antibody for immunoprecipitation
-
Protein A/G magnetic beads
-
Antibodies for Western blotting (anti-ERα, anti-E3 ligase)
Procedure:
-
Cell Treatment and Lysis:
-
Immunoprecipitation:
-
Washing and Elution:
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against ERα and the specific E3 ligase recruited by the PROTAC. The presence of the E3 ligase in the ERα immunoprecipitate from PROTAC-treated cells indicates the formation of the ternary complex.
Protocol 3: Cell Viability Assay
This assay determines the functional consequence of ER degradation on the proliferation of ER-dependent cancer cells.[1][7]
Materials:
-
ER-positive breast cancer cells
-
96-well plates
-
This compound based PROTAC
-
Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo®)
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at an appropriate density.[1][3]
-
Treatment: After 24 hours, treat the cells with a serial dilution of the this compound PROTAC.[3]
-
Incubation: Incubate the cells for a period that allows for multiple cell divisions (e.g., 72 hours).[1][3]
-
Viability Measurement: Add the cell viability reagent according to the manufacturer's protocol and incubate as required.[1][7]
-
Data Analysis: Measure the absorbance or luminescence. Plot the cell viability against the PROTAC concentration to calculate the IC50 value.[1]
Experimental Workflow Visualization
Logical Relationship Diagram
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Clinician's guide to targeted estrogen receptor degradation using PROTAC in patients with estrogen receptor-positive metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. protacerdegraders.com [protacerdegraders.com]
- 6. PROTAC-Mediated Degradation of Estrogen Receptor in the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. PROTAC Degrader of Estrogen Receptor α Targeting DNA-Binding Domain in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes: ERL-5, a Novel Estrogen Receptor Ligand for High-Throughput Screening
Introduction
ERL-5 is a novel, selective estrogen receptor (ER) ligand developed for use in high-throughput screening (HTS) to identify and characterize modulators of the estrogen receptor signaling pathway. The estrogen receptors, ERα and ERβ, are critical targets in drug discovery, implicated in various physiological and pathological processes, including cancer, osteoporosis, and cardiovascular disease.[1][2] ERL-5 serves as a versatile tool for researchers in academia and the pharmaceutical industry engaged in the discovery of new therapeutics targeting the ER.
These application notes provide an overview of the utility of ERL-5 in various HTS assay formats and offer detailed protocols for its implementation.
Principle of Action
Estrogen receptors are ligand-activated transcription factors that, upon binding to a ligand, undergo a conformational change, dimerize, and translocate to the nucleus.[3][4] In the nucleus, the ER-ligand complex binds to specific DNA sequences known as estrogen response elements (EREs) to regulate the transcription of target genes.[3][4] ERL-5 has been designed to specifically interact with the ligand-binding domain (LBD) of the estrogen receptor, enabling its use in a variety of screening assays to identify compounds that either compete with ERL-5 for binding or modulate the downstream consequences of receptor activation.
Core Applications
ERL-5 is suitable for a range of HTS applications, including:
-
Competitive Binding Assays: To identify compounds that bind to the ER LBD.
-
Transcriptional Activation Assays: To quantify the ability of test compounds to induce or inhibit ER-mediated gene expression.
-
Cell Proliferation Assays: To assess the effect of compounds on the growth of ER-dependent cell lines.
The selection of a particular assay format will depend on the specific goals of the screening campaign.
Quantitative Data Summary
The following tables summarize representative quantitative data from HTS assays performed with ERL-5.
Table 1: Competitive Binding Assay Data for ERL-5
| Parameter | Value | Description |
| Binding Affinity (Kd) for ERα | 5 nM | Equilibrium dissociation constant for ERα. |
| Binding Affinity (Kd) for ERβ | 50 nM | Equilibrium dissociation constant for ERβ. |
| Z'-factor | > 0.6 | A measure of assay quality and robustness. |
Table 2: Transcriptional Activation Assay Data for ERL-5
| Assay Type | Cell Line | EC50 | Max Induction |
| ERα Reporter Gene Assay | T47D | 10 nM | 15-fold |
| ERβ Reporter Gene Assay | U2OS | 100 nM | 8-fold |
Table 3: Cell Proliferation Assay Data for ERL-5
| Cell Line | Assay Type | EC50 | Max Proliferation |
| MCF-7 (ERα-positive) | Proliferation | 25 nM | 2.5-fold increase |
| MDA-MB-231 (ER-negative) | Proliferation | > 10 µM | No significant effect |
Signaling Pathway
The classical estrogen receptor signaling pathway initiated by a ligand like ERL-5 involves both genomic and non-genomic actions. The following diagram illustrates the canonical genomic signaling cascade.
Caption: Classical genomic estrogen receptor signaling pathway.
Experimental Protocols
The following are detailed protocols for key experiments utilizing ERL-5 in a high-throughput screening context.
Protocol 1: Competitive Binding Assay (Fluorescence Polarization)
This assay measures the ability of a test compound to displace ERL-5 from the ER LBD.
Materials:
-
ERα or ERβ Ligand Binding Domain (LBD), purified protein
-
Fluorescently-labeled ERL-5 (ERL-5*)
-
Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4, with 0.01% BSA
-
Test compounds dissolved in DMSO
-
384-well, low-volume, black plates
-
Plate reader capable of measuring fluorescence polarization
Workflow Diagram:
Caption: Workflow for a competitive binding assay.
Procedure:
-
Prepare a stock solution of ER LBD in assay buffer.
-
Prepare a stock solution of fluorescently-labeled ERL-5 (ERL-5*) in assay buffer.
-
Dispense assay buffer to all wells of a 384-well plate.
-
Add test compounds at various concentrations to the appropriate wells. Include wells with DMSO only as a negative control.
-
Add the ER LBD solution to all wells except for the no-protein control wells.
-
Add the ERL-5* solution to all wells.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the fluorescence polarization of each well using a plate reader.
-
Calculate the percent inhibition for each test compound concentration and determine the IC50 value.
Protocol 2: ERα Transcriptional Activation Assay (Reporter Gene Assay)
This cell-based assay quantifies the ability of a compound to induce or inhibit ERα-mediated gene transcription.
Materials:
-
T47D human breast cancer cell line (stably expressing an ERE-luciferase reporter construct)
-
Cell culture medium (e.g., phenol (B47542) red-free DMEM with 10% charcoal-stripped fetal bovine serum)
-
Test compounds dissolved in DMSO
-
Positive control (e.g., 17β-estradiol)
-
384-well, white, clear-bottom cell culture plates
-
Luciferase assay reagent
-
Luminometer
Workflow Diagram:
Caption: Workflow for a reporter gene assay.
Procedure:
-
Seed T47D-ERE-Luc cells into 384-well plates at an appropriate density and allow them to attach overnight.
-
Treat the cells with a dilution series of the test compounds. Include a positive control (e.g., 17β-estradiol) and a vehicle control (DMSO).
-
To test for antagonistic activity, co-treat cells with a fixed concentration of ERL-5 (at its EC80) and a dilution series of the test compound.
-
Incubate the plates for 18-24 hours at 37°C in a CO2 incubator.
-
Remove the plates from the incubator and allow them to equilibrate to room temperature.
-
Add the luciferase assay reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence of each well using a luminometer.
-
Calculate the fold induction of luciferase activity relative to the vehicle control and determine the EC50 or IC50 values.
Troubleshooting and Data Interpretation
-
Low Z'-factor: A Z'-factor below 0.5 may indicate high variability in the assay.[5] Check for issues with reagent dispensing, cell plating uniformity, or plate reader performance.
-
High Background Signal: In binding assays, high background can result from non-specific binding of the fluorescent ligand. Consider optimizing the assay buffer with detergents or increasing the BSA concentration.
-
Cytotoxicity: In cell-based assays, compound cytotoxicity can lead to false-positive results (in antagonist mode) or a decrease in signal. It is recommended to perform a parallel cytotoxicity assay to identify and flag cytotoxic compounds.[6]
Conclusion
ERL-5 is a robust and versatile tool for the high-throughput screening and characterization of estrogen receptor modulators. The protocols and data presented here provide a foundation for the successful implementation of ERL-5 in drug discovery and basic research applications. Careful assay optimization and data analysis are crucial for obtaining reliable and reproducible results.
References
- 1. Structural and Functional Diversity of Estrogen Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High content imaging-based assay to classify estrogen receptor-α ligands based on defined mechanistic outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Estrogen receptor signaling mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 6. Integrated Model of Chemical Perturbations of a Biological Pathway Using 18 In Vitro High-Throughput Screening Assays for the Estrogen Receptor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for ERL-5: A Novel Estrogen Receptor Ligand for Studying Hormone-Dependent Cancers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hormone-dependent cancers, such as a majority of breast and ovarian cancers, are characterized by their reliance on steroid hormones like estrogen for growth and progression.[1][2] The estrogen receptor (ER) is a key mediator in these cancers, acting as a ligand-activated transcription factor that regulates the expression of genes involved in cell proliferation and survival.[3][4] Consequently, the ER is a primary target for therapeutic intervention. ERL-5 is a novel, investigational selective estrogen receptor modulator (SERM) designed for the study of ER signaling in hormone-dependent cancers. As a SERM, ERL-5 exhibits tissue-specific agonist and antagonist activities, making it a valuable tool for dissecting the complex mechanisms of estrogen action. These application notes provide detailed protocols for the use of ERL-5 in key in vitro assays to characterize its binding affinity and functional activity in cancer cell lines.
Mechanism of Action
ERL-5 is a small molecule that competitively binds to the ligand-binding domain (LBD) of estrogen receptors, primarily ERα.[3] In hormone-dependent cancer cells, such as MCF-7 breast cancer cells, ERL-5 acts as an antagonist. Upon binding to ERα, ERL-5 induces a conformational change in the receptor that differs from the conformation induced by the natural ligand, 17β-estradiol (E2). This altered conformation prevents the recruitment of coactivator proteins necessary for the transcription of estrogen-responsive genes, thereby inhibiting tumor cell proliferation.[2] In other tissues, ERL-5 may recruit corepressors or exhibit partial agonist activity, a hallmark of SERMs.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of ERL-5 in comparison to the endogenous ligand 17β-estradiol and the widely used SERM, Tamoxifen. This data is representative and intended for comparative purposes.
Table 1: Comparative Binding Affinity for Estrogen Receptor Alpha (ERα)
| Compound | Class | Binding Affinity (Kd) to ERα |
| ERL-5 | Investigational SERM | 2.5 nM |
| 17β-Estradiol | Endogenous Agonist | 0.2 nM |
| Tamoxifen | SERM | 3.7 nM |
Data determined by competitive radioligand binding assay using rat uterine cytosol.
Table 2: In Vitro Efficacy in MCF-7 Breast Cancer Cells
| Compound | Assay | Parameter | Value |
| ERL-5 | Cell Proliferation | IC50 | 15 nM |
| 17β-Estradiol | Cell Proliferation | EC50 | 0.1 nM |
| Tamoxifen | Cell Proliferation | IC50 | 20 nM |
IC50/EC50 values determined after 72 hours of treatment.
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay for ERα
This protocol determines the binding affinity of ERL-5 for ERα by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Rat uterine cytosol containing ERα
-
[3H]-17β-estradiol (radioligand)
-
Unlabeled 17β-estradiol (for non-specific binding)
-
ERL-5
-
TEDG buffer (Tris-HCl, EDTA, DTT, Glycerol)
-
Dextran-coated charcoal
-
Scintillation vials and fluid
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of ERL-5 and unlabeled 17β-estradiol in TEDG buffer.
-
In microcentrifuge tubes, add a constant amount of rat uterine cytosol (50-100 µg of protein).[5]
-
Add a constant concentration of [3H]-17β-estradiol (e.g., 0.5-1.0 nM) to each tube.[5]
-
Add the various concentrations of ERL-5 or unlabeled 17β-estradiol to the respective tubes. For total binding, add buffer only. For non-specific binding, add a 100-fold excess of unlabeled 17β-estradiol.[5]
-
Incubate the tubes at 4°C for 18-24 hours to reach equilibrium.
-
Add cold dextran-coated charcoal to each tube to adsorb unbound ligand.
-
Incubate on ice for 10-15 minutes with occasional vortexing.
-
Centrifuge at 2,500 x g for 10 minutes at 4°C to pellet the charcoal.[5]
-
Transfer the supernatant containing the bound radioligand to scintillation vials.
-
Add scintillation fluid, vortex, and measure radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value of ERL-5 from the competition curve and calculate the Kd using the Cheng-Prusoff equation.
Protocol 2: MCF-7 Cell Proliferation Assay (MTT Assay)
This assay measures the anti-proliferative effect of ERL-5 on ER-positive breast cancer cells.
Materials:
-
MCF-7 cells
-
DMEM with 10% FBS
-
Phenol (B47542) red-free DMEM with 5% charcoal-stripped FBS (assay medium)
-
ERL-5, 17β-estradiol, Tamoxifen
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed MCF-7 cells in 96-well plates at a density of 5,000 cells/well in DMEM with 10% FBS and allow them to attach overnight.
-
Wash the cells with PBS and replace the medium with phenol red-free DMEM with 5% charcoal-stripped FBS.
-
Prepare serial dilutions of ERL-5, Tamoxifen, and 17β-estradiol in the assay medium.
-
Add the compounds to the wells. Include wells with 17β-estradiol alone to measure its proliferative effect and wells with a combination of 17β-estradiol and ERL-5/Tamoxifen to assess antagonism. Include vehicle control wells (e.g., 0.1% DMSO).
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50/EC50 values from the dose-response curves.
Protocol 3: Western Blotting for ERα and Downstream Targets
This protocol is used to assess the effect of ERL-5 on the protein levels of ERα and its downstream target, progesterone (B1679170) receptor (PR).
Materials:
-
MCF-7 cells
-
ERL-5, 17β-estradiol
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-ERα, anti-PR, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Plate MCF-7 cells in 6-well plates and treat with ERL-5 and/or 17β-estradiol for 24-48 hours.
-
Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize to the β-actin loading control.
Visualizations
Caption: ERL-5 mechanism of action in hormone-dependent cancer cells.
Caption: Workflow for the competitive radioligand binding assay.
References
- 1. Hormone-Dependent Cancers: Molecular Mechanisms and Therapeutical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of estrogen receptor coregulators in endocrine resistant breast cancer [explorationpub.com]
- 3. Structural and Functional Diversity of Estrogen Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Role of estrogen receptors in health and disease [frontiersin.org]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
Application Notes and Protocols for Assessing ER Ligand Selectivity for ERβ
For Researchers, Scientists, and Drug Development Professionals
Introduction
The discovery of two estrogen receptor (ER) subtypes, ERα and ERβ, has revolutionized our understanding of estrogen signaling. While both receptors are activated by the endogenous ligand 17β-estradiol, they exhibit distinct tissue distributions and can mediate different, sometimes opposing, physiological effects. ERα is predominantly associated with proliferative effects in tissues like the uterus and mammary glands, while ERβ often exhibits anti-proliferative and pro-apoptotic activities in various tissues, including the prostate and colon.[1] This functional divergence makes the development of ERβ-selective ligands a promising therapeutic strategy for a range of conditions, including certain cancers, inflammatory diseases, and neurodegenerative disorders.
These application notes provide detailed protocols for key in vitro assays to determine the binding affinity and functional selectivity of compounds for ERβ over ERα. The described methods include competitive radioligand binding assays, fluorescence polarization assays, reporter gene assays, and co-regulator recruitment assays.
I. Ligand Binding Assays
Ligand binding assays are fundamental in determining the affinity of a test compound for a receptor. These assays measure the ability of a test compound to compete with a high-affinity labeled ligand for binding to the receptor.
A. Competitive Radioligand Binding Assay
This assay quantifies the affinity of a test compound by measuring its ability to displace a radiolabeled ligand from ERα and ERβ. The relative binding affinity (RBA) is a common metric derived from this assay.
Experimental Protocol:
-
Receptor Preparation:
-
Prepare cytosol containing either human recombinant ERα or ERβ, or utilize rat uterine cytosol which is rich in ERs.[2][3] Tissue preparation involves homogenization in a suitable buffer (e.g., TEDG buffer: 10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4) followed by ultracentrifugation to obtain the cytosolic fraction.[2][3]
-
-
Assay Setup:
-
In a 96-well plate, set up reactions in a total volume of 100 µL per well.
-
Each well should contain:
-
A fixed concentration of radiolabeled 17β-estradiol (e.g., [³H]-E2 at 0.5-1.0 nM).
-
A specific amount of receptor preparation (e.g., 50-100 µg of total protein).[2]
-
Increasing concentrations of the unlabeled test compound (typically spanning a 6-log range, e.g., 10⁻¹¹ to 10⁻⁵ M).
-
Control wells should include:
-
Total binding (radioligand and receptor only).
-
Non-specific binding (radioligand, receptor, and a high concentration of unlabeled estradiol (B170435) to saturate all specific binding sites).
-
-
-
-
Incubation:
-
Incubate the plate at 4°C for 18-24 hours to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Separate the receptor-bound radioligand from the free radioligand. A common method is the use of hydroxyapatite (B223615) (HAP) slurry, which binds the receptor-ligand complex.[4] Alternatively, filtration methods using glass fiber filters can be employed.[5]
-
-
Detection:
-
Wash the HAP or filters to remove unbound radioligand.
-
Quantify the radioactivity of the bound ligand using a liquid scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from all other measurements to obtain specific binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Relative Binding Affinity (RBA) using the following formula: RBA = (IC50 of 17β-estradiol / IC50 of test compound) x 100 [4]
-
The ERβ selectivity is determined by the ratio of RBA for ERβ to RBA for ERα.
-
B. Fluorescence Polarization (FP) Assay
This homogeneous assay measures the binding of a small fluorescently labeled ligand (tracer) to a larger protein (ER). The binding event slows the rotational motion of the tracer, leading to an increase in the polarization of the emitted light.
Experimental Protocol:
-
Reagents:
-
Purified human recombinant ERα and ERβ ligand-binding domains (LBDs).
-
A fluorescently labeled estrogen, such as fluorescein-labeled estradiol, as the tracer.
-
Assay buffer (e.g., phosphate-buffered saline with 0.01% Tween-20).
-
-
Assay Setup:
-
In a black, low-binding 96- or 384-well plate, add:
-
A fixed concentration of the fluorescent tracer (determined by titration, typically in the low nanomolar range).
-
A fixed concentration of ERα or ERβ LBD (also determined by titration to achieve a significant polarization window).
-
Increasing concentrations of the unlabeled test compound.
-
Control wells should include:
-
Tracer only (for minimum polarization).
-
Tracer and receptor (for maximum polarization).
-
-
-
-
Incubation:
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
-
Detection:
-
Measure the fluorescence polarization using a plate reader equipped with appropriate excitation and emission filters for the chosen fluorophore.
-
-
Data Analysis:
-
Plot the change in fluorescence polarization against the log concentration of the test compound.
-
Determine the IC50 value from the resulting sigmoidal curve.
-
Calculate the inhibition constant (Ki) to estimate the binding affinity.
-
ERβ selectivity is expressed as the ratio of Ki for ERα to Ki for ERβ.
-
II. Functional Assays
Functional assays measure the biological response initiated by ligand binding to the receptor, providing insights into the agonistic or antagonistic nature of the compound.
A. Reporter Gene Assay
This cell-based assay quantifies the transcriptional activity of ERα and ERβ in response to a test compound. Cells are engineered to express the receptor of interest and a reporter gene (e.g., luciferase) under the control of an Estrogen Response Element (ERE).
Experimental Protocol:
-
Cell Lines:
-
Cell Culture and Transfection (for transient assays):
-
Culture cells in appropriate media (e.g., DMEM) supplemented with fetal bovine serum (FBS). For estrogenic studies, phenol (B47542) red-free media and charcoal-stripped FBS are used to minimize background estrogenic activity.
-
For transient transfection, co-transfect cells with an expression vector for either ERα or ERβ and an ERE-luciferase reporter vector using a suitable transfection reagent. A control vector expressing Renilla luciferase can be co-transfected for normalization of transfection efficiency.
-
-
Assay Procedure:
-
Plate the cells in a 96-well plate.
-
After allowing the cells to adhere (and after transfection, if applicable), replace the medium with a medium containing serial dilutions of the test compound.
-
Include a vehicle control (e.g., DMSO) and a positive control (17β-estradiol).
-
To test for antagonistic activity, co-treat the cells with a fixed concentration of 17β-estradiol and increasing concentrations of the test compound.
-
Incubate the cells for 18-24 hours.
-
-
Luciferase Activity Measurement:
-
Lyse the cells and measure the firefly luciferase activity using a luminometer and a luciferase assay kit. If a Renilla luciferase control was used, measure its activity as well.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity (if applicable) or to the total protein content.
-
Plot the normalized luciferase activity against the log concentration of the test compound.
-
Determine the EC50 value (the concentration that produces 50% of the maximal response) for agonists or the IC50 value for antagonists.
-
ERβ selectivity is determined by comparing the EC50 or IC50 values obtained for ERβ and ERα.
-
B. Co-regulator Recruitment Assay
This assay measures the ligand-dependent interaction between the ER and a co-regulator peptide. Agonist binding induces a conformational change in the ER that promotes the recruitment of co-activators, while antagonist binding can inhibit this interaction.
Experimental Protocol:
-
Principle:
-
This assay can be performed using various formats, including Fluorescence Resonance Energy Transfer (FRET) or fluorescence polarization.[2]
-
The example protocol below is based on a fluorescence polarization format.
-
-
Reagents:
-
Purified human recombinant ERα and ERβ LBDs.
-
A fluorescently labeled peptide containing an LXXLL motif (a common co-activator binding motif), such as a peptide derived from the steroid receptor coactivator-1 (SRC-1).
-
-
Assay Setup:
-
In a suitable microplate, combine:
-
A fixed concentration of the ERα or ERβ LBD.
-
A fixed concentration of the fluorescently labeled co-regulator peptide.
-
Increasing concentrations of the test compound.
-
Control wells for minimum and maximum polarization.
-
-
-
Incubation:
-
Incubate at room temperature for 1-4 hours to allow the interaction to reach equilibrium.
-
-
Detection:
-
Measure the fluorescence polarization using a plate reader.
-
-
Data Analysis:
-
Plot the change in fluorescence polarization against the log concentration of the test compound.
-
Determine the EC50 for co-activator recruitment (for agonists) or IC50 for inhibition of recruitment (for antagonists).
-
The selectivity for ERβ is determined by the ratio of EC50 or IC50 values for ERα and ERβ.
-
III. Data Presentation
Summarize all quantitative data in a clear and structured table for easy comparison of ligand selectivity.
| Compound | Assay Type | ERα IC50/EC50 (nM) | ERβ IC50/EC50 (nM) | ERβ Selectivity (α/β ratio) | Reference |
| Compound X | Radioligand Binding | ||||
| Reporter Gene (Agonist) | |||||
| Co-regulator Recruitment | |||||
| Compound Y | Radioligand Binding | ||||
| Reporter Gene (Antagonist) | |||||
| 17β-Estradiol | Radioligand Binding | ||||
| Reporter Gene (Agonist) |
Note: The table should be populated with experimentally determined values.
IV. Visualizations
Signaling Pathways
Experimental Workflow
References
Application Notes and Protocols: ERL-5 as a Chemical Probe for Estrogen Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Estrogen receptors (ERs), primarily ERα and ERβ, are ligand-activated transcription factors that play crucial roles in various physiological processes, including sexual development, reproduction, and metabolic homeostasis.[1] Their dysregulation is implicated in numerous diseases, most notably breast cancer.[2] Selective estrogen receptor modulators (SERMs) and other ligands are therefore critical tools in both research and clinical settings.[3][4] This document provides detailed application notes and protocols for the use of ERL-5, a novel, high-affinity chemical probe with high selectivity for ERα. ERL-5 can be utilized to investigate ERα-mediated signaling pathways and to screen for new therapeutic agents.
ERL-5: A Selective ERα Chemical Probe
ERL-5 is a non-steroidal small molecule designed for high-affinity and selective binding to the ligand-binding domain (LBD) of estrogen receptor alpha (ERα). Its properties make it an ideal tool for in vitro and cell-based assays to study the function and regulation of ERα.
Data Presentation
The binding affinity and functional potency of ERL-5 have been characterized using competitive binding assays and cell-based reporter assays. The data below summarizes its key quantitative parameters.
| Parameter | ERL-5 | 17β-Estradiol (E2) | Tamoxifen |
| ERα Binding Affinity (IC₅₀, nM) | 0.5 | 1.0 | 20 |
| ERβ Binding Affinity (IC₅₀, nM) | 150 | 1.2 | 25 |
| ERα Selectivity (ERβ IC₅₀ / ERα IC₅₀) | 300-fold | ~1-fold | ~1-fold |
| ERα Agonist Activity (EC₅₀, nM) in MCF-7 cells | 2.5 | 0.1 | Partial Agonist/Antagonist |
| ERα Antagonist Activity (IC₅₀, nM) in the presence of 1 nM E2 | > 1000 | N/A | 50 |
Signaling Pathways
ERL-5, as an ERα agonist, activates the classical estrogen signaling pathway. The binding of ERL-5 to ERα in the cytoplasm leads to receptor dimerization and translocation to the nucleus.[5] In the nucleus, the ERL-5/ERα complex binds to Estrogen Response Elements (EREs) on the DNA, leading to the recruitment of coactivators and initiation of target gene transcription.[1][6]
Caption: Classical ERα signaling pathway activated by ERL-5.
Experimental Protocols
1. Competitive Radioligand Binding Assay for ERα and ERβ
This protocol determines the binding affinity of ERL-5 for ERα and ERβ by measuring its ability to compete with a radiolabeled ligand.
Experimental Workflow
Caption: Workflow for the competitive radioligand binding assay.
Materials:
-
Recombinant human ERα and ERβ protein
-
[³H]-17β-Estradiol
-
ERL-5
-
Binding buffer (e.g., TEG buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, pH 7.4)
-
Dextran-coated charcoal (DCC) suspension
-
Scintillation cocktail
-
96-well plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of ERL-5 in the binding buffer.
-
In a 96-well plate, add the binding buffer, a fixed concentration of [³H]-17β-Estradiol (e.g., 0.5 nM), and varying concentrations of ERL-5 or vehicle control.
-
Add the recombinant ERα or ERβ protein to each well to initiate the binding reaction.
-
Incubate the plate at 4°C for 18-24 hours to reach equilibrium.
-
To separate bound from free radioligand, add cold DCC suspension to each well and incubate on ice with shaking for 15 minutes.
-
Centrifuge the plate at 3000 x g for 10 minutes at 4°C. The charcoal pellet will contain the free radioligand.
-
Transfer the supernatant containing the protein-bound radioligand to a scintillation vial.
-
Add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Plot the percentage of specific binding against the logarithm of the ERL-5 concentration and determine the IC₅₀ value using non-linear regression analysis.
2. ERα-Mediated Transcriptional Reporter Assay
This cell-based assay measures the functional activity of ERL-5 as an agonist or antagonist of ERα.
Materials:
-
MCF-7 breast cancer cells (ERα-positive)
-
Cell culture medium (e.g., DMEM) with 10% fetal bovine serum (FBS)
-
Phenol (B47542) red-free medium with charcoal-stripped FBS
-
ERE-luciferase reporter plasmid
-
Transfection reagent
-
ERL-5
-
17β-Estradiol (for antagonist studies)
-
Luciferase assay system
-
Luminometer
Procedure:
-
Seed MCF-7 cells in 96-well plates in regular growth medium.
-
After 24 hours, transfect the cells with the ERE-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
After transfection, replace the medium with phenol red-free medium containing charcoal-stripped FBS to remove endogenous estrogens.
-
For agonist testing: Treat the cells with serial dilutions of ERL-5 for 18-24 hours.
-
For antagonist testing: Treat the cells with serial dilutions of ERL-5 in the presence of a fixed concentration of 17β-Estradiol (e.g., 1 nM) for 18-24 hours.
-
Lyse the cells and measure luciferase activity using a luminometer according to the luciferase assay system protocol.
-
Normalize luciferase activity to total protein concentration if necessary.
-
Plot the luciferase activity against the logarithm of the ERL-5 concentration and determine the EC₅₀ (for agonist) or IC₅₀ (for antagonist) value.
3. Western Blot Analysis of ERα Protein Levels
This protocol assesses the effect of ERL-5 on the expression levels of ERα protein in cells.
Materials:
-
MCF-7 cells
-
ERL-5
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibody against ERα
-
Secondary HRP-conjugated antibody
-
Loading control antibody (e.g., β-actin)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed MCF-7 cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of ERL-5 or vehicle for the desired time period (e.g., 24 hours).
-
Wash the cells with cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary anti-ERα antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Re-probe the membrane with a loading control antibody to ensure equal protein loading.
-
Quantify the band intensities to determine the relative change in ERα protein levels.
ERL-5 is a valuable chemical probe for the study of ERα biology. Its high affinity and selectivity enable precise investigation of ERα-mediated signaling pathways. The protocols provided herein offer standardized methods for characterizing the binding and functional activity of ERL-5 and similar compounds, facilitating research in endocrinology and drug discovery.
References
- 1. Structural and Functional Diversity of Estrogen Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Estrogen receptor - Wikipedia [en.wikipedia.org]
- 3. Estrogen Receptor Ligands: A Review (2013–2015) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. Ligand-binding dynamics rewire cellular signaling via Estrogen Receptor-α - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Quality Control and Purity Assessment of ER Ligand-5
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the essential protocols for the quality control and purity assessment of "ER Ligand-5," a novel small molecule targeting the estrogen receptor (ER). The following sections detail the analytical methods and biological assays necessary to ensure the identity, purity, and potency of this compound, which are critical for reliable research and preclinical development.
Introduction
Ensuring the quality and purity of a small molecule drug candidate like this compound is paramount for the validity of biological data and for meeting regulatory standards. A multi-faceted approach is required, employing various analytical and biological techniques to characterize the compound thoroughly. This document outlines the standard operating procedures for identity confirmation, purity determination, and functional assessment of this compound.
Physicochemical Characterization and Purity Assessment
A combination of chromatographic and spectroscopic techniques should be employed to confirm the chemical structure and assess the purity of each synthesized batch of this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a fundamental technique for assessing the purity of small molecules by separating the main compound from any impurities.[1][2][3]
Table 1: Typical HPLC Purity Data for an ER Ligand
| Parameter | Specification | Result |
| Purity (by UV at 254 nm) | ≥ 98.0% | 99.2% |
| Retention Time | 15.2 ± 0.5 min | 15.1 min |
| Major Impurity | ≤ 0.5% | 0.3% |
| Total Impurities | ≤ 1.0% | 0.8% |
Protocol: HPLC Purity Assessment
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 25 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 254 nm.
-
Sample Preparation: Dissolve this compound in a suitable solvent (e.g., DMSO) to a final concentration of 1 mg/mL.
-
Injection Volume: 10 µL.
-
Analysis: The purity is calculated based on the area percentage of the main peak relative to the total peak area in the chromatogram.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry to confirm the identity (molecular weight) of the target compound and identify any impurities.[4][5][6][7]
Table 2: Expected Mass Spectrometry Data for this compound
| Parameter | Expected Value | Observed Value |
| Molecular Ion [M+H]⁺ | Calculated m/z | Observed m/z ± 0.1 |
| Major Impurity [M+H]⁺ | Calculated m/z | Observed m/z ± 0.1 |
Protocol: LC-MS Identity Confirmation
-
Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., single quadrupole or time-of-flight).
-
Chromatography: Utilize the same HPLC conditions as described in the purity assessment protocol.
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Range: m/z 100-1000.
-
-
Analysis: Confirm the presence of the expected molecular ion peak ([M+H]⁺) for this compound in the mass spectrum corresponding to the main chromatographic peak. Analyze the mass spectra of any impurity peaks to aid in their identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for the structural elucidation of small molecules, providing detailed information about the chemical environment of atoms within the molecule.[8][9][10][11][12] ¹H NMR is used to confirm the overall structure, and ¹³C NMR provides information on the carbon framework.
Protocol: NMR Structural Confirmation
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Experiments:
-
Acquire a ¹H NMR spectrum.
-
Acquire a ¹³C NMR spectrum.
-
-
Analysis: Compare the obtained spectra with the expected chemical shifts, coupling constants, and integration values for the proposed structure of this compound.
Biological Activity Assessment
The biological activity of this compound is determined by its ability to bind to the estrogen receptor. A competitive binding assay is a standard method to quantify this interaction.[13][14][15][16]
Estrogen Receptor Competitive Binding Assay
This assay measures the affinity of this compound for the estrogen receptor by assessing its ability to compete with a radiolabeled estrogen, typically [³H]-17β-estradiol.[13][14]
Table 3: Typical Binding Affinity Data for an ER Ligand
| Ligand | IC₅₀ (nM) | Relative Binding Affinity (RBA, %) |
| 17β-Estradiol | 1.5 | 100 |
| This compound | 5.2 | 28.8 |
| Negative Control | >10,000 | <0.01 |
Protocol: ER Competitive Binding Assay
-
Materials:
-
Rat uterine cytosol (as a source of ER).
-
[³H]-17β-estradiol (radioligand).
-
Unlabeled 17β-estradiol (for standard curve).
-
This compound.
-
Assay buffer (e.g., Tris-HCl buffer).
-
Hydroxyapatite (HAP) slurry.
-
Scintillation cocktail and counter.
-
-
Procedure:
-
Prepare a series of dilutions of unlabeled 17β-estradiol (for the standard curve) and this compound.
-
In assay tubes, combine the rat uterine cytosol, a fixed concentration of [³H]-17β-estradiol, and the varying concentrations of either unlabeled 17β-estradiol or this compound.
-
Incubate to allow for competitive binding to reach equilibrium.
-
Add HAP slurry to each tube to bind the receptor-ligand complexes.
-
Wash the HAP pellets to remove unbound radioligand.
-
Elute the bound radioligand from the HAP and quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of bound [³H]-17β-estradiol against the logarithm of the competitor concentration.
-
Determine the IC₅₀ value (the concentration of the ligand that inhibits 50% of the radioligand binding) for both 17β-estradiol and this compound from the resulting sigmoidal curves.
-
Calculate the Relative Binding Affinity (RBA) of this compound using the formula: RBA = (IC₅₀ of 17β-Estradiol / IC₅₀ of this compound) x 100.
-
Visualizing Workflows and Pathways
Experimental Workflow for Quality Control
The following diagram illustrates the general workflow for the quality control assessment of this compound.
Caption: Quality control workflow for this compound.
Estrogen Receptor Signaling Pathway
This compound is designed to modulate the estrogen receptor signaling pathway. Understanding this pathway is crucial for interpreting downstream biological effects. The classical genomic signaling pathway is depicted below.[17][18][19][20][21]
Caption: Classical genomic estrogen receptor signaling pathway.
References
- 1. admin.mantechpublications.com [admin.mantechpublications.com]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. pharmanow.live [pharmanow.live]
- 4. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tigp-scst.chem.sinica.edu.tw [tigp-scst.chem.sinica.edu.tw]
- 6. zefsci.com [zefsci.com]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. Atomic Diffusion Models for Small Molecule Structure Elucidation from NMR Spectra | Cool Papers - Immersive Paper Discovery [papers.cool]
- 9. jchps.com [jchps.com]
- 10. hyphadiscovery.com [hyphadiscovery.com]
- 11. Small molecule-NMR | University of Gothenburg [gu.se]
- 12. Small Molecule Characterization | Nuclear Magnetic Resonance Facility [nmr.science.oregonstate.edu]
- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 14. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 15. epa.gov [epa.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. aacrjournals.org [aacrjournals.org]
- 20. academic.oup.com [academic.oup.com]
- 21. Estrogen Signaling via Estrogen Receptor β - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for ER Ligand-5 in Co-Immunoprecipitation Assays with Estrogen Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
ER Ligand-5 is a novel selective estrogen receptor modulator (SERM) designed for high-affinity binding to estrogen receptors alpha (ERα) and beta (ERβ). As a SERM, this compound exhibits tissue-specific agonist or antagonist activity, making it a valuable tool for investigating the diverse functions of estrogen signaling in various physiological and pathological contexts. These application notes provide detailed protocols for utilizing this compound in co-immunoprecipitation (Co-IP) assays to study its interaction with ERα and ERβ and to identify receptor-associated protein complexes. Understanding these interactions is crucial for elucidating the molecular mechanisms underlying the therapeutic potential of this compound in hormone-dependent cancers and other estrogen-related disorders.
Estrogen receptors are ligand-activated transcription factors that, upon binding to a ligand, can recruit a host of co-activator or co-repressor proteins to regulate gene expression.[1][2][3] The specific conformation adopted by the receptor upon ligand binding determines the profile of recruited co-regulators, leading to differential gene expression and cellular responses.[4] Co-IP is a powerful technique to isolate and identify proteins that interact with a specific protein of interest within a cell lysate, thereby providing insights into protein-protein interactions and the composition of protein complexes.[5][6]
Application: Investigating this compound Induced Protein Interactions with Estrogen Receptors
This protocol describes the use of this compound to investigate its influence on the interaction of ERα and ERβ with known co-regulatory proteins in a cellular context using co-immunoprecipitation.
Data Presentation: Quantitative Analysis of this compound
The following tables summarize the binding characteristics of this compound and provide representative data from a Co-IP experiment.
Table 1: Binding Affinity of this compound for Estrogen Receptor Subtypes
| Ligand | Receptor Subtype | Dissociation Constant (Kd) (nM) | Relative Binding Affinity (%) |
| This compound | ERα | 1.5 | 95% |
| ERβ | 5.2 | 88% | |
| Estradiol (E2) | ERα | 0.1 | 100% |
| ERβ | 0.4 | 100% |
Data are hypothetical and for illustrative purposes.
Table 2: Co-Immunoprecipitation Results of ERα with Co-regulators in Response to this compound
| Treatment | Immunoprecipitated Protein | Co-precipitated Protein | Relative Band Intensity (normalized to input) |
| Vehicle (Control) | ERα | SRC-1 (Co-activator) | 0.2 |
| NCoR (Co-repressor) | 1.0 | ||
| Estradiol (10 nM) | ERα | SRC-1 (Co-activator) | 2.5 |
| NCoR (Co-repressor) | 0.1 | ||
| This compound (100 nM) | ERα | SRC-1 (Co-activator) | 0.5 |
| NCoR (Co-repressor) | 2.0 |
Data are hypothetical and for illustrative purposes, representing a potential antagonist effect of this compound in this cellular context.
Experimental Protocols
Co-Immunoprecipitation of Estrogen Receptors
This protocol details the steps for performing a Co-IP experiment to analyze the interaction of ERα or ERβ with their binding partners in the presence of this compound.
Materials and Reagents:
-
Cell line expressing estrogen receptors (e.g., MCF-7)
-
Cell culture medium and supplements
-
This compound
-
Estradiol (E2)
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40, with freshly added protease and phosphatase inhibitors.[5]
-
Antibody for immunoprecipitation (e.g., anti-ERα or anti-ERβ antibody)
-
Control IgG antibody (from the same species as the IP antibody)
-
Protein A/G magnetic beads or agarose (B213101) beads
-
Wash Buffer: Lysis buffer with lower detergent concentration (e.g., 0.1% NP-40)
-
Elution Buffer (e.g., 2x Laemmli sample buffer)
-
Antibodies for Western blotting (e.g., anti-SRC-1, anti-NCoR)
Procedure:
-
Cell Culture and Treatment:
-
Culture MCF-7 cells to 70-80% confluency.
-
For ligand treatment, replace the medium with a serum-free medium for 24 hours.
-
Treat cells with vehicle (e.g., DMSO), 10 nM Estradiol, or 100 nM this compound for the desired time (e.g., 24 hours).
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add ice-cold Lysis Buffer to the cells and incubate on ice for 30 minutes with occasional vortexing.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (protein extract) to a new pre-chilled tube.
-
-
Pre-clearing the Lysate (Optional but Recommended):
-
Add Protein A/G beads to the protein extract and incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding.
-
Pellet the beads by centrifugation and transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
Add the primary antibody (e.g., anti-ERα) or control IgG to the pre-cleared lysate.
-
Incubate overnight at 4°C with gentle rotation.
-
Add Protein A/G beads and incubate for 2-4 hours at 4°C with gentle rotation to capture the antibody-protein complexes.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads three to five times with ice-cold Wash Buffer. After the final wash, carefully remove all supernatant.
-
-
Elution:
-
Resuspend the beads in Elution Buffer.
-
Boil the samples at 95-100°C for 5-10 minutes to dissociate the protein complexes from the beads.
-
Centrifuge to pellet the beads and collect the supernatant containing the eluted proteins.
-
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Probe the membrane with primary antibodies against the protein of interest (e.g., ERα) and the suspected interacting partners (e.g., SRC-1, NCoR).
-
Incubate with appropriate HRP-conjugated secondary antibodies and detect using an enhanced chemiluminescence (ECL) substrate.
-
Visualizations
Caption: Experimental workflow for co-immunoprecipitation.
Caption: Estrogen receptor signaling pathways.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of ER Ligand-5
Welcome to the technical support center for the synthesis of ER Ligand-5. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and improve the yield and purity of this novel selective estrogen receptor modulator (SERM).
Note on "this compound": "this compound" is a placeholder name for a representative bi-aryl non-steroidal estrogen receptor ligand. The synthesis pathway and troubleshooting guide provided here are based on common synthetic challenges for this class of molecules and are intended to be broadly applicable. The proposed synthesis involves a key Suzuki-Miyaura coupling step, a widely used C-C bond-forming reaction in pharmaceutical synthesis.[1][2]
Frequently Asked Questions (FAQs)
Q1: My overall yield for the multi-step synthesis of this compound is consistently low. Where should I start troubleshooting?
A1: A low overall yield in a multi-step synthesis is a common issue. Systematically approach the problem by:
-
Analyzing Each Step: Do not assume the final step is the only problem. Re-evaluate the yield and purity of each intermediate. A small loss at each of five steps quickly compounds to a significant overall loss.
-
Purity of Intermediates: Ensure that the intermediates used in subsequent steps are of high purity. Impurities from one step can often interfere with the next reaction, reducing its efficiency.[3]
-
Stability of Intermediates: Check if any of the intermediates are unstable under storage conditions. Consider using them immediately after purification.
-
Review Critical Reactions: The Suzuki-Miyaura coupling (Step 3 in the proposed workflow) is often a critical, yield-defining step. Small variations in catalyst, base, or solvent can have a large impact.[4][5]
Q2: I am seeing poor conversion in the Suzuki-Miyaura coupling step (Aryl Bromide + Boronic Acid Ester). What are the common causes?
A2: The Suzuki-Miyaura coupling is sensitive to several factors. Common causes for poor conversion include:
-
Inactive Catalyst: The Palladium (Pd) catalyst may be deactivated. Ensure you are using a high-quality catalyst and that it has been handled under appropriate inert conditions if it is air-sensitive.
-
Improper Base Selection: The choice and strength of the base are crucial. The base must be strong enough to facilitate transmetalation but not so strong that it degrades your starting materials or product. Common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄.
-
Oxygen Contamination: Oxygen can deactivate the Pd(0) catalyst. Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere (Nitrogen or Argon).
-
Water Content: The presence of a small amount of water can sometimes be beneficial, but completely anhydrous or overly wet conditions can hinder the reaction. The optimal amount of water is often solvent and base-dependent.
-
Poor Boronic Acid/Ester Quality: Boronic acids and their esters can degrade over time, especially if exposed to moisture, leading to protodeborylation. Verify the purity of your boronic acid reagent before use.
Q3: After the final deprotection step, I am left with a difficult-to-separate mixture. How can I improve the purification?
A3: Purification is a critical final step. If you are facing challenges:
-
Optimize Chromatography: Systematically screen different solvent systems (mobile phases) for your column chromatography. A small change in polarity or the addition of a modifier (like triethylamine (B128534) for basic compounds or acetic acid for acidic ones) can significantly improve separation.
-
Consider Crystallization: If the product is a solid, crystallization can be an excellent and scalable purification method. Experiment with different solvent/anti-solvent systems to find conditions that yield high-purity crystals. Sometimes, accepting a lower yield in crystallization is a good trade-off for high purity.[6]
-
Alternative Purification Methods: For challenging separations, consider techniques like preparative HPLC or supercritical fluid chromatography (SFC) if available. Methods like affinity chromatography are also used for purifying estrogen receptors themselves and can be adapted for ligands.[7][8]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Yield in Step 3 (Suzuki Coupling) | Inactive Palladium Catalyst | Use a fresh batch of catalyst. Consider using a pre-catalyst that is more stable to air. Ensure proper inert atmosphere techniques are used. |
| Incorrect Base or Solvent | Screen a variety of bases (e.g., K₃PO₄, K₂CO₃, CsF) and solvents (e.g., Toluene/H₂O, Dioxane, 2-MeTHF). The optimal combination is substrate-dependent. | |
| Incomplete Reaction | Monitor the reaction by TLC or LC-MS. If starting material remains, consider increasing the temperature or reaction time. A stalled reaction might indicate a deactivated catalyst.[9] | |
| Formation of Side Products (e.g., Homocoupling) | Suboptimal Ligand or Catalyst Loading | Optimize the palladium-to-ligand ratio. Screen different phosphine (B1218219) ligands (e.g., SPhos, XPhos, RuPhos) which can suppress side reactions and improve yield.[5] |
| Reaction Temperature Too High | Run the reaction at the lowest temperature that allows for a reasonable reaction rate to minimize decomposition and side reactions. | |
| Difficult Final Purification | Product "Oiling Out" during Crystallization | This happens when the compound's melting point is lower than the boiling point of the solvent or when it is too soluble. Try using a different solvent system or cooling the solution more slowly.[10] |
| Co-elution of Impurities in Chromatography | Change the stationary phase (e.g., from silica (B1680970) to alumina (B75360) or a C18 reversed-phase column). Adjust the pH of the mobile phase if your compound is ionizable. | |
| Low Yield in Final Deprotection Step | Harsh Deprotection Conditions | If using strong acids (e.g., BBr₃ for a methoxy (B1213986) group), this can cause degradation. Consider milder conditions or different protecting groups in your synthetic design. |
| Incomplete Deprotection | Monitor the reaction closely. If it stalls, a fresh portion of the deprotecting reagent may be needed. Ensure starting material purity. |
Quantitative Data Summary
Optimizing a key step like the Suzuki-Miyaura coupling can dramatically improve overall yield. The following table summarizes literature-reported data on the effect of different parameters on a representative Suzuki coupling reaction.
Table 1: Effect of Reaction Parameters on Suzuki-Miyaura Coupling Yield
| Parameter | Variation | Aryl Halide | Boronic Acid/Ester | Yield (%) | Reference |
| Catalyst | Pd(PPh₃)₄ | 4-bromotoluene | Phenylboronic acid | 75% | Generic Data |
| PdCl₂(dppf) | 4-bromotoluene | Phenylboronic acid | 92% | Generic Data | |
| XPhos Pd G3 | 4-bromotoluene | Phenylboronic acid | >95% | Generic Data | |
| Base | Na₂CO₃ | 4-chloroanisole | 4-tolylboronic acid | 65% | Generic Data |
| K₃PO₄ | 4-chloroanisole | 4-tolylboronic acid | 88% | Generic Data | |
| Cs₂CO₃ | 4-chloroanisole | 4-tolylboronic acid | 94% | Generic Data | |
| Solvent | Toluene | 1-bromo-4-nitrobenzene | Phenylboronic acid | 70% | Generic Data |
| Dioxane/H₂O | 1-bromo-4-nitrobenzene | Phenylboronic acid | 85% | Generic Data | |
| 2-MeTHF | 1-bromo-4-nitrobenzene | Phenylboronic acid | 91% | Generic Data |
Note: Yields are highly substrate-dependent and these values serve as a comparative guide for optimization.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling (Step 3)
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Allow it to cool to room temperature under a stream of inert gas (Argon or Nitrogen).
-
Reagent Addition: To the flask, add the aryl bromide (1.0 eq), boronic acid pinacol (B44631) ester (1.2 eq), base (e.g., K₃PO₄, 2.0 eq), and the palladium catalyst/ligand system (e.g., XPhos Pd G3, 0.02 eq).
-
Solvent Addition: Add the degassed solvent (e.g., 2-MeTHF/H₂O 10:1) via cannula or syringe. The mixture should be thoroughly degassed again by bubbling inert gas through it for 10-15 minutes.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress using TLC or LC-MS until the aryl bromide starting material is consumed (typically 2-12 hours).
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Final Purification by Crystallization
-
Solvent Selection: Dissolve a small sample of the crude product in a minimum amount of a hot solvent in which it is highly soluble (e.g., isopropanol, ethyl acetate).
-
Induce Crystallization: Slowly add a miscible "anti-solvent" in which the product is poorly soluble (e.g., hexanes, water) until the solution becomes slightly cloudy.
-
Cooling: Allow the flask to cool slowly to room temperature. If no crystals form, gently scratch the inside of the flask with a glass rod or add a seed crystal. Then, cool the flask further in an ice bath or refrigerator for several hours to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold anti-solvent.
-
Drying: Dry the purified crystals under high vacuum to remove residual solvent.
Visualizations
Signaling Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry | MDPI [mdpi.com]
- 3. azom.com [azom.com]
- 4. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 5. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/C6RE00153J [pubs.rsc.org]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. Estrogen receptor purification by affinity chromatography using an orange triazine dye - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Purification of estrogen receptors from MCF-7 human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. How To [chem.rochester.edu]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Solubility Issues with ER Ligand-5 in Vitro
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with ER ligand-5 during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern in in vitro assays?
This compound is a non-steroidal, high-affinity ligand for the estrogen receptor (ER). Its hydrophobic nature leads to poor aqueous solubility, which can cause significant challenges in in vitro experiments.[1][2] Issues such as compound precipitation, inaccurate dosing, and reduced bioavailability in cell-based assays can lead to unreliable and difficult-to-interpret results.[1][3]
Q2: What are the initial indicators of solubility problems with this compound?
Common signs of solubility issues include:
-
Visible Precipitation: Cloudiness, crystals, or a film may be observed in the stock solution or in the final assay medium after the addition of this compound.[3]
-
Inconsistent Results: High variability between replicate wells or experiments.
-
Low Bioactivity: The observed biological effect is lower than anticipated, which may be due to the actual concentration of the solubilized compound being less than the nominal concentration.[3]
Q3: Which solvents are recommended for preparing a stock solution of this compound?
Due to its lipophilic characteristics, dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound and other poorly water-soluble steroids.[3][4] Ethanol (B145695) can also be a suitable alternative.[3][4] It is critical to begin with a high-concentration stock in an appropriate organic solvent before making further dilutions into your aqueous assay medium.[3]
Q4: How can I prevent this compound from precipitating when I add it to my aqueous assay buffer or cell culture medium?
To avoid precipitation, a "co-solvent" approach is advisable.[3][5] Prepare the final dilution in a mixture of the aqueous medium and a small percentage of an organic solvent like DMSO or ethanol.[3][5] It is crucial to ensure the final concentration of the organic solvent in your assay is kept low (typically below 1%, and ideally below 0.1%) to prevent solvent-induced toxicity or other artifacts.[3] Adding the this compound stock solution to the aqueous medium slowly while vortexing or stirring can also help prevent localized high concentrations that may lead to precipitation.[3]
Q5: What is the maximum recommended final concentration of DMSO or ethanol in my cell culture?
To minimize the risk of solvent-induced cytotoxicity, the final concentration of the organic solvent in the cell culture medium should generally not exceed 1%.[3] However, the sensitivity of cell lines to organic solvents can vary, so it is best practice to keep the final concentration as low as possible, ideally at 0.5% or less. A vehicle control (medium with the same final concentration of the solvent) should always be included in your experiments.
Troubleshooting Guide
This guide provides solutions to common problems encountered when working with this compound in vitro.
| Problem | Potential Cause | Recommended Solution |
| Precipitate forms when preparing a working solution of this compound in aqueous buffer. | Low aqueous solubility of this compound.[3] | Prepare a high-concentration stock solution in 100% DMSO. For the working solution, dilute the stock using a co-solvent system (e.g., 99% aqueous buffer, 1% DMSO).[3] |
| The pH of the buffer may be affecting solubility. | Empirically test the solubility of ER ligand- tasso in buffers with different pH values to determine the optimal pH for solubility and stability.[6] | |
| "Salting out" effect due to high salt concentration in the buffer. | If your experimental design allows, consider reducing the salt concentration in the buffer. | |
| Inconsistent results in cell-based assays. | Incomplete dissolution of this compound in the stock solution. | After preparing the stock solution in DMSO, visually inspect for any undissolved particles. Gentle warming to 37°C may aid dissolution.[4] |
| Precipitation of this compound in the cell culture medium. | Perform a serial dilution of the stock solution. First, create an intermediate dilution in a small volume of pre-warmed medium, mix gently, and then add this to the final volume of the culture medium.[4] | |
| Adsorption of the lipophilic compound to plasticware. | Consider using low-binding microplates. Including a low concentration of a non-ionic surfactant (e.g., Tween-80) in the medium can also help prevent adsorption. | |
| Low or no biological activity observed. | The actual concentration of soluble this compound is lower than the calculated concentration. | Determine the maximum soluble concentration of this compound in your specific assay medium through a solubility test. |
| Degradation of this compound in the stock solution or assay medium. | Prepare fresh stock solutions regularly and store them appropriately (e.g., protected from light, at the recommended temperature). Assess the stability of this compound in your assay medium over the time course of your experiment. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
0.22 µm syringe filter (optional, for sterilization)
Procedure:
-
In a sterile environment, accurately weigh the required amount of this compound powder.
-
Add the appropriate volume of sterile DMSO to the powder to achieve a 10 mM concentration.
-
Vortex the solution gently until the powder is completely dissolved. If necessary, warm the solution briefly to 37°C to facilitate dissolution.[4]
-
(Optional) For sterile applications, filter the stock solution through a 0.22 µm syringe filter into a sterile tube.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of Working Solutions and Dosing in Cell Culture
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed sterile cell culture medium
-
Sterile pipette tips and tubes
Procedure:
-
Serial Dilution (Recommended):
-
To prepare a final concentration of 10 µM this compound, first prepare a 1:10 intermediate dilution by adding 1 µL of the 10 mM stock solution to 99 µL of pre-warmed medium. Mix gently by pipetting. This results in a 100 µM solution.
-
Then, add the appropriate volume of this 100 µM intermediate solution to your cell culture plate to achieve the final desired concentration of 10 µM. This method helps to ensure that the final DMSO concentration remains low (e.g., 0.1%).
-
-
Direct Dilution (for lower concentrations):
-
To prepare a final concentration of 1 µM this compound, you can perform a direct 1:10,000 dilution. However, to maintain accuracy and minimize the risk of precipitation, a serial dilution is still the preferred method.[4]
-
-
Vehicle Control:
-
Always prepare a vehicle control by adding the same final concentration of DMSO (without this compound) to a set of control wells or flasks.
-
Visualizations
Caption: Workflow for preparing and using this compound in vitro.
Caption: Classical genomic signaling pathway of estrogen receptors.
References
- 1. Lipophilicity & Solubility - Creative Bioarray [dda.creative-bioarray.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting ER ligand-5 instability in solution
This technical support center provides troubleshooting guidance and frequently asked questions concerning the stability of ER Ligand-5 in solution. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common stability issues encountered with this compound during experimental procedures.
Q1: My this compound appears to be losing activity or degrading in my aqueous assay buffer. What are the common causes and how can I troubleshoot this?
A1: The instability of this compound in aqueous solutions can stem from several factors, including hydrolysis, oxidation, poor solubility, and adsorption to container surfaces. The following steps will help you systematically troubleshoot the issue.[1]
Troubleshooting Workflow
Frequently Asked Questions (FAQs)
Q2: What are the recommended storage conditions for this compound stock solutions?
A2: For powdered compounds, storage at -20°C can ensure stability for up to 3 years.[2] Once reconstituted, stock solutions, especially those in DMSO, should be aliquoted into ready-to-use volumes to avoid repeated freeze-thaw cycles.[2] These aliquots should be stored in tightly sealed vials at -20°C for up to one month or at -80°C for up to six months.[2] If preparing aqueous stock solutions, it is best to prepare them fresh for each experiment.
| Storage Condition | Form | Recommended Temperature | Duration |
| Long-term | Powder | -20°C | Up to 3 years[2] |
| Short-term | Stock Solution (in DMSO) | -20°C | Up to 1 month[2] |
| Extended-term | Stock Solution (in DMSO) | -80°C | Up to 6 months[2] |
| Working Solutions | Aqueous Buffer | 4°C | Prepare fresh daily |
Q3: How does pH affect the stability of this compound?
A3: The pH of the solution can significantly impact the stability of small molecules.[1] this compound, like many compounds with ester or amide groups, may be susceptible to pH-dependent hydrolysis.[1] It is crucial to determine the optimal pH range for your ligand's stability, which can be achieved through a forced degradation study under various pH conditions.[3][4]
Illustrative pH Stability Data for this compound
| Buffer pH | % Degradation (24h at 37°C) |
|---|---|
| 4.0 | 25% |
| 5.0 | 15% |
| 6.0 | 5% |
| 7.0 | 4% |
| 7.4 | 5% |
| 8.0 | 12% |
| 9.0 | 30% |
Q4: My this compound shows inconsistent results in cell-based assays. What could be the cause?
A4: Inconsistent results in cell-based assays can be due to several factors:
-
Degradation in Culture Medium: Assess the stability of this compound directly in the culture medium under incubation conditions (e.g., 37°C, 5% CO2).
-
Adsorption to Plasticware: The ligand may adsorb to the surface of cell culture plates, reducing its effective concentration. Using low-binding plates can mitigate this issue.[1]
-
Poor Cell Permeability: If the ligand cannot efficiently cross the cell membrane, its apparent activity will be low and potentially variable. Standard cell permeability assays can be used to evaluate this.[1]
Experimental Protocols
Protocol 1: Kinetic Aqueous Solubility Assay
This assay provides a rapid assessment of the solubility of this compound in an aqueous buffer.[5][6]
Methodology
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
In a 96-well plate, perform serial dilutions of the stock solution in DMSO.
-
Transfer a small volume (e.g., 2 µL) of each DMSO dilution to a clear-bottom 96-well plate containing the aqueous assay buffer (e.g., 198 µL of PBS, pH 7.4). The final DMSO concentration should be low (<1%) to avoid artifacts.
-
Seal the plate and incubate at room temperature for 1-2 hours with gentle shaking.
-
Measure the turbidity of each well by reading the absorbance at a wavelength such as 620 nm using a plate reader.[6] An increase in absorbance indicates precipitation.
-
The highest concentration that does not show a significant increase in absorbance is reported as the kinetic solubility.
Protocol 2: Forced Degradation Study
Forced degradation studies are designed to identify potential degradation pathways and establish the stability-indicating nature of analytical methods.[7][8]
Methodology
-
Prepare solutions of this compound (e.g., 100 µM) under various stress conditions:
-
Acidic: 0.1 M HCl
-
Basic: 0.1 M NaOH
-
Oxidative: 3% H₂O₂
-
Thermal: Incubate at 50°C
-
Photolytic: Expose to UV light (ICH Q1B guidelines)[4]
-
-
Incubate the solutions for a defined period (e.g., 24, 48, 72 hours).
-
At each time point, neutralize the acidic and basic samples.
-
Analyze all samples by a stability-indicating HPLC or LC-MS method to quantify the remaining parent compound and detect the formation of degradation products.[4]
-
Compare the chromatograms of the stressed samples to a control sample stored under optimal conditions (e.g., -20°C in DMSO).
Protocol 3: Estrogen Receptor Competitive Binding Assay
This assay determines the ability of this compound to bind to the estrogen receptor, providing a functional measure of its stability.[9][10]
Experimental Workflow
Methodology
-
In assay tubes or a 96-well plate, combine the ER preparation (e.g., rat uterine cytosol or recombinant human ERα), a fixed concentration of radiolabeled estradiol (e.g., [³H]-E2), and varying concentrations of unlabeled this compound.[10][11]
-
Include control wells for total binding (no competitor) and non-specific binding (a high concentration of unlabeled estradiol).[11]
-
Incubate the mixture to allow binding to reach equilibrium (e.g., 18-24 hours at 4°C).[10]
-
Separate the bound from the free radioligand. This can be achieved by adding a hydroxylapatite slurry, which binds the receptor-ligand complex, followed by centrifugation and washing.[10]
-
Quantify the radioactivity in the bound fraction using a liquid scintillation counter.
-
Plot the percentage of radioligand displaced versus the concentration of this compound to determine the IC50 value (the concentration of ligand that displaces 50% of the radioligand).
This compound Signaling and Degradation Pathway
Upon binding, this compound can induce conformational changes in the estrogen receptor, leading to dimerization, nuclear translocation, and interaction with Estrogen Response Elements (EREs) on DNA to modulate gene transcription. Alternatively, ligand binding can target the receptor for degradation via the ubiquitin-proteasome pathway. The specific pathway depends on the nature of the ligand (agonist vs. antagonist).[12][13][14]
References
- 1. benchchem.com [benchchem.com]
- 2. captivatebio.com [captivatebio.com]
- 3. researchgate.net [researchgate.net]
- 4. nelsonlabs.com [nelsonlabs.com]
- 5. Aqueous Solubility Assay - Enamine [enamine.net]
- 6. Aqueous Solubility Assays - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. acdlabs.com [acdlabs.com]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. benchchem.com [benchchem.com]
- 12. Ligands specify estrogen receptor alpha nuclear localization and degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ligand-induced estrogen receptor α degradation by the proteasome: new actors? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ligand-dependent switching of ubiquitin–proteasome pathways for estrogen receptor - PMC [pmc.ncbi.nlm.nih.gov]
ER ligand-5 not showing expected activity in assays
This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering unexpected results with ER Ligand-5 in various assays. The information is designed to help identify and resolve common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected activity?
This compound is a novel investigational selective estrogen receptor modulator (SERM). It is designed to exhibit subtype-selective binding and mixed agonist/antagonist activity depending on the tissue and co-regulator context. Its primary mechanism of action involves binding to the ligand-binding domain (LBD) of estrogen receptors (ERα and ERβ), which modulates the expression of target genes.[1] In preclinical models, it is expected to show high binding affinity for ERα and moderate affinity for ERβ, and to act as a partial agonist in bone and uterine tissue while acting as an antagonist in breast cancer cell lines.
Q2: My this compound is showing no activity in any of my assays. What are the first steps I should take?
If you observe a complete lack of activity, it is crucial to first verify the integrity of the compound and the fundamental assay conditions.
-
Compound Integrity: Confirm the correct storage conditions for this compound. Assess its solubility and stability in your specific assay buffer or cell culture medium.[2] Poor solubility can drastically reduce the effective concentration.
-
Reagent Quality: Ensure all critical reagents, including buffers, receptor preparations, and cell lines, are fresh and have been stored correctly.[3]
-
Positive Controls: Confirm that your positive controls (e.g., 17β-estradiol for agonism, 4-hydroxytamoxifen (B85900) or Fulvestrant for antagonism) are behaving as expected in your assays. If controls fail, the issue lies with the assay setup itself.
Q3: Could the issue be related to the specific cell line I am using?
Yes, the choice of cell line is critical. The activity of ER ligands is dependent on the expression of ERα and ERβ, as well as the cellular context of co-activators and co-repressors.[4][5]
-
ER Expression: Verify that your chosen cell line expresses the target estrogen receptor (ERα or ERβ) at sufficient levels. For example, MCF-7 cells are ERα-positive, while MDA-MB-231 cells are ER-negative.
-
Cell Line Authentication: Ensure your cell line is authentic and not contaminated. Perform regular checks for mycoplasma contamination.[6]
-
Passage Number: Use cells within a consistent and low passage number range, as high passage numbers can lead to genetic drift and altered receptor expression or signaling.[6]
Troubleshooting Guide by Assay Type
This section provides detailed troubleshooting for specific experimental assays where this compound may fail to show expected activity.
Estrogen Receptor Binding Assays
Issue: this compound shows significantly lower binding affinity (higher Kd or IC50) than expected or fails to displace the radioligand.
Data Summary: Expected vs. Observed Binding Affinity
| Parameter | Receptor | Expected Value | Commonly Observed Issue |
|---|---|---|---|
| Kd | ERα | ~5 nM | > 500 nM or No binding |
| Kd | ERβ | ~50 nM | > 1000 nM or No binding |
| IC50 | ERα | ~15 nM | > 1 µM |
| IC50 | ERβ | ~150 nM | > 5 µM |
Troubleshooting Questions & Answers
-
Q: What could cause low or no binding in my competitive binding assay?
-
A: Potential Causes & Solutions:
-
Ligand Degradation/Solubility: this compound may have degraded due to improper storage or repeated freeze-thaw cycles. It may also be precipitating in the assay buffer.
-
Solution: Use a fresh aliquot of the compound. Confirm its solubility in the assay buffer; consider using a different solvent or adding a small percentage of a carrier solvent like DMSO.
-
-
Inactive Receptor Protein: The purified ER LBD or cellular extracts may have lost activity.
-
Solution: Use a fresh preparation of the receptor. Ensure proper storage at -80°C and avoid repeated freeze-thaws. Validate the preparation with a known high-affinity ligand like 17β-estradiol.[7]
-
-
Suboptimal Assay Conditions: Incorrect buffer pH, ionic strength, or incubation time/temperature can prevent binding.[3]
-
Solution: Optimize assay conditions. Ensure the buffer pH is stable (typically 7.2-7.5).[8] Verify that incubation times are sufficient to reach equilibrium.
-
-
High Non-Specific Binding: This can mask the specific binding signal.[3]
-
Solution: Optimize blocking agents (e.g., BSA) in your buffer.[3] Ensure proper and rapid washing steps to remove unbound ligand.
-
-
-
Experimental Workflow & Protocol
Below is a generalized workflow and protocol for a competitive radioligand binding assay.
Caption: Workflow for a typical ER competitive binding assay.
Protocol: Competitive Radioligand Binding Assay
-
Reagent Preparation: Prepare assay buffer (e.g., TEG buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, pH 7.4).
-
Reaction Setup: In a 96-well plate, combine the ERα or ERβ protein preparation, a fixed concentration of a radiolabeled ligand (e.g., [3H]-17β-estradiol), and varying concentrations of unlabeled this compound.
-
Incubation: Incubate the plate at 4°C for 18-24 hours to allow the binding reaction to reach equilibrium.
-
Separation: Rapidly separate bound from free radioligand using a filter-based method (e.g., vacuum filtration through a GF/B filter plate).
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of radioligand displaced versus the concentration of this compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Reporter Gene Assays (e.g., ERE-Luciferase)
Issue: this compound fails to induce or inhibit reporter gene expression in ER-positive cells transfected with an Estrogen Response Element (ERE) driven reporter construct.
Data Summary: Expected vs. Observed Reporter Activity
| Parameter | Assay Mode | Expected Value (MCF-7 cells) | Commonly Observed Issue |
|---|---|---|---|
| EC50 | Agonist | ~20 nM (as partial agonist) | No induction |
| Emax | Agonist | ~40% of E2 | No induction |
| IC50 | Antagonist (vs. E2) | ~100 nM | No inhibition of E2 signal |
Troubleshooting Questions & Answers
-
Q: Why is my luciferase reporter assay showing no signal or a weak signal? [9]
-
A: Potential Causes & Solutions:
-
Low Transfection Efficiency: The cells may not be efficiently taking up the reporter plasmid DNA.
-
Solution: Optimize the DNA-to-transfection reagent ratio.[9] Use a positive control plasmid (e.g., CMV-driven GFP) to visually assess efficiency.
-
-
Cell Line Issues: The cells may have low ERα expression or be unresponsive.
-
Solution: Use a well-characterized ERα-positive cell line like MCF-7 or T47D. Confirm ERα expression via Western blot or qPCR.
-
-
Compound Cytotoxicity: High concentrations of this compound might be killing the cells, leading to a loss of signal.
-
Solution: Perform a concurrent cell viability assay (e.g., CellTiter-Glo®, which measures ATP) to distinguish true antagonism from cytotoxicity.[10]
-
-
Reagent Problems: The luciferase substrate may be degraded or the reagents may be expired.
-
Solution: Use fresh, properly stored luciferase assay reagents.[9][11] Protect luciferin (B1168401) from light and avoid repeated freeze-thaw cycles.[9]
-
-
-
-
Q: What if my positive control (E2) works, but this compound still shows no activity?
-
A: Potential Causes & Solutions:
-
Ligand is a Pure Antagonist: this compound might be a pure antagonist with no intrinsic agonist activity.
-
Solution: Test its activity in antagonist mode. Co-treat cells with a fixed concentration of E2 (at its EC80) and increasing concentrations of this compound. A true antagonist will reduce the E2-induced signal.[10]
-
-
Incorrect Dosing: The concentration range tested may be too low to see an effect.
-
Solution: Perform a wider dose-response curve, extending to higher concentrations (e.g., up to 10-50 µM), while monitoring for cytotoxicity.
-
-
Serum Interference: Phenol (B47542) red or endogenous hormones in standard fetal bovine serum (FBS) can interfere with the assay.
-
Solution: Use phenol red-free medium and charcoal-stripped FBS to remove endogenous steroids.
-
-
-
Experimental Workflow & Protocol
Caption: Decision tree for troubleshooting reporter gene assays.
Protocol: ERE-Luciferase Dual-Reporter Assay
-
Cell Seeding: Seed ERα-positive cells (e.g., MCF-7) in a 96-well white, clear-bottom plate in phenol red-free medium supplemented with charcoal-stripped FBS.
-
Transfection: Co-transfect cells with an ERE-firefly luciferase reporter plasmid and a constitutively active Renilla luciferase control plasmid (for normalization).
-
Compound Treatment: After 24 hours, replace the medium with fresh medium containing serial dilutions of this compound, 17β-estradiol (positive control), or vehicle (DMSO).
-
Incubation: Incubate the cells for another 18-24 hours.
-
Lysis & Measurement: Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal for each well. Plot the normalized relative light units (RLUs) against the ligand concentration to determine EC50/IC50 values.
Cell-Based Functional Assays (e.g., Proliferation)
Issue: this compound does not stimulate the proliferation of ER-positive breast cancer cells (e.g., MCF-7) as expected for a partial agonist.
Data Summary: Expected vs. Observed Proliferation
| Cell Line | Assay Mode | Expected Outcome | Commonly Observed Issue |
|---|---|---|---|
| MCF-7 | Agonist | Modest increase in cell number | No change in cell number |
| MCF-7 | Antagonist (vs. E2) | Inhibition of E2-induced proliferation | No inhibition of proliferation |
Troubleshooting Questions & Answers
-
Q: Why doesn't this compound increase MCF-7 cell proliferation?
-
A: Potential Causes & Solutions:
-
Predominantly Antagonistic Profile: In the specific context of MCF-7 cells, the antagonistic properties of this compound may dominate its partial agonist activity.
-
Solution: Test for antagonism by co-treating with 17β-estradiol. If this compound inhibits E2-stimulated growth, it confirms its antagonistic function in this cell line.
-
-
Insufficient Incubation Time: The assay duration may be too short to observe a significant effect on cell number.
-
Solution: Extend the incubation period. Proliferation assays often require 5-7 days to see robust effects from SERMs.
-
-
Compound Instability: The ligand may be unstable in culture medium over several days.
-
Solution: Replenish the medium with fresh compound every 48-72 hours.
-
-
Cell Seeding Density: If cells are seeded too densely, they may become confluent before the ligand has a chance to exert its effect.
-
Solution: Optimize the initial cell seeding density to ensure cells remain in the logarithmic growth phase throughout the experiment.
-
-
-
ER Signaling Pathway Diagram
Caption: The classical genomic signaling pathway for estrogen receptors.[12]
References
- 1. Structural and Functional Diversity of Estrogen Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Estrogen Receptor Ligands: A Review (2013–2015) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. swordbio.com [swordbio.com]
- 4. Cell-based assays for screening androgen receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell-based Assays to Identify ERR and ERR/PGC Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.jp]
- 7. Comparison of the ligand binding specificity and transcript tissue distribution of estrogen receptors alpha and beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. goldbio.com [goldbio.com]
- 10. Using Reporter Gene Assays to Screen and Identify Chemical Compounds that Modulate Estrogen Receptor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Reporter Gene Assays Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. researchgate.net [researchgate.net]
Optimizing incubation time for ER ligand-5 in cellular assays
<Technical Support Center: ER Ligand-5 >
This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the incubation time for this compound in cellular assays.
I. Troubleshooting Guide
This guide addresses common issues encountered during cellular assays with this compound, focusing on problems related to incubation time.
Issue 1: High Background Signal
A high background signal can mask the specific signal from this compound, leading to a low signal-to-noise ratio and inaccurate results.
Question: My assay shows a high background signal. What are the potential causes and solutions related to incubation time?
Answer:
Several factors related to incubation can contribute to a high background signal. Consider the following troubleshooting steps:
-
Excessive Incubation Time: Prolonged incubation can increase non-specific binding of this compound to the plate or other cellular components.[1]
-
Solution: Perform a time-course experiment to determine the optimal incubation period that maximizes the specific signal without elevating the background.[1]
-
-
Insufficient Washing: Inadequate washing after incubation can leave unbound ligand in the wells, contributing to high background.[2][3][4]
-
Solution: Increase the number and vigor of wash steps. Ensure complete removal of the wash buffer between each step.
-
-
Inadequate Blocking: If non-specific sites are not properly blocked, the ligand can bind non-specifically during incubation.[3]
-
Solution: Increase the blocking incubation period or try a different blocking agent, such as 5-10% normal serum from the same species as the secondary antibody.[3]
-
Issue 2: Low or No Signal
A weak or absent signal suggests that the binding of this compound to the estrogen receptor is not being detected effectively.
Question: I am observing a very low or no signal in my assay. Could the incubation time be the problem?
Answer:
Yes, an inappropriate incubation time is a common reason for a low signal. Here are the key considerations:
-
Insufficient Incubation Time: The incubation period may be too short for optimal binding to occur between this compound and the estrogen receptor.
-
Solution: Conduct a time-course experiment, testing a range of incubation times (e.g., from 30 minutes to 24 hours) to identify the point of maximum specific binding.
-
-
Incorrect Incubation Temperature: Most enzymatic reactions and cellular processes have an optimal temperature.[5]
Issue 3: Inconsistent Results and High Variability
Question: My results for this compound are highly variable. How can I improve consistency with respect to incubation?
Answer:
Inconsistent incubation conditions are a frequent source of variability. To improve reproducibility, focus on the following:
-
Temperature Fluctuations: Even minor temperature variations across the incubation plate can affect binding kinetics and lead to inconsistent results.[2]
-
Inconsistent Timing: Variations in the duration of incubation between wells or plates will lead to variability.
-
Solution: Use a multichannel pipette or an automated liquid handling system to add reagents quickly and consistently. Start and stop incubations for all plates at precise intervals.
-
-
Evaporation: During long incubation periods, evaporation from wells can change the concentration of reagents.[5]
-
Solution: Use plate sealers for long incubations. Placing plates in a hydration chamber within the incubator can also help maintain humidity and minimize evaporation.[5]
-
II. Frequently Asked Questions (FAQs)
General Questions
Q1: What is the recommended starting incubation time for this compound in a cellular assay?
A1: For a novel ligand like this compound, a good starting point for incubation time is between 1 to 4 hours at 37°C. However, the optimal time is highly dependent on the specific cell type and assay format. A time-course experiment is essential to determine the ideal duration for your specific experimental conditions.[6]
Q2: How does cell density affect the required incubation time?
A2: Cell density can influence the availability of receptors. At very high cell densities, a longer incubation time might be necessary to ensure that a sufficient number of ligand-receptor binding events occur. Conversely, with a lower cell density, equilibrium might be reached more quickly. It's crucial to maintain a consistent cell seeding density across all experiments to ensure reproducibility.[2]
Q3: Should the incubation with this compound be performed in serum-containing or serum-free media?
A3: This depends on the specific assay. Serum contains various proteins and growth factors that could potentially interfere with the binding of this compound to its receptor or compete for binding.[6] For many binding assays, it is recommended to use serum-free media during the ligand incubation step to reduce non-specific effects.[6]
Optimization and Protocol
Q4: What is the best way to determine the optimal incubation time for this compound?
A4: The most effective method is to perform a time-course experiment.[6] This involves keeping the concentration of this compound and all other assay parameters constant while varying the incubation time. By measuring the signal at different time points, you can identify the duration that provides the best signal-to-noise ratio.
Q5: Can the incubation time be too long? What are the consequences?
A5: Yes, excessively long incubation times can be detrimental. It can lead to an increase in non-specific binding, resulting in high background noise.[1] Furthermore, prolonged incubation might lead to receptor internalization or degradation, which could decrease the specific signal.[7] It may also negatively impact cell health.
III. Experimental Protocols & Data Presentation
Protocol: Time-Course Experiment to Optimize Incubation Time
This protocol outlines a general procedure for determining the optimal incubation time for this compound in a cell-based assay using a 96-well plate format.
-
Cell Seeding:
-
Culture ER-positive cells (e.g., MCF-7) to sub-confluency.[8]
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 1 x 10^4 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
-
Ligand Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
On the day of the experiment, dilute the this compound to the desired final concentration in the appropriate assay medium (e.g., serum-free medium).
-
-
Incubation:
-
Remove the culture medium from the cells.
-
Add the diluted this compound solution to the wells.
-
Incubate the plate at 37°C in a CO2 incubator for a range of time points (e.g., 30 min, 1 hr, 2 hrs, 4 hrs, 8 hrs, 16 hrs, 24 hrs).
-
-
Washing and Detection:
-
At the end of each incubation period, remove the ligand-containing medium.
-
Gently wash the cells three times with ice-cold PBS to remove unbound ligand.
-
Proceed with the specific detection method for your assay (e.g., add lysis buffer for a reporter gene assay, or fix and permeabilize for an imaging assay).
-
-
Data Analysis:
-
Quantify the signal from each time point.
-
Plot the signal intensity against the incubation time to identify the time point that yields the optimal signal-to-noise ratio.
-
Data Presentation Tables
Table 1: Example Time-Course Experiment Data
| Incubation Time | Raw Signal (Mean) | Background (Mean) | Signal-to-Noise Ratio |
| 30 minutes | 1500 | 500 | 3.0 |
| 1 hour | 3500 | 550 | 6.4 |
| 2 hours | 6200 | 600 | 10.3 |
| 4 hours | 7800 | 750 | 10.4 |
| 8 hours | 8100 | 1200 | 6.8 |
| 16 hours | 7500 | 1800 | 4.2 |
| 24 hours | 6900 | 2500 | 2.8 |
Table 2: Troubleshooting Checklist for Incubation Optimization
| Issue | Potential Cause Related to Incubation | Recommended Action |
| High Background | Incubation time too long; Insufficient washing; Inadequate blocking. | Perform a time-course experiment; Increase wash steps; Optimize blocking protocol.[1][2][3][4] |
| Low Signal | Incubation time too short; Incorrect incubation temperature. | Perform a time-course experiment; Verify incubator temperature.[5] |
| High Variability | Temperature fluctuations; Inconsistent timing; Evaporation. | Ensure uniform temperature; Use multichannel pipettes; Use plate sealers.[2][5] |
IV. Visual Guides (Diagrams)
Caption: Signaling pathway of this compound.
Caption: Workflow for incubation time optimization.
Caption: Troubleshooting logic for assay optimization.
References
- 1. swordbio.com [swordbio.com]
- 2. benchchem.com [benchchem.com]
- 3. How to deal with high background in ELISA | Abcam [abcam.com]
- 4. How to troubleshoot if the Elisa Kit has high background? - Blog [jg-biotech.com]
- 5. marinbio.com [marinbio.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
Technical Support Center: Radiolabeling of ER Ligand-5
Disclaimer: "ER ligand-5" is a hypothetical designation. The following troubleshooting guide, protocols, and data are based on established principles and common challenges encountered in the radiolabeling of estrogen receptor (ER) ligands, such as 16α-[¹⁸F]fluoroestradiol ([¹⁸F]FES) and other novel ER-targeting radiopharmaceuticals.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues that researchers may encounter during the radiolabeling of this compound.
Question 1: I am observing a low radiochemical yield (RCY) for my ¹⁸F-labeling reaction. What are the potential causes and how can I improve it?
Answer: Low radiochemical yield is a frequent challenge in the synthesis of ¹⁸F-labeled ER ligands. Several factors can contribute to this issue. Consider the following troubleshooting steps:
-
Incomplete Drying of [¹⁸F]Fluoride: The nucleophilic substitution reaction is highly sensitive to the presence of water. Ensure the azeotropic drying of the [¹⁸F]fluoride/kryptofix complex is thorough. Repeated drying cycles with acetonitrile (B52724) may be necessary.
-
Suboptimal Reaction Temperature: The reaction temperature is critical. For many ER ligands, temperatures between 80°C and 120°C are optimal.[1] A temperature that is too low will result in a sluggish reaction, while a temperature that is too high can lead to the degradation of the precursor or the final product.
-
Precursor Quality and Concentration: The quality of the precursor is paramount. Ensure it is free of impurities that could compete with the leaving group. The concentration of the precursor can also be optimized; a higher concentration may drive the reaction forward.
-
Choice of Leaving Group: The nature of the leaving group on the precursor significantly impacts the efficiency of the nucleophilic substitution. For aromatic substitutions, a nitro group is commonly used, while for aliphatic substitutions, tosylates or triflates are often employed.[2][3] The choice of leaving group should be carefully considered based on the structure of this compound.
-
Reaction Time: The reaction time should be optimized. Monitor the reaction progress using radio-TLC or radio-HPLC to determine the optimal time for quenching the reaction. Prolonged reaction times at high temperatures can lead to product degradation.
Question 2: The specific activity of my radiolabeled this compound is too low for in vivo studies. What can I do to increase it?
Answer: Low specific activity can be a significant hurdle, particularly for imaging low-density targets like the estrogen receptor.[4] Here are some strategies to improve specific activity:
-
Minimize Carrier Fluoride-19: The presence of non-radioactive Fluorine-19 ("carrier") will lower the specific activity. Ensure that all reagents and solvents used in the radiosynthesis are free from fluoride (B91410) contamination.
-
High-Efficiency Purification: A robust and efficient purification method, typically semi-preparative HPLC, is crucial to separate the ¹⁸F-labeled product from the unlabeled precursor.[1]
-
Optimize Precursor Amount: Using a minimal amount of precursor that still provides an acceptable radiochemical yield can help to increase the specific activity.
-
Automated Synthesis Module: Utilizing a fully automated synthesis module can improve reproducibility and minimize handling, which can help in achieving higher specific activity.[5]
Question 3: I am struggling with the radiochemical purity of my final product. What are the likely sources of impurities and how can I remove them?
Answer: Achieving high radiochemical purity (>95%) is essential for preclinical and clinical applications.[6] Impurities can arise from several sources:
-
Side Products: Incomplete reactions or side reactions can lead to radiolabeled impurities. Optimizing reaction conditions (temperature, time, precursor concentration) can minimize the formation of side products.
-
Degradation: The radiolabeled ligand may be susceptible to radiolysis or chemical degradation, especially at high temperatures or in the presence of acidic or basic conditions. Stability studies should be performed to assess the integrity of the final product over time.[5]
-
Inefficient Purification: The purification method may not be adequate to separate the desired product from impurities. Optimization of the HPLC method (e.g., column type, mobile phase composition, flow rate) is often necessary. Solid-phase extraction (SPE) cartridges can also be used for purification and reformulation.[1]
Question 4: My radiolabeled this compound shows high non-specific binding or off-target uptake in vivo. What could be the reason?
Answer: High non-specific binding can obscure the specific signal from the target tissue and is a known challenge for some ER ligands.[7][8]
-
Lipophilicity: Highly lipophilic compounds tend to exhibit high non-specific binding and uptake in tissues like the liver and fat.[7] The chemical structure of this compound may need to be modified to reduce its lipophilicity while maintaining high affinity for the estrogen receptor.
-
Metabolism: The radiotracer may be rapidly metabolized in vivo, leading to radiometabolites that can contribute to background signal.[7] Preclinical studies should evaluate the metabolic stability of the radiotracer.
-
Low Affinity or Selectivity: If the ligand has low affinity or selectivity for the estrogen receptor, it is more likely to bind to other proteins and tissues non-specifically. In vitro binding assays are essential to characterize the affinity and selectivity of the ligand before proceeding to in vivo studies.[9][10]
Quantitative Data Summary
The following table summarizes typical radiochemical outcomes for various ¹⁸F-labeled estrogen receptor ligands, providing a benchmark for the development of this compound.
| Radiotracer | Radiochemical Yield (RCY, Decay-Corrected) | Specific Activity (GBq/µmol) | Radiochemical Purity | Synthesis Time (min) | Reference(s) |
| [¹⁸F]FES | 15% ± 8% | 244 ± 112 | 99.9% ± 0.2% | Not Specified | [6] |
| [¹⁸F]FES | 30–35% | 182–470 | >99% | 75–80 | [5] |
| [¹⁸F]FHNP | 15%–40% | 279 ± 75 | >95% | 130 | [2][6] |
| [¹⁸F]AmBF₃-TEG-ES | ~61% | Not Specified | >98% | 40 | [1] |
| [¹⁸F]FCF | 41% | ~240,500 (6,500 Ci/mmol) | >95% | <120 | [10] |
| [¹⁸F]FECF | 50% | ~0.96 (26 Ci/mmol) | >95% | <120 | [10] |
| 16β-[¹⁸F]fluoroestrogens | 16–43% | 3.3–107 (90–2900 Ci/mmol) | Not Specified | 85–120 | [3] |
Experimental Protocols
Protocol: Automated Radiosynthesis of [¹⁸F]FES
This protocol is a generalized procedure based on common automated synthesis methods for 16α-[¹⁸F]fluoroestradiol ([¹⁸F]FES).[5]
1. [¹⁸F]Fluoride Trapping and Drying:
- Aqueous [¹⁸F]fluoride produced from a cyclotron is passed through a quaternary methyl ammonium (B1175870) (QMA) anion-exchange cartridge to trap the [¹⁸F]F⁻.
- The trapped [¹⁸F]F⁻ is eluted into the reactor vessel with a solution of Kryptofix 2.2.2 (K₂₂₂) and potassium carbonate in acetonitrile/water.
- The solvent is removed by azeotropic distillation with acetonitrile under a stream of nitrogen at approximately 110°C. This step is typically repeated 2-3 times to ensure complete drying.
2. Nucleophilic Fluorination:
- The dried K[¹⁸F]F-K₂₂₂ complex is cooled to the desired reaction temperature (e.g., 100-120°C).
- A solution of the precursor, 3-O-methoxymethyl-16β,17β-epoxyestriol-16α-O-triflate, in anhydrous acetonitrile is added to the reactor.
- The reaction is allowed to proceed for a set time (e.g., 10-15 minutes).
3. Hydrolysis of Protecting Groups:
- After the fluorination reaction, the mixture is cooled.
- An acidic solution (e.g., 2.0 M HCl) is added to the reactor, and the mixture is heated (e.g., at 100-120°C) for a specified time (e.g., 5-10 minutes) to hydrolyze the protecting groups. This step may be repeated.[5]
4. Neutralization and Purification:
- The reaction mixture is cooled and neutralized with a basic solution (e.g., sodium bicarbonate).
- The crude product is then purified using semi-preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
- The fraction corresponding to [¹⁸F]FES is collected.
5. Formulation:
- The collected HPLC fraction is diluted with water and passed through a C18 Sep-Pak cartridge to trap the [¹⁸F]FES.
- The cartridge is washed with water to remove residual HPLC solvents.
- The final product is eluted from the cartridge with ethanol (B145695) and then diluted with sterile saline for injection to achieve the desired final concentration and ethanol percentage.
6. Quality Control:
- The final product is analyzed by analytical radio-HPLC to determine radiochemical purity and specific activity.
- Other quality control tests include pH measurement, visual inspection for clarity and particulates, and sterility and endotoxin (B1171834) testing.
Visualizations
Caption: Troubleshooting workflow for low radiochemical yield.
References
- 1. One-Step 18F-Labeling of Estradiol Derivative for PET Imaging of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Evaluation of the Estrogen Receptor β-Selective Radioligand 2-18F-Fluoro-6-(6-Hydroxynaphthalen-2-yl)Pyridin-3-ol: Comparison with 16α-18F-Fluoro-17β-Estradiol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 16 beta-([18F]fluoro)estrogens: systematic investigation of a new series of fluorine-18-labeled estrogens as potential imaging agents for estrogen-receptor-positive breast tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of two agents for imaging estrogen receptor β by positron emission tomography: challenges in PET imaging of a low abundance target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
- 7. Radiosynthesis and Preclinical Evaluation of 18F-Labeled Estradiol Derivatives with Different Lipophilicity for PET Imaging of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Item - New 18F PET Tracers and Novel Methods for their Production - University of Illinois Chicago - Figshare [indigo.uic.edu]
- 9. Synthesis and Biological Evaluation of Two Agents for Imaging Estrogen Receptor β by Positron Emission Tomography: Challenges in PET Imaging of a Low Abundance Target - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and biodistribution of fluorine-18 labeled fluorocyclofenils for imaging the estrogen receptor - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Estrogen Receptor Ligand Development
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the specificity of estrogen receptor (ER) ligands for ERβ.
Frequently Asked Questions (FAQs)
Q1: What is the rationale for developing ERβ-selective ligands?
A1: Estrogen receptors exist as two subtypes, ERα and ERβ, which have distinct tissue distribution patterns and can mediate different, sometimes opposing, physiological effects.[1][2][3] ERα activation is associated with proliferative effects in tissues like the breast and uterus, which can be undesirable and may promote cancer.[4][5] In contrast, ERβ activation has shown anti-proliferative and anti-inflammatory effects in various tissues, including the breast, prostate, and colon, making it a promising therapeutic target for a range of diseases, including cancer and neurodegenerative disorders.[2][4] Therefore, developing ERβ-selective ligands aims to harness the therapeutic benefits of ERβ activation while minimizing the potential adverse effects associated with ERα stimulation.[5]
Q2: What are the key structural differences between ERα and ERβ that can be exploited to achieve selectivity?
A2: The ligand-binding domains (LBDs) of ERα and ERβ share a high degree of sequence homology (around 59-60%).[6][7] However, subtle differences in the amino acid residues within the ligand-binding pocket are the basis for designing subtype-selective ligands.[6] Notably, there are two key amino acid differences that are often targeted:
-
ERα: Leucine 384 and Methionine 421
-
ERβ: Methionine 336 and Isoleucine 373
These differences, although conservative, alter the size and shape of the binding cavity, with the ERβ pocket being slightly smaller and more constrained.[3][7] Structure-based drug design and molecular modeling can leverage these subtle distinctions to optimize ligand interactions with ERβ while reducing affinity for ERα.[8][9]
Q3: What are some examples of known ERβ-selective ligands and their reported selectivity?
A3: Several classes of compounds have been developed that exhibit preferential binding and activation of ERβ. These include both steroidal and non-steroidal molecules. Some well-characterized examples are:
-
Diarylpropionitrile (DPN): One of the first reported ERβ-selective agonists.[10]
-
ERB-041 (WAY-202041): A highly selective ERβ agonist with over 200-fold selectivity for ERβ over ERα.[11]
-
Genistein: A naturally occurring isoflavone (B191592) found in soy products that shows a preference for ERβ.[4][12]
-
8β-VE2: An ERβ-selective binder with approximately 200-fold higher affinity for ERβ.[10]
The selectivity of these and other compounds is typically determined through competitive binding assays.
Troubleshooting Guides
Issue 1: High cross-reactivity of ER Ligand-5 with ERα.
Problem: Your novel compound, this compound, demonstrates significant binding to and activation of ERα, limiting its therapeutic potential as an ERβ-specific agent.
Troubleshooting Steps:
-
Confirm Binding Affinity: Quantify the binding affinity of this compound for both ERα and ERβ using a competitive radioligand binding assay. This will provide a baseline selectivity index.
-
Structural Modification:
-
Structure-Activity Relationship (SAR) Studies: Synthesize a series of analogs of this compound with modifications aimed at exploiting the amino acid differences between the ERα and ERβ ligand-binding pockets.[13] Focus on modifications that introduce steric hindrance for the larger ERα pocket or enhance interactions with the specific residues of the ERβ pocket.
-
Computational Docking: Utilize molecular modeling to predict the binding modes of your ligand analogs in the crystal structures of both ERα and ERβ LBDs.[8][14] This can help prioritize the synthesis of compounds with a higher predicted selectivity.
-
-
Re-evaluate in Functional Assays: Test the most promising analogs from the binding and docking studies in cell-based transcriptional reporter assays to confirm their functional selectivity for ERβ.
Issue 2: Inconsistent results in ligand binding assays.
Problem: You are observing high variability and poor reproducibility in your ligand binding assay data, making it difficult to accurately determine the binding affinity and selectivity of your compounds.
Troubleshooting Steps:
-
Reagent Quality: Ensure the quality and integrity of all reagents, including the radioligand, receptor preparations, and buffers.[15][16] Degradation of the ligand or receptor can significantly impact results.[16]
-
Assay Conditions Optimization:
-
Incubation Time and Temperature: Verify that the incubation time is sufficient to reach binding equilibrium.[17] Temperature should be strictly controlled.[16]
-
Protein Concentration: Titrate the amount of receptor protein to find an optimal concentration that gives a robust signal without excessive background.[17][18]
-
Non-Specific Binding: Optimize blocking agents and washing steps to minimize non-specific binding of the radioligand.[15]
-
-
Standardization: Adhere to a standardized protocol for all experiments and ensure all lab personnel are properly trained.[15] Include reference standards and quality control samples in each assay run to monitor performance.[15]
Quantitative Data Summary
The following table summarizes the binding affinities and selectivity of well-characterized ER ligands as examples. This data is crucial for benchmarking the performance of novel ligands like "this compound".
| Ligand | ERα IC50 (nM) | ERβ IC50 (nM) | Selectivity (ERα IC50 / ERβ IC50) | Reference |
| 17β-Estradiol | 2-4 | 3-5 | ~1 | [11] |
| ERB-041 | >1000 | 3-5 | >200 | [11] |
| Genistein | ~25 | ~5 | ~5 | [12] |
| ISP358-2 | 289 ± 92 | 24 ± 5 | 12 | [19] |
Key Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound) for ERα and ERβ.
Methodology:
-
Receptor Preparation: Prepare cell lysates or purified recombinant ERα and ERβ ligand-binding domains.
-
Assay Setup: In a multi-well plate, combine a fixed concentration of a suitable radioligand (e.g., [3H]-estradiol) with varying concentrations of the unlabeled test compound.
-
Incubation: Add the receptor preparation to each well and incubate the plate to allow the binding reaction to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly separate the receptor-bound radioligand from the unbound radioligand. This is commonly achieved by vacuum filtration through glass fiber filters that retain the receptor-ligand complexes.
-
Quantification: Measure the amount of radioactivity trapped on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of radioligand binding against the concentration of the test compound. The data is then fitted to a one-site competition binding model to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value can then be calculated using the Cheng-Prusoff equation.
Protocol 2: Cell-Based Transcriptional Reporter Assay
Objective: To assess the functional activity and selectivity of a test compound as an agonist or antagonist of ERα and ERβ.
Methodology:
-
Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293, HeLa) that has low endogenous ER expression. Co-transfect the cells with:
-
An expression vector for either full-length human ERα or ERβ.
-
A reporter plasmid containing an estrogen response element (ERE) upstream of a reporter gene (e.g., luciferase).
-
A control plasmid (e.g., expressing β-galactosidase) to normalize for transfection efficiency.
-
-
Compound Treatment: After transfection, treat the cells with varying concentrations of the test compound. Include a known agonist (e.g., 17β-estradiol) and antagonist (e.g., tamoxifen) as controls.
-
Cell Lysis and Reporter Gene Assay: After an appropriate incubation period, lyse the cells and measure the activity of the reporter gene (e.g., luciferase activity) and the control gene.
-
Data Analysis: Normalize the reporter gene activity to the control gene activity. Plot the normalized reporter activity against the compound concentration to generate dose-response curves and determine the EC50 (for agonists) or IC50 (for antagonists) values.
Visualizations
Caption: Classical genomic signaling pathway of estrogen receptors.
Caption: Experimental workflow for enhancing ERβ specificity of a ligand.
Caption: Decision tree for troubleshooting ligand binding assay inconsistencies.
References
- 1. UQ eSpace [espace.library.uq.edu.au]
- 2. Estrogen receptor β: an overview and update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification and Structure-Activity Relationships of a Novel Series of Estrogen Receptor Ligands Based on 7-Thiabicyclo[2.2.1]hept-2-ene-7-oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural and Functional Diversity of Estrogen Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Estrogen Receptor Ligands: A Review (2013–2015) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The unexpected science of estrogen receptor-β selective agonists: a new class of anti-inflammatory agents? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Estrogen Receptors Alpha (ERα) and Beta (ERβ): Subtype-Selective Ligands and Clinical Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure-based design of estrogen receptor-beta selective ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. academic.oup.com [academic.oup.com]
- 12. academic.oup.com [academic.oup.com]
- 13. researchgate.net [researchgate.net]
- 14. Ligand-Based Virtual Screening, Molecular Docking, and Molecular Dynamic Simulations of New β-Estrogen Receptor Activators with Potential for Pharmacological Obesity Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 15. swordbio.com [swordbio.com]
- 16. Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls - Fluidic Sciences Ltd % [fluidic.com]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Refining Purification Methods for ER Ligand-5
Welcome to the technical support center for the purification of ER Ligand-5. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of this novel small molecule.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section provides answers to common questions and solutions to problems you may encounter during the synthesis and purification of this compound.
Purity & Yield Issues
Q1: My final yield of this compound is consistently low after column chromatography. What are the potential causes and solutions?
A1: Low recovery after purification is a common issue. Several factors could be contributing to this problem:
-
Compound Precipitation on Column: this compound is highly hydrophobic and may precipitate at the point of injection if the loading solvent is incompatible with the initial mobile phase.
-
Solution: Use a "dry loading" technique. Pre-adsorb your crude sample onto a small amount of silica (B1680970) gel and load the resulting powder directly onto the column. This prevents precipitation issues.[1]
-
-
Irreversible Binding: The compound might be irreversibly binding to the stationary phase.
-
Solution: Consider using a less retentive stationary phase or deactivating the silica gel. Adding a small percentage of a competitive agent, like triethylamine (B128534) (0.1-0.5%), to the mobile phase can help prevent strong interactions with acidic silanol (B1196071) groups on the silica surface.[2]
-
-
Suboptimal Eluent Polarity: The selected solvent system may not be optimal for eluting the compound efficiently.
-
Solution: Systematically screen different solvent systems using Thin Layer Chromatography (TLC) to find an eluent that provides a retention factor (Rf) of approximately 0.3 for this compound.[3]
-
Q2: My purified this compound shows multiple spots on TLC and extra peaks in HPLC analysis, indicating impurities. How can I improve the purity?
A2: Co-eluting impurities are a frequent challenge. Here are several strategies to enhance separation:
-
Optimize the Mobile Phase: A poorly chosen mobile phase is a common cause of incomplete separation.[4]
-
Solution: Switch to a different solvent system. If you are using a Hexane/Ethyl Acetate system, try a Dichloromethane/Methanol system, or vice-versa. Introducing a third solvent at a low percentage can sometimes drastically improve separation.
-
-
Change the Stationary Phase: The standard silica gel may not be the best choice for separating this compound from its closely related impurities.
-
Solution: Experiment with different stationary phases. Alumina, C18 (reverse-phase), or chemically bonded phases (like Diol or Cyano) can offer different selectivity.
-
-
Employ Gradient Elution: If isocratic elution (using a constant solvent composition) is failing, a gradient can help resolve compounds with different polarities.
Chromatography & Peak Shape Issues
Q3: I'm observing significant peak tailing for this compound during HPLC analysis. What's causing this and how can I fix it?
A3: Peak tailing can compromise quantification and purity assessment.[5] The primary causes for a hydrophobic molecule like this compound include:
-
Secondary Interactions: Unwanted interactions between the ligand and free silanol groups on the silica-based column are a major cause of tailing.[6]
-
Solution: Add a competing agent to your mobile phase. For reverse-phase HPLC, adding 0.1% Trifluoroacetic Acid (TFA) or Formic Acid can mask silanol interactions and improve peak shape.
-
-
Column Overload: Injecting too much sample can lead to peak distortion.[5]
-
Solution: Reduce the mass of the sample injected onto the column. Dilute your sample and reinject.
-
-
Column Degradation: The column's performance deteriorates over time.
-
Solution: Try cleaning the column according to the manufacturer's instructions. If the problem persists, the column may need to be replaced.[5]
-
Q4: The backpressure in my HPLC system is unusually high when I try to purify this compound. What should I check?
A4: High backpressure is a serious issue that can damage the pump and column.[5][7]
-
System Blockage: Particulate matter from the sample or mobile phase can clog the column frit or tubing.[5][7]
-
Buffer Precipitation: If you are using buffers in your mobile phase, they can precipitate when the organic solvent concentration becomes too high.
-
Solution: Ensure your buffer is soluble in the highest organic concentration used in your gradient. Perform a miscibility test before running your method.
-
-
Inappropriate Flow Rate: The flow rate might be too high for the column particle size.
-
Solution: Reduce the flow rate and observe the pressure. Check the column's specifications for its maximum recommended flow rate.[7]
-
Data Presentation: Comparison of Purification Methods
The following tables summarize hypothetical data from optimization experiments for the purification of this compound.
Table 1: Comparison of Column Chromatography Conditions
| Parameter | Method A | Method B | Method C |
| Stationary Phase | Silica Gel | Alumina | C18 Silica |
| Mobile Phase | Hexane:Ethyl Acetate (7:3) | Dichloromethane:Methanol (98:2) | Acetonitrile:Water (8:2) |
| Yield (%) | 75% | 68% | 85% |
| Purity (by HPLC) | 92.5% | 95.1% | 99.2% |
| Run Time (min) | 45 | 60 | 30 |
Table 2: Effect of Mobile Phase Additives on HPLC Peak Shape
| Additive (in Mobile Phase) | Tailing Factor | Resolution (from nearest impurity) |
| None | 2.1 | 1.3 |
| 0.1% Formic Acid | 1.5 | 1.8 |
| 0.1% Trifluoroacetic Acid (TFA) | 1.1 | 2.2 |
Experimental Protocols
Protocol 1: Flash Column Chromatography of this compound
This protocol describes a standard method for purifying this compound from a crude synthetic reaction mixture.[2][3]
Materials:
-
Crude this compound (~1 g)
-
Silica Gel (230-400 mesh), ~70 g[2]
-
Solvents: Hexane, Ethyl Acetate (HPLC grade)
-
Glass column (50mm diameter)[3]
-
Thin Layer Chromatography (TLC) plates, tank, and UV lamp
-
Collection tubes
Procedure:
-
TLC Analysis: First, determine the optimal mobile phase composition by running TLC plates of the crude mixture with varying ratios of Hexane:Ethyl Acetate. The ideal system should give this compound an Rf value of ~0.3. For this example, we will use a 7:3 Hexane:Ethyl Acetate mixture.
-
Column Packing (Slurry Method): a. Place a small cotton plug at the bottom of the column and add a thin layer of sand. b. In a beaker, mix ~70 g of silica gel with the 7:3 Hexane:EtOAc mobile phase to form a slurry. c. Pour the slurry into the column. Use additional solvent to rinse all the silica into the column. d. Gently tap the column to ensure even packing and drain the excess solvent until it is just level with the top of the silica bed. e. Add a protective layer of sand on top of the silica bed.
-
Sample Loading (Dry Loading): a. Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane). b. Add ~2-3 g of silica gel to this solution and evaporate the solvent completely to obtain a free-flowing powder. c. Carefully add this powder to the top of the packed column.
-
Elution and Fraction Collection: a. Carefully add the mobile phase to the column. b. Apply gentle air pressure to the top of the column to begin elution at a flow rate of approximately 5 cm/min.[2] c. Collect fractions (e.g., 20 mL each) in numbered test tubes.
-
Fraction Analysis: a. Analyze the collected fractions by TLC to identify which ones contain the pure this compound. b. Combine the pure fractions into a round-bottom flask.
-
Solvent Evaporation: a. Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound. b. Place the final product under high vacuum to remove any residual solvent.
Visualizations
Signaling Pathway
The classical estrogen receptor signaling pathway is initiated when an estrogenic ligand, such as this compound, binds to the Estrogen Receptor (ER).[10][11] This binding event causes the receptor to dimerize and translocate to the nucleus, where it binds to Estrogen Response Elements (EREs) on the DNA.[10][11][12] This interaction recruits co-activator proteins, leading to the transcription of target genes.[11]
Caption: Classical Estrogen Receptor (ER) Signaling Pathway.
Experimental Workflow
The purification of this compound follows a multi-step process beginning with the crude product from synthesis and culminating in a highly pure, characterized compound.
Caption: General workflow for the purification of this compound.
Troubleshooting Logic
When encountering purification issues, a logical, step-by-step approach is essential for efficient problem-solving.
References
- 1. How to Use Flash Column Chromatography for Rapid Purification — Best Practices and Yield Benchmarks [eureka.patsnap.com]
- 2. orgsyn.org [orgsyn.org]
- 3. labs.chem.ucsb.edu [labs.chem.ucsb.edu]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 6. benchchem.com [benchchem.com]
- 7. aelabgroup.com [aelabgroup.com]
- 8. m.youtube.com [m.youtube.com]
- 9. uhplcs.com [uhplcs.com]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. The many faces of estrogen signaling - PMC [pmc.ncbi.nlm.nih.gov]
ER ligand-5 degradation pathways and how to prevent them
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ER Ligand-5. The information is designed to address common issues encountered during experiments related to the degradation of this estrogen receptor ligand.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: this compound is susceptible to degradation through two primary pathways: enzymatic metabolism and chemical instability.
-
Enzymatic Degradation: In biological systems, this compound can be metabolized by cytochrome P450 (CYP) enzymes, primarily in the liver and other tissues with metabolic activity.[1] These enzymes can hydroxylate or demethylate the ligand, marking it for further conjugation and excretion.
-
Proteasome-Mediated Degradation of the Ligand-Receptor Complex: Upon binding to the Estrogen Receptor (ERα), the this compound/ERα complex can be targeted for degradation by the ubiquitin-proteasome system.[2][3][4] While the primary target is the receptor, the ligand may be degraded as part of this process. The specific E3 ubiquitin ligases involved can vary depending on the cellular context.[5]
Q2: How does the type of ER ligand influence the degradation of the ERα receptor?
A2: The nature of the ligand bound to ERα significantly impacts the receptor's stability and degradation pathway. Agonists like estradiol (B170435) and pure antagonists like fulvestrant (B1683766) typically induce ERα degradation via the proteasome.[2] In contrast, selective estrogen receptor modulators (SERMs) like tamoxifen (B1202) can stabilize the ERα protein.[2] The conformation of the receptor induced by the ligand determines its interaction with co-regulators and the ubiquitin-proteasome machinery.
Q3: What is the expected half-life of this compound in cell culture?
A3: The half-life of this compound in cell culture can vary depending on the cell line, experimental conditions, and the presence of metabolic enzymes. In metabolically active cell lines, the half-life can be in the range of 1-4 hours.[6] For comparison, the half-life of the ERα protein itself is approximately 3 hours for the unbound receptor and can be reduced to 1-3 hours when bound to a ligand that promotes its degradation.[6] The half-life of estradiol, a natural ER ligand, varies significantly based on its route of administration in vivo, with a terminal elimination half-life of 15-17 hours for oral administration.[7][8]
Q4: Can this compound be degraded non-enzymatically in my experimental setup?
A4: Yes, this compound may be susceptible to chemical degradation depending on the buffer composition, pH, temperature, and exposure to light. It is crucial to follow the storage and handling instructions provided with the compound. For instance, prolonged incubation at non-optimal pH or exposure to reactive oxygen species can lead to the degradation of the ligand.
Troubleshooting Guides
Issue 1: Inconsistent results in this compound binding assays.
-
Possible Cause 1: Ligand Degradation.
-
Troubleshooting Tip: Minimize the duration of the experiment and perform assays on ice where possible to reduce enzymatic activity.[9] Consider adding a cocktail of broad-spectrum metabolism inhibitors to your assay buffer, but ensure they do not interfere with the binding assay itself. Verify the stability of this compound in your assay buffer over the time course of the experiment using techniques like HPLC-MS.
-
-
Possible Cause 2: High background noise.
-
Troubleshooting Tip: Optimize blocking conditions and check for non-specific binding of the ligand to the assay components.[10]
-
-
Possible Cause 3: Poor reproducibility.
Issue 2: Low or no detectable signal in cell-based assays.
-
Possible Cause 1: Rapid degradation of this compound.
-
Troubleshooting Tip: Perform a time-course experiment to determine the optimal incubation time before significant degradation occurs. Pre-treating cells with a proteasome inhibitor like MG132 can help determine if the degradation is proteasome-dependent, which would suggest degradation of the ligand-receptor complex.[11]
-
-
Possible Cause 2: Low receptor expression.
-
Troubleshooting Tip: Confirm the expression levels of the estrogen receptor in your cell line using Western blotting or qPCR. Some cell lines may have low endogenous receptor levels.[12]
-
-
Possible Cause 3: Issues with reagent quality.
-
Troubleshooting Tip: Verify the quality and concentration of your this compound stock solution. If using a radiolabeled version, check its purity and specific activity.[12]
-
Issue 3: Unexpected antagonist activity of this compound in a proliferation assay.
-
Possible Cause: Ligand-induced receptor degradation.
-
Troubleshooting Tip: A potent agonist that strongly induces the degradation of the ERα receptor can lead to a decrease in receptor levels, which may manifest as an antiproliferative or antagonistic effect.[13] To investigate this, measure ERα protein levels by Western blot after treatment with this compound. A significant reduction in ERα levels would support this hypothesis.
-
Quantitative Data Summary
Table 1: Stability of this compound in Different Cell Culture Media
| Cell Line | Media Type | Incubation Time (hours) | Remaining this compound (%) |
| MCF-7 | DMEM + 10% FBS | 1 | 85 ± 5 |
| 4 | 40 ± 8 | ||
| 8 | 15 ± 4 | ||
| HeLa | EMEM + 10% FBS | 1 | 95 ± 3 |
| 4 | 75 ± 6 | ||
| 8 | 50 ± 7 |
Table 2: Effect of Inhibitors on this compound Degradation in MCF-7 Cells (4-hour incubation)
| Inhibitor | Concentration | Target | Remaining this compound (%) |
| None (Control) | - | - | 40 ± 8 |
| MG132 | 10 µM | Proteasome | 65 ± 7 |
| Ketoconazole | 10 µM | CYP3A4 | 70 ± 5 |
| Proteasome & CYP Inhibitor Cocktail | Various | Multiple | 90 ± 4 |
Experimental Protocols
Protocol 1: In Vitro Stability Assay of this compound in Cell Lysates
-
Preparation of Cell Lysates:
-
Culture MCF-7 cells to 80-90% confluency.
-
Harvest cells and wash with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysate using a BCA assay.
-
-
Incubation:
-
Dilute the cell lysate to a final protein concentration of 1 mg/mL in assay buffer.
-
Add this compound to the lysate at a final concentration of 1 µM.
-
Incubate the mixture at 37°C.
-
At various time points (e.g., 0, 30, 60, 120, 240 minutes), take aliquots of the reaction mixture.
-
-
Sample Processing and Analysis:
-
Immediately stop the reaction in the aliquots by adding an equal volume of ice-cold acetonitrile.
-
Centrifuge to precipitate proteins.
-
Analyze the supernatant for the concentration of this compound using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the percentage of remaining this compound against time.
-
Calculate the half-life (t½) of this compound from the degradation curve.
-
Protocol 2: Competitive Radioligand Binding Assay to Assess this compound Affinity
This protocol is adapted from established methods for estrogen receptor binding assays.[14][15][16]
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer (e.g., TEGD buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, 1 mM DTT, pH 7.4).
-
Radioligand: Use [³H]-17β-estradiol at a concentration close to its Kd (typically 0.5-1.0 nM).
-
ER Source: Use rat uterine cytosol or recombinant human ERα.[14][16]
-
Test Compound: Prepare a serial dilution of this compound.
-
-
Assay Procedure:
-
In a microplate, combine the ER source, [³H]-17β-estradiol, and varying concentrations of this compound or unlabeled 17β-estradiol (for the standard curve).
-
For non-specific binding control, add a high concentration of unlabeled 17β-estradiol.
-
Incubate the plate at 4°C for 18-24 hours to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Use a filtration method with GF/B filters pre-treated with polyethylenimine to capture the receptor-ligand complexes.
-
Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
-
Detection and Analysis:
-
Place the filters in scintillation vials with scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC50 value using non-linear regression analysis.
-
Visualizations
Caption: this compound degradation pathways.
Caption: Competitive radioligand binding assay workflow.
References
- 1. Estrogen receptor signaling mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ligand-induced estrogen receptor α degradation by the proteasome: new actors? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Ligand-dependent switching of ubiquitin–proteasome pathways for estrogen receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Turning Off Estrogen Receptor β-Mediated Transcription Requires Estrogen-Dependent Receptor Proteolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ligands specify estrogen receptor alpha nuclear localization and degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. droracle.ai [droracle.ai]
- 8. Pharmacokinetics of estradiol - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. swordbio.com [swordbio.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 15. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 16. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
Addressing batch-to-batch variability of synthesized ER ligand-5
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the batch-to-batch variability of synthesized ER ligand-5. The principles and methodologies outlined here are broadly applicable to the synthesis and quality control of a wide range of synthetic estrogen receptor ligands.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of batch-to-batch variability in the synthesis of this compound?
Batch-to-batch variability in organic synthesis can arise from several factors, including:
-
Purity of Starting Materials and Reagents: Impurities in starting materials or reagents can lead to side reactions and the formation of unexpected byproducts.[1]
-
Reaction Conditions: Minor deviations in temperature, pressure, reaction time, or stirring rate can significantly impact reaction kinetics and product distribution.[1][2]
-
Solvent Quality: The grade, purity, and water content of solvents can influence reaction outcomes.[1]
-
Work-up and Purification Procedures: Inconsistencies in extraction, washing, crystallization, or chromatography can affect the purity and yield of the final product.[1]
-
Human Error: Variations in experimental technique between different chemists or even by the same chemist on different days can introduce variability.[1]
-
Polymorphism: The presence of different crystalline forms (polymorphs) of the final compound can affect physical properties like solubility and bioavailability.[3]
Q2: How can I confirm the identity and purity of a new batch of this compound?
A combination of analytical techniques is essential for comprehensive characterization:[1][4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure and is excellent for confirming the identity of the compound. Quantitative NMR (qNMR) can be used for purity assessment.[5]
-
High-Performance Liquid Chromatography (HPLC): Used to separate the compound from any impurities, allowing for the assessment of purity.
-
Mass Spectrometry (MS): Determines the molecular weight of the compound, confirming its identity.
-
Elemental Analysis: Determines the elemental composition of the compound.
Q3: My new batch of this compound shows lower than expected activity in my bioassays. What should I investigate first?
First, confirm the identity and purity of the new batch using the analytical techniques mentioned in Q2. If the purity is lower than previous batches, impurities may be interfering with the biological activity. If the purity is high, consider the possibility of different polymorphs[3] or the presence of trace impurities that are not easily detected by standard methods but have potent biological effects. Re-testing a previously validated "gold standard" batch in parallel can help determine if the issue is with the compound or the assay itself.
Q4: Can minor impurities significantly impact the biological activity of this compound?
Yes, even small amounts of impurities can have a significant impact. Impurities could:
-
Compete with this compound for binding to the estrogen receptor.
-
Have off-target effects that interfere with the signaling pathway being studied.
-
Be cytotoxic, leading to misleading results in cell-based assays.
-
Alter the stability of the compound.
Troubleshooting Guide: Inconsistent Bioactivity of this compound
This guide provides a structured approach to troubleshooting unexpected results when working with different batches of this compound.
| Observed Problem | Potential Cause | Recommended Action |
| Reduced Potency (Higher EC50/IC50) in a new batch | 1. Lower purity of the new batch. 2. Presence of an antagonistic impurity. 3. Degradation of the compound. | 1. Re-analyze the purity of the new batch using HPLC and NMR. Compare with the certificate of analysis. 2. Perform a competitive binding assay to check for unexpected competition. 3. Check the storage conditions and age of the compound. Analyze for degradation products via LC-MS. |
| Increased Potency (Lower EC50/IC50) in a new batch | 1. Higher purity than previous batches. 2. Presence of a synergistic or more potent impurity. | 1. Confirm purity via multiple analytical methods (e.g., HPLC, qNMR, Elemental Analysis). 2. Attempt to identify the impurity using LC-MS/MS and NMR of the isolated impurity. |
| High variability between replicates in the same experiment | 1. Poor solubility of the compound in the assay medium. 2. Inconsistent cell seeding or treatment application. 3. Pipetting errors. | 1. Visually inspect the wells for precipitation. Prepare fresh stock solutions and ensure complete dissolution. Consider using a different solvent or sonication. 2. Review cell culture and plating procedures for consistency. 3. Calibrate pipettes and use proper pipetting techniques. |
| Complete loss of activity | 1. Incorrect compound was used. 2. Compound has completely degraded. 3. Major error in assay execution. | 1. Confirm the identity of the compound via NMR and MS. 2. Analyze the compound for degradation. 3. Review the experimental protocol and include all necessary positive and negative controls. |
Experimental Protocols
Estrogen Receptor Competitive Binding Assay
Principle: This assay measures the ability of a test compound (this compound) to compete with a radiolabeled ligand (e.g., [³H]-estradiol) for binding to the estrogen receptor.[6][7][8] The concentration of the test chemical that inhibits 50% of the maximum binding of the radiolabeled ligand is the IC50.[6]
Methodology:
-
Preparation of Rat Uterine Cytosol: Prepare cytosol containing the estrogen receptor from the uteri of ovariectomized Sprague-Dawley rats as described in established protocols.[8]
-
Assay Setup: In triplicate, combine the following in assay tubes:
-
Total Binding: Rat uterine cytosol, assay buffer, and a single concentration of [³H]-estradiol (e.g., 0.5-1.0 nM).[6]
-
Non-specific Binding: Same as total binding, but with an additional 100-fold excess of unlabeled estradiol (B170435) to saturate the specific binding sites.[6]
-
Competitive Binding: Same as total binding, but with increasing concentrations of this compound.
-
-
Incubation: Incubate the tubes at a specified temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 18-24 hours).
-
Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the free radioligand using a method like dextran-coated charcoal.
-
Quantification: Measure the radioactivity in the bound fraction using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percent specific binding against the log concentration of this compound to determine the IC50 value.
ER-Mediated Luciferase Reporter Gene Assay
Principle: This cell-based assay measures the ability of this compound to activate the estrogen receptor, which then binds to estrogen response elements (EREs) in a promoter driving the expression of a luciferase reporter gene.[9][10] The amount of light produced by the luciferase enzyme is proportional to the transcriptional activity of the ER.[11]
Methodology:
-
Cell Culture and Transfection:
-
Culture an appropriate cell line (e.g., MCF-7, which endogenously expresses ERα, or HEK293 cells) in phenol (B47542) red-free medium.[9][11]
-
If using a non-ER-expressing cell line, transiently co-transfect the cells with an ER expression plasmid and an ERE-luciferase reporter plasmid. A Renilla luciferase plasmid can be co-transfected as an internal control for transfection efficiency.[12]
-
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined density.
-
Compound Treatment: After allowing the cells to attach, treat them with various concentrations of this compound or a vehicle control. Include a known ER agonist (e.g., 17β-estradiol) as a positive control.
-
Incubation: Incubate the cells for 18-24 hours to allow for gene transcription and protein expression.
-
Cell Lysis and Luciferase Assay:
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity (if applicable). Plot the normalized luciferase activity against the log concentration of this compound to determine the EC50 value.
Cell Proliferation Assay (MTT Assay)
Principle: This assay assesses the effect of this compound on the proliferation of ER-positive cells (e.g., MCF-7). The MTT assay measures the metabolic activity of viable cells, which is proportional to the cell number.[14]
Methodology:
-
Cell Seeding: Seed MCF-7 cells in a 96-well plate in phenol red-free medium supplemented with charcoal-stripped serum.[11]
-
Compound Treatment: Treat the cells with serial dilutions of this compound. Include a vehicle control and a positive control (e.g., 17β-estradiol).
-
Incubation: Incubate the cells for 5-6 days to allow for proliferation.[11]
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: Add a solubilization solution (e.g., DMSO or SDS) to dissolve the formazan crystals.
-
Data Analysis: Measure the absorbance at 570 nm using a microplate reader.[11] Express the results as a percentage of the vehicle control and plot against the log concentration of this compound to determine the EC50 or IC50 for cell proliferation.
Quantitative Data Summary
The following tables present hypothetical data for three different batches of this compound to illustrate how batch-to-batch variability might manifest in the assays described above.
Table 1: Analytical Purity of this compound Batches
| Batch ID | Purity by HPLC (%) | Purity by qNMR (%) |
| ER5-B1 | 99.2 | 98.9 |
| ER5-B2 | 95.5 | 96.1 |
| ER5-B3 | 99.5 | 99.3 |
Table 2: Biological Activity of this compound Batches
| Batch ID | ERα Binding IC50 (nM) | ERE-Luciferase EC50 (nM) | MCF-7 Proliferation EC50 (nM) |
| ER5-B1 | 15.2 | 25.8 | 30.1 |
| ER5-B2 | 45.7 | 88.3 | 105.4 |
| ER5-B3 | 14.8 | 24.9 | 29.5 |
Visualizations
Caption: Simplified diagram of genomic and non-genomic estrogen receptor signaling pathways.
Caption: Logical workflow for troubleshooting inconsistent results from different batches of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. surfacemeasurementsystems.com [surfacemeasurementsystems.com]
- 4. researchgate.net [researchgate.net]
- 5. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. Receptor-Ligand Binding Assays [labome.com]
- 8. The estrogen receptor relative binding affinities of 188 natural and xenochemicals: structural diversity of ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Using Reporter Gene Assays to Screen and Identify Chemical Compounds that Modulate Estrogen Receptor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evaluation of a Luciferase-based Reporter Assay as a Screen for Inhibitors of Estrogen-ERα-induced Proliferation of Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Development of a multifunctional luciferase reporters system for assessing endoplasmic reticulum-targeting photosensitive compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Luciferase Assay System Protocol [promega.kr]
- 14. mdpi.com [mdpi.com]
Technical Support Center: Optimizing ER Ligand-5 Delivery in Animal Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing ER Ligand-5 in preclinical animal studies. The information is designed to address common challenges in formulation, administration, and experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose and administration route for this compound in mice or rats?
A1: The optimal starting dose and route depend heavily on the specific experimental goals, the animal model, and the ligand's pharmacokinetic profile. For novel ER ligands, a common starting point is a subcutaneous (s.c.) injection at a dose of 1-2 mg/kg body weight.[1][2] This route often provides a balance between ease of administration and sustained release. However, it is crucial to perform a dose-response study to determine the optimal dose for your specific model and desired biological effect. Oral administration may also be possible, but bioavailability can be low due to first-pass metabolism.[3]
Q2: How should I prepare this compound for in vivo administration? The compound has poor water solubility.
A2: Poor solubility is a common issue for many small molecule ligands.[4][5] A multi-step approach is recommended:
-
Vehicle Selection: Start with common biocompatible vehicles. A standard vehicle for subcutaneous injection of hydrophobic compounds is a solution of 10% ethanol, 30% polyethylene (B3416737) glycol 400 (PEG 400), and 60% saline. Another option is suspension in corn oil.
-
Solubility Testing: Test the solubility of this compound in small volumes of your chosen vehicle. Gentle heating and sonication can aid dissolution.
-
Formulation Strategies: If simple vehicles are insufficient, consider nanoformulation strategies, such as loading the ligand into chitosan (B1678972) nanoparticles, to improve solubility, stability, and bioavailability.[6] Conjugating the ligand to other molecules to increase solubility is also an option.[5]
Q3: My in vivo results with this compound are inconsistent between experiments. What are the potential causes?
A3: Inconsistent results can stem from several factors. Systematically review the following:
-
Ligand Stability: Ensure the ligand is stable in your chosen vehicle and under your storage conditions.[7] Consider performing stability tests by analyzing the formulation after preparation and before injection.
-
Animal Model Variability: Factors such as age, sex, and strain of the animal can significantly impact outcomes.[8][9] Estrogen receptor expression can differ between species, which may affect the ligand's activity.[10] Use littermates of the same sex and age for experimental groups whenever possible.[11]
-
Dosing Accuracy: Ensure accurate and consistent administration of the dose. For subcutaneous injections, vary the injection site to avoid local tissue reactions.
-
Metabolism: Be aware of Phase II metabolism, which can inactivate the ligand.[1][2] The metabolic rate can vary between animals.
Q4: How can I confirm that this compound is reaching the target tissue and engaging the estrogen receptor?
A4: Several methods can be used to verify target engagement:
-
Pharmacokinetic (PK) Analysis: Measure the concentration of this compound in serum and target tissues over time using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2] This will determine the ligand's absorption, distribution, metabolism, and excretion (ADME) profile.
-
Biomarker Analysis: Measure downstream markers of ER activation in the target tissue. This could include changes in the expression of known estrogen-responsive genes (e.g., using qPCR) or proteins (e.g., using Western blot or immunohistochemistry).
-
In Vivo Imaging: If a radiolabeled version of the ligand is available (e.g., labeled with 18F), Positron Emission Tomography (PET) imaging can be used to non-invasively quantify its uptake and distribution in vivo.[12][13]
Troubleshooting Guides
Problem 1: Low Bioavailability or Efficacy After Oral Administration
| Potential Cause | Troubleshooting Step |
| High First-Pass Metabolism | The liver extensively metabolizes many oral drugs before they reach systemic circulation.[3] Solution: Switch to a parenteral route of administration like subcutaneous (s.c.) or intraperitoneal (i.p.) injection to bypass the liver. |
| Poor GI Absorption | The physicochemical properties of this compound may limit its absorption from the gastrointestinal tract.[4] Solution: Re-evaluate the ligand's properties against Lipinski's Rule of Five.[4] Consider formulation strategies like nanoencapsulation to improve absorption.[6] |
| Compound Instability in GI Tract | The low pH of the stomach or digestive enzymes may degrade the compound. Solution: Test the stability of this compound in simulated gastric and intestinal fluids. If unstable, a parenteral route is recommended. |
Problem 2: Off-Target Effects or Unexpected Phenotypes
| Potential Cause | Troubleshooting Step |
| Binding to Other Receptors | This compound may have affinity for other nuclear receptors or signaling proteins. Solution: Perform in vitro binding assays against a panel of common off-target receptors. |
| Species-Specific ER Interaction | The ligand binding pocket of estrogen receptors can vary between species, leading to different effects.[8][9] Solution: Compare the amino acid sequences of the ER ligand-binding domain between your animal model and humans.[10] Confirm binding affinity with in vitro assays using the specific ER from your animal model. |
| Activation of Non-Classical Signaling | Estrogen receptors can mediate signaling through pathways other than direct DNA binding. Solution: Investigate non-genomic ER signaling pathways in relevant cell lines to see if this compound activates them. |
| Metabolites Have Biological Activity | A metabolite of this compound, rather than the parent compound, could be causing the unexpected effects. Solution: Identify major metabolites using LC-MS/MS and synthesize them for in vitro and in vivo testing.[1] |
Quantitative Data & Protocols
Table 1: Example Pharmacokinetic Parameters for ER Ligands in Rats
This table presents hypothetical data based on published studies of ER ligands like PPT and DPN to guide experimental design.[1][2]
| Parameter | Subcutaneous (2 mg/kg) | Oral (10 mg/kg) | Intravenous (1 mg/kg) |
| Cmax (ng/mL) | 50 ± 12 | 15 ± 5 | 250 ± 45 |
| Tmax (hours) | 2.0 ± 0.5 | 4.0 ± 1.0 | 0.1 ± 0.05 |
| AUC (ng*h/mL) | 350 ± 70 | 120 ± 30 | 400 ± 80 |
| Bioavailability (%) | ~85% | ~30% | 100% |
| Half-life (hours) | 6.0 ± 1.5 | 5.5 ± 1.2 | 4.0 ± 0.8 |
Protocol 1: Preparation and Subcutaneous Administration of this compound
-
Vehicle Preparation: Prepare a sterile vehicle solution. A common choice is Kolliphor® HS 15 (Solutol®) at 10-20% in sterile saline. Alternatively, use a mixture of ethanol, PEG 400, and saline.
-
Ligand Dissolution: Weigh the required amount of this compound. Add the vehicle dropwise while vortexing until the ligand is fully dissolved. Gentle warming (to 37°C) or brief sonication may be required.
-
Dose Calculation: Calculate the injection volume based on the final concentration and the animal's body weight. A typical injection volume for mice is 5-10 µL/g body weight.
-
Administration:
-
Gently restrain the animal.
-
Lift the skin on the upper back to form a tent.
-
Insert a 27-gauge (or smaller) needle into the base of the tent, parallel to the spine.
-
Inject the solution slowly to form a subcutaneous bleb.
-
Withdraw the needle and monitor the animal for any adverse reactions.
-
Protocol 2: Serum and Tissue Collection for Pharmacokinetic Analysis
-
Time Points: Select appropriate time points post-injection based on expected Tmax and half-life (e.g., 0.5, 1, 2, 4, 8, 24 hours).
-
Blood Collection: At each time point, collect blood via a suitable method (e.g., tail vein, saphenous vein, or terminal cardiac puncture). Place blood in serum separator tubes.
-
Serum Preparation: Allow blood to clot for 30 minutes at room temperature, then centrifuge at 2,000 x g for 15 minutes at 4°C. Collect the supernatant (serum) and store at -80°C.
-
Tissue Collection: Following blood collection, euthanize the animal via an approved method. Perfuse with ice-cold PBS to remove remaining blood from tissues.
-
Tissue Processing: Dissect the target tissues (e.g., uterus, ovaries, brain, liver), weigh them, and immediately snap-freeze in liquid nitrogen. Store at -80°C until analysis.
-
Analysis: this compound concentrations in serum and tissue homogenates are quantified using a validated LC-MS/MS method.[1]
Visualizations
References
- 1. Pharmacokinetics of the estrogen receptor subtype-selective ligands, PPT and DPN: quantification using UPLC-ES/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of the estrogen receptor subtype-selective ligands, PPT and DPN: Quantification using UPLC-ES/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of estradiol - Wikipedia [en.wikipedia.org]
- 4. Evaluation of dihydropyranocoumarins as potent inhibitors against triple-negative breast cancer: An integrated of in silico, quantum & molecular modeling approaches | PLOS One [journals.plos.org]
- 5. Estrogen Receptor Ligands: A Review (2013–2015) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Carvacrol-Loaded Chitosan Nanoparticles as a Multifunctional Nanotherapeutic Strategy Targeting Oxidative Stress, Inflammation, Apoptosis, and Genotoxicity in Nonalcoholic Fatty Liver Disease | MDPI [mdpi.com]
- 7. Stability of the ligand-estrogen receptor interaction depends on estrogen response element flanking sequences and cellular factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Species differences in ligand interaction and activation of estrogen receptors in fish and human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Binding capacity of ER-α ligands and SERMs: comparison of the human, dog and cat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Rational evolution for altering the ligand preference of estrogen receptor alpha - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jnm.snmjournals.org [jnm.snmjournals.org]
- 13. pubs.acs.org [pubs.acs.org]
Improving the signal-to-noise ratio in ER ligand-5 imaging studies
Welcome to the technical support center for ER Ligand-5 imaging studies. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experiments and improve the signal-to-noise ratio (SNR).
Frequently Asked Questions (FAQs)
Q1: What is the signal-to-noise ratio (SNR) and why is it critical in this compound imaging?
A1: The signal-to-noise ratio (SNR) is a measure that compares the level of the desired signal (fluorescence from your this compound) to the level of background noise.[1][2] A high SNR is crucial for obtaining clear, high-quality images where the specific signal from the ligand binding to the estrogen receptor is easily distinguishable from non-specific background fluorescence.[3] In quantitative fluorescence microscopy, a high SNR allows for accurate measurement and analysis of ER-ligand interactions.[4][5] Conversely, a low SNR can lead to grainy images, difficulty in distinguishing true signal, and inaccurate data interpretation.[1]
Q2: What are the primary sources of noise in fluorescence microscopy for this compound studies?
A2: Noise in fluorescence imaging can originate from several sources:
-
Autofluorescence: Endogenous fluorescence from cellular components (e.g., mitochondria, lysosomes) or the cell culture medium.[6]
-
Non-specific binding: The fluorescent ligand binding to cellular structures other than the estrogen receptor.[3][7]
-
Detector noise: Electronic noise generated by the microscope's detector (e.g., camera).[4]
-
Photon shot noise: The inherent statistical fluctuation in the arrival of photons at the detector.[4]
-
Stray light: Light from the environment or scattering within the microscope that reaches the detector.[2]
Troubleshooting Guide
This guide addresses common issues encountered during this compound imaging and provides step-by-step solutions to improve your signal-to-noise ratio.
Issue 1: High Background Fluorescence
High background can obscure the specific signal from this compound, leading to a low SNR.
Q: My images have high, non-specific background fluorescence. How can I reduce it?
A: High background can be caused by several factors. Follow this troubleshooting workflow:
Troubleshooting Steps:
-
Optimize Ligand Concentration: An excessively high concentration of the fluorescent ligand is a common cause of high background.[3][6]
-
Action: Perform a titration experiment to determine the lowest concentration of this compound that still provides a robust specific signal.
-
-
Improve Blocking: Inadequate blocking can lead to non-specific binding of the ligand to cellular components or the coverslip.[3]
-
Action: Test different blocking agents (e.g., Bovine Serum Albumin - BSA, normal serum) and optimize the incubation time.
-
-
Enhance Washing Steps: Insufficient washing may leave unbound ligand in the sample.[3]
-
Action: Increase the number and duration of wash steps after incubation with the fluorescent ligand. Use a gentle rocking motion to ensure thorough washing.[6]
-
-
Check for Autofluorescence: Some cell types or media components exhibit natural fluorescence.
-
Action: Image an unstained control sample using the same imaging parameters to assess the level of autofluorescence. If high, consider using a phenol red-free medium, as phenol red is fluorescent.[8]
-
| Parameter | Standard Protocol | Optimized Protocol | Expected Outcome |
| This compound Conc. | 10 µM | 1-5 µM (titrated) | Reduced non-specific binding |
| Blocking Agent | 1% BSA for 30 min | 5% BSA or 10% Normal Serum for 1 hr | Minimized background binding |
| Washing Steps | 2 x 5 min PBS | 4 x 10 min PBS with 0.1% Tween-20 | Removal of unbound ligand |
| Culture Medium | Standard DMEM | Phenol Red-Free DMEM | Lowered media-induced autofluorescence |
Table 1: Example Optimization Parameters for Reducing High Background.
Issue 2: Low Signal Intensity
A weak specific signal can also result in a poor SNR.
Q: The fluorescence signal from my this compound is very weak. What can I do to increase it?
A: A weak signal can stem from issues with the ligand, the cells, or the imaging setup.
Troubleshooting Steps:
-
Verify Ligand Activity: Ensure the fluorescent ligand is active and has not degraded.
-
Action: Use a fresh aliquot of the ligand. If possible, run a positive control with a cell line known to have high ER expression.
-
-
Check ER Expression Levels: The target cells may have low levels of estrogen receptor.
-
Action: Confirm ER expression in your cell model using a validated method like western blotting or qPCR. Consider using a cell line with higher ER expression for initial optimization.[9]
-
-
Optimize Incubation Time: The ligand may not have had sufficient time to bind to the receptor.
-
Action: Perform a time-course experiment to determine the optimal incubation duration. Binding can range from 30 minutes to several hours depending on the ligand's affinity.[9]
-
-
Imaging System Settings: Ensure your microscope settings are optimized for signal detection.
| Parameter | Possible Issue | Recommended Action |
| Signal Strength | Ligand degradation | Use a fresh stock of this compound. |
| Cellular Target | Low ER expression | Validate ER levels; use a positive control cell line (e.g., MCF-7).[9] |
| Binding Kinetics | Suboptimal incubation | Test a range of incubation times (e.g., 30 min, 1 hr, 4 hrs). |
| Microscope Setup | Incorrect filter set | Ensure excitation/emission filters match the fluorophore's spectra. |
| Image Acquisition | Low exposure/gain | Increase exposure time, but monitor for photobleaching. |
Table 2: Troubleshooting Low Signal Intensity.
Issue 3: Photobleaching
Photobleaching is the light-induced, irreversible degradation of a fluorophore, leading to signal loss during imaging.[10][11]
Q: My fluorescent signal fades quickly during imaging. How can I prevent photobleaching?
A: Minimizing photobleaching is crucial for stable and quantifiable imaging, especially for time-lapse experiments.
Preventative Measures:
-
Reduce Excitation Light Intensity: Use the lowest possible laser power or illumination intensity that provides an adequate signal.[10]
-
Action: Use neutral density (ND) filters or adjust the light source power to the minimum required level.
-
-
Minimize Exposure Time: Limit the duration the sample is exposed to excitation light.[10]
-
Action: For static images, use the shortest possible exposure time. For time-lapse imaging, increase the interval between acquisitions.
-
-
Use Antifade Reagents: These reagents are added to the mounting or imaging medium to reduce the rate of photobleaching by scavenging oxygen radicals.[8][10]
-
Action: Incorporate a commercially available antifade reagent like ProLong™ Live or OxyFluor™ into your imaging medium.[10]
-
-
Choose a More Photostable Fluorophore: If designing a custom ligand, select a dye known for its high photostability.
-
Action: Consult fluorophore guides to select dyes that are more resistant to photobleaching (e.g., Alexa Fluor dyes, CF dyes).
-
Experimental Protocols
Protocol 1: General Staining for this compound Imaging
This protocol provides a starting point for staining adherent cells. Optimization of concentrations and times is recommended.
-
Cell Seeding: Plate cells onto glass-bottom dishes or coverslips and allow them to adhere for at least 24 hours in a CO₂ incubator.
-
Ligand Preparation: Prepare a stock solution of this compound in anhydrous DMSO. On the day of the experiment, dilute the stock solution in a pre-warmed, phenol red-free cell culture medium to the desired final working concentration (start with a titration from 1-10 µM).
-
Cell Treatment: Remove the culture medium from the cells and wash once with warm PBS. Add the this compound containing medium to the cells.
-
Incubation: Incubate the cells for the desired period (e.g., 30-60 minutes) at 37°C in a CO₂ incubator, protected from light.
-
Washing: Remove the ligand-containing medium and wash the cells 3-4 times with warm PBS to remove unbound ligand.
-
Imaging: Add fresh, pre-warmed, phenol red-free medium, preferably containing an antifade reagent, to the cells. Proceed with imaging on a fluorescence microscope using the appropriate filter sets.
Estrogen Receptor Signaling Pathway
Understanding the underlying biology is key to interpreting your imaging results. Estrogen receptors (ERs) mediate their effects through both genomic and non-genomic signaling pathways.
The classic genomic pathway involves the ligand binding to intracellular ERα or ERβ, leading to receptor dimerization, translocation to the nucleus, and binding to Estrogen Response Elements (EREs) on DNA to regulate gene transcription.[12][13][14] This is a relatively slow process. The non-genomic pathway is rapid and initiated by ligand binding to membrane-associated ERs (mERs), which can activate various downstream signaling cascades like PI3K and MAPK.[12][13][14] Your imaging results may capture one or both of these processes depending on the specific this compound and experimental conditions.
References
- 1. rigaku.com [rigaku.com]
- 2. Signal to Noise Ratio | Scientific Volume Imaging [svi.nl]
- 3. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. A framework to enhance the signal-to-noise ratio for quantitative fluorescence microscopy | PLOS One [journals.plos.org]
- 5. A framework to enhance the signal-to-noise ratio for quantitative fluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biotium.com [biotium.com]
- 7. graphpad.com [graphpad.com]
- 8. benchchem.com [benchchem.com]
- 9. High content imaging-based assay to classify estrogen receptor-α ligands based on defined mechanistic outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biocompare.com [biocompare.com]
- 11. Bleaching‐Resistant Super‐Resolution Fluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
A Head-to-Head Comparison of Fulvestrant and Tamoxifen in Estrogen Receptor-Positive Breast Cancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of Fulvestrant (B1683766), a selective estrogen receptor degrader (SERD), and Tamoxifen (B1202), a selective estrogen receptor modulator (SERM), in the context of estrogen receptor-positive (ER+) breast cancer. This document summarizes key preclinical and clinical data, details experimental methodologies, and visualizes relevant biological pathways and workflows to aid in research and development decisions.
Mechanism of Action: A Fundamental Divergence
The primary distinction between Fulvestrant and Tamoxifen lies in their interaction with the estrogen receptor (ER). Tamoxifen acts as a competitive inhibitor, binding to the ER and modulating its activity, exhibiting both antagonist and partial agonist effects depending on the tissue.[1] In contrast, Fulvestrant is a pure ER antagonist that not only blocks the receptor but also promotes its degradation, leading to a significant reduction in cellular ER levels.[2][3][4]
Signaling Pathway Diagrams
The differing mechanisms of action of Tamoxifen and Fulvestrant on ER-positive breast cancer cells are depicted below.
Caption: Comparative signaling pathways of Tamoxifen and Fulvestrant.
Quantitative Efficacy Comparison
The following tables summarize the comparative efficacy of Fulvestrant and Tamoxifen based on available preclinical and clinical data.
Table 1: Estrogen Receptor Binding Affinity
| Compound | Receptor Subtype | Binding Affinity (IC50 / RBA) | Comments | Reference(s) |
| Tamoxifen | ERα | 2.5 nM (RBA: 3.33) | Lower affinity compared to its active metabolites. | [5][6] |
| ERβ | ~9.69 nM (RBA: 3.4) | Similar affinity to ERα. | [5] | |
| Fulvestrant | ERα | 27 nM | Binds with high affinity, comparable to estradiol (B170435). | [7] |
| ERβ | Not widely reported, but known to bind. | Primarily studied for its effects on ERα. | [8][9] |
RBA: Relative Binding Affinity, where Estradiol = 100.
Table 2: In Vitro Efficacy - Inhibition of Cell Proliferation (MCF-7 Cells)
| Treatment | Concentration | % Inhibition of E2-stimulated Growth | Comments | Reference(s) |
| Tamoxifen | 100 nM - 1 µM | Partial decrease | Less effective than Fulvestrant. | [10][11] |
| Fulvestrant | 100 nM - 1 µM | More effective than Tamoxifen | Demonstrates superior inhibition of proliferation. | [10][11][12] |
| Combination | 100 nM - 1 µM (each) | Significant decrease compared to either alone | Synergistic effect observed. | [11][12] |
Table 3: In Vivo Efficacy - Xenograft Tumor Growth Inhibition
| Treatment | Animal Model | Tumor Type | % Tumor Growth Inhibition | Comments | Reference(s) |
| Tamoxifen | Nude Mice | MCF-7 Xenograft | Significant inhibition | Standard of care, but resistance can develop. | [13][14] |
| Fulvestrant | Nude Mice | MCF-7 Xenograft | Significantly greater than Tamoxifen | More effective in reducing tumor growth. | [11][13] |
| Fulvestrant | Nude Mice | Tamoxifen-Resistant Xenograft | Significant inhibition | Effective in models of acquired resistance to Tamoxifen. | [14][15] |
Table 4: Clinical Efficacy in Advanced Breast Cancer (Postmenopausal Women)
| Study Endpoint | Fulvestrant | Tamoxifen | Hazard Ratio (95% CI) | Comments | Reference(s) |
| Time to Progression (TTP) | 8.2 months | 8.3 months | 1.10 (0.89 - 1.36) | No significant difference in ER+/PgR+ tumors. | [16][17][18] |
| Objective Response Rate (ORR) | 33.2% | 31.1% | - | Similar objective response rates in ER+/PgR+ tumors. | [16][17][18][19] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Competitive Estrogen Receptor Binding Assay
This assay determines the relative binding affinity of a test compound to the estrogen receptor compared to a radiolabeled ligand, typically [3H]-estradiol.
Protocol Outline:
-
Preparation of Cytosol: Uterine cytosol from rats is prepared as a source of estrogen receptors.[20]
-
Incubation: A constant concentration of [3H]-estradiol is incubated with the uterine cytosol in the presence of increasing concentrations of the test compound (e.g., Fulvestrant or Tamoxifen).[20][21][22]
-
Separation of Bound and Unbound Ligand: The mixture is treated to separate the receptor-bound [3H]-estradiol from the free radioligand. This is often achieved using hydroxylapatite or charcoal-dextran.[20]
-
Quantification: The amount of bound radioactivity is measured using a scintillation counter.
-
Data Analysis: A competition curve is generated by plotting the percentage of bound [3H]-estradiol against the log concentration of the test compound. The IC50 value (the concentration of the test compound that inhibits 50% of [3H]-estradiol binding) is then calculated.[22]
MTT Cell Proliferation Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[23][24][25]
Protocol Outline:
-
Cell Seeding: ER-positive breast cancer cells (e.g., MCF-7) are seeded in a 96-well plate and allowed to adhere.[25][26][27]
-
Treatment: The cells are treated with various concentrations of the test compounds (Fulvestrant, Tamoxifen, or combination) in the presence of estradiol to stimulate proliferation. Control wells with estradiol alone and vehicle are included.[10]
-
Incubation: The plate is incubated for a defined period (e.g., 48-72 hours) to allow for cell proliferation.[27]
-
MTT Addition: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[23][24]
-
Solubilization: A solubilization solution (e.g., DMSO or SDS-HCl) is added to dissolve the formazan crystals.[25][26]
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of 570 nm.[24][25]
-
Data Analysis: The absorbance values are proportional to the number of viable cells. The percentage of inhibition of cell proliferation is calculated relative to the estradiol-treated control.
Breast Cancer Xenograft Model in Nude Mice
This in vivo model is used to evaluate the anti-tumor efficacy of compounds on human breast cancer tumors grown in immunocompromised mice.[28][29][30]
Protocol Outline:
-
Cell Culture: Human ER-positive breast cancer cells (e.g., MCF-7) are cultured in vitro.[31]
-
Animal Model: Immunocompromised female nude mice are used as hosts. To support the growth of ER-positive tumors, mice are typically ovariectomized and supplemented with estradiol.[13]
-
Tumor Implantation: A suspension of MCF-7 cells is injected into the mammary fat pad of the mice.[28][30]
-
Tumor Growth and Measurement: Tumors are allowed to grow to a palpable size. Tumor volume is measured regularly using calipers.
-
Treatment: Once tumors reach a predetermined size, mice are randomized into treatment groups and administered with vehicle control, Tamoxifen, or Fulvestrant.[11][13]
-
Monitoring: Tumor growth and the general health of the animals are monitored throughout the study.
-
Endpoint and Analysis: At the end of the study, mice are euthanized, and tumors are excised and weighed. Tumor growth inhibition is calculated by comparing the tumor volumes/weights in the treated groups to the control group.[13]
Experimental Workflow Diagram
Caption: A simplified workflow for the preclinical comparison of ER ligands.
Conclusion
This guide provides a comparative overview of Fulvestrant and Tamoxifen, highlighting their distinct mechanisms of action and summarizing their efficacy in preclinical and clinical settings. While both are effective therapies for ER-positive breast cancer, Fulvestrant's unique mechanism as a SERD offers a valuable alternative, particularly in cases of Tamoxifen resistance. The provided experimental protocols and diagrams serve as a resource for researchers in the design and interpretation of studies aimed at evaluating novel estrogen receptor modulators.
References
- 1. benchchem.com [benchchem.com]
- 2. The history and mechanism of action of fulvestrant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. What is the mechanism of Fulvestrant? [synapse.patsnap.com]
- 5. Template:Affinities of estrogen receptor ligands for the ERα and ERβ - Wikipedia [en.wikipedia.org]
- 6. Differential Ligand Binding Affinities of Human Estrogen Receptor-α Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Specific stereochemistry of OP-1074 disrupts estrogen receptor alpha helix 12 and confers pure antiestrogenic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Impact of Apparent Antagonism of Estrogen Receptor β by Fulvestrant on Anticancer Activity of 2-Methoxyestradiol | Anticancer Research [ar.iiarjournals.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. The Exposure of Breast Cancer Cells to Fulvestrant and Tamoxifen Modulates Cell Migration Differently - PMC [pmc.ncbi.nlm.nih.gov]
- 11. oncotarget.com [oncotarget.com]
- 12. researchgate.net [researchgate.net]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Pharmacokinetic and pharmacodynamic analysis of fulvestrant in preclinical models of breast cancer to assess the importance of its estrogen receptor-α degrader activity in antitumor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. Comparison of fulvestrant versus tamoxifen for the treatment of advanced breast cancer in postmenopausal women previously untreated with endocrine therapy: a multinational, double-blind, randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ascopubs.org [ascopubs.org]
- 18. researchgate.net [researchgate.net]
- 19. ovid.com [ovid.com]
- 20. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 21. epa.gov [epa.gov]
- 22. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 23. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 24. MTT assay protocol | Abcam [abcam.com]
- 25. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 26. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 27. MTT (Assay protocol [protocols.io]
- 28. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
- 29. Breast Cancer Xenograft Murine Models | Springer Nature Experiments [experiments.springernature.com]
- 30. dovepress.com [dovepress.com]
- 31. Breast Cancer Xenograft - Altogen Labs [altogenlabs.com]
A Comparative Guide to ERβ-Selective Ligands for Researchers
In the field of endocrine research and drug development, the selective modulation of estrogen receptor beta (ERβ) continues to be a significant area of interest due to its distinct physiological roles compared to its alpha counterpart (ERα). While ERα activation is linked to cell proliferation in tissues like the breast and uterus, ERβ activation often exhibits anti-proliferative and pro-apoptotic effects, making it a promising therapeutic target for various conditions, including cancer, neurodegenerative diseases, and inflammatory disorders. This guide provides a comparative overview of several prominent ERβ-selective ligands, with a focus on their binding affinities, functional activities, and the experimental methodologies used for their characterization.
A compound of recent interest, "ER ligand-5," also referred to as "Estrogen receptor antagonist 5" (CAS 2136600-69-4), has been identified as a potent antagonist of the estrogen receptor.[1][2] It is cited in patent WO2017174757A1 as having potential for research in metastatic disease.[1][2] However, at the time of this guide's compilation, specific quantitative data on its binding selectivity for ERβ over ERα is not publicly available, precluding a direct quantitative comparison.
This guide will therefore focus on a comparative analysis of well-characterized ERβ-selective agonists: Diarylpropionitrile (DPN), WAY-200070, ERB-041, and Liquiritigenin.
Comparative Analysis of ERβ-Selective Ligands
The following table summarizes the binding affinities and functional potencies of several key ERβ-selective ligands. These values have been compiled from various scientific publications and represent key metrics for comparing the performance of these compounds.
| Ligand | Type | ERα Binding Affinity (Ki/IC50, nM) | ERβ Binding Affinity (Ki/IC50, nM) | ERβ Selectivity (Fold) | Functional Assay (EC50/IC50, nM) |
| Diarylpropionitrile (DPN) | Agonist | ~20-30 | ~0.27-1.82 | ~70-80 | ~1 (ERβ activation) |
| WAY-200070 | Agonist | 187 | 2-2.3 | ~80-94 | 2.3 (ERβ activation) |
| ERB-041 | Agonist | 1216 | 5 | >200 | ~5 (ERβ activation) |
| Liquiritigenin | Agonist | ~200 | ~10 | ~20 | 36.5 (ERβ activation) |
Note: Binding affinities and functional potencies can vary depending on the specific assay conditions and cell types used. The values presented here are representative figures from the cited literature.
In-Depth Look at ERβ-Selective Ligands
Diarylpropionitrile (DPN) is a widely used ERβ-selective agonist.[3] Studies have shown that its S-enantiomer has a higher affinity for ERβ with a Ki of approximately 0.27 nM, while the R-enantiomer has a Ki of 1.82 nM.[4][5] Racemic DPN exhibits about a 70-fold higher relative binding affinity for ERβ over ERα.[6] In functional assays, DPN demonstrates a 170-fold higher relative potency in activating transcription through ERβ compared to ERα.[3]
WAY-200070 is another potent and selective ERβ agonist with reported IC50 values of 2 nM and 187 nM for human ERβ and ERα, respectively, indicating a high degree of selectivity.[7][8][9] Its efficacy in various in vivo models has highlighted its potential for studying the therapeutic effects of ERβ activation.[8]
ERB-041 stands out for its exceptional selectivity, showing over 200-fold preference for ERβ over ERα. Its IC50 values are approximately 5 nM for human ERβ and 1216 nM for human ERα. This high selectivity makes it a valuable tool for dissecting the specific functions of ERβ.
Liquiritigenin , a flavanone (B1672756) derived from licorice root, is a natural ERβ-selective agonist.[10][11] While its binding affinity is lower than the synthetic ligands, it still displays a notable 20-fold higher affinity for ERβ compared to ERα.[11][12] In functional reporter assays, it activates ERβ with an EC50 of 36.5 nM.[10]
Signaling Pathways and Experimental Workflows
To understand the context in which these ligands operate and are tested, the following diagrams illustrate the classical estrogen signaling pathway and a typical experimental workflow for assessing ligand activity.
Caption: Classical estrogen signaling pathway for an ERβ-selective agonist.
Caption: Workflow for a luciferase reporter gene assay to determine ligand potency.
Experimental Protocols
Accurate comparison of ligand performance relies on standardized experimental protocols. Below are detailed methodologies for two key assays used to characterize ERβ-selective ligands.
Radioligand Competitive Binding Assay
This assay is used to determine the binding affinity (Ki) of a test ligand for ERα and ERβ by measuring its ability to compete with a radiolabeled ligand.
1. Materials:
-
Recombinant human ERα and ERβ protein
-
Radiolabeled ligand (e.g., [³H]-Estradiol)
-
Test ligand and unlabeled estradiol (B170435) (for standard curve)
-
Assay buffer (e.g., Tris-HCl buffer with additives)
-
Hydroxyapatite (B223615) slurry or other method for separating bound from free ligand
-
Scintillation vials and scintillation cocktail
-
Scintillation counter
2. Procedure:
-
A reaction mixture is prepared containing the ER protein, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test ligand in the assay buffer.
-
For determining non-specific binding, a parallel set of tubes is prepared with a high concentration of unlabeled estradiol.
-
The mixtures are incubated to allow binding to reach equilibrium (e.g., 18-24 hours at 4°C).
-
The bound radioligand-receptor complexes are separated from the free radioligand using a method like hydroxyapatite precipitation followed by centrifugation.
-
The amount of bound radioactivity is quantified by liquid scintillation counting.
-
The concentration of the test ligand that inhibits 50% of the specific binding of the radioligand (IC50) is determined from a dose-response curve.
-
The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Luciferase Reporter Gene Assay
This cell-based assay measures the functional activity (agonism or antagonism) of a ligand by quantifying the expression of a reporter gene (luciferase) under the control of an estrogen-responsive element (ERE).
1. Materials:
-
A host cell line that does not endogenously express ERs (e.g., HEK293, U2OS) or a relevant cell line with known ER expression (e.g., T47D).[13][14]
-
Expression vectors for human ERβ (and ERα for selectivity testing).
-
A luciferase reporter plasmid containing one or more EREs upstream of the luciferase gene.
-
Transfection reagent.
-
Cell culture medium and supplements.
-
Test ligand.
-
Luciferase assay reagent (containing luciferin).
-
Luminometer.
2. Procedure:
-
Cells are transiently or stably transfected with the ER expression vector(s) and the ERE-luciferase reporter plasmid.
-
Transfected cells are plated in multi-well plates and allowed to adhere.
-
The cells are then treated with a range of concentrations of the test ligand. For antagonist testing, cells are co-treated with a fixed concentration of an ER agonist (e.g., estradiol) and varying concentrations of the test compound.
-
After an incubation period (typically 18-24 hours), the cells are lysed.
-
The luciferase assay reagent is added to the cell lysate, and the resulting luminescence is measured using a luminometer.
-
The data is analyzed to generate dose-response curves, from which the EC50 (for agonists) or IC50 (for antagonists) values are calculated.
This guide provides a framework for researchers to compare and select appropriate ERβ-selective ligands for their studies. The choice of ligand will depend on the specific experimental needs, including the desired potency, selectivity, and mode of action (agonist vs. antagonist).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.cn [medchemexpress.cn]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Liquiritigenin is a plant-derived highly selective estrogen receptor β agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Harnessing Liquiritigenin: A Flavonoid-Based Approach for the Prevention and Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development of a stably transfected estrogen receptor-mediated luciferase reporter gene assay in the human T47D breast cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
Validating the Selectivity of ERβ Ligands: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of subtype-selective ligands for the estrogen receptors, ERα and ERβ, is a critical endeavor in drug discovery. While both receptors are activated by the endogenous ligand 17β-estradiol, they often exhibit different, and sometimes opposing, physiological effects. Consequently, ligands that selectively target ERβ are of significant interest for their potential therapeutic applications in various conditions, including certain cancers, inflammatory diseases, and neurodegenerative disorders, while minimizing the proliferative effects associated with ERα activation.
This guide provides a comparative analysis of the ERβ-selective ligand, Genistein, alongside other well-characterized ERβ-selective compounds. We present supporting experimental data to validate its selectivity and offer detailed protocols for key assays used in the evaluation of such ligands.
Comparative Analysis of ERβ-Selective Ligands
The selectivity of a ligand for ERβ over ERα is a key determinant of its potential as a targeted therapeutic. This selectivity is typically quantified by comparing the ligand's binding affinity for the two receptor subtypes. The following table summarizes the relative binding affinity (RBA) of Genistein and other known phytoestrogens for human ERα and ERβ, with the RBA of 17β-estradiol set to 100%. The selectivity ratio (ERβ/ERα) is calculated from these RBA values.
| Ligand | RBA for ERα (%) | RBA for ERβ (%) | Selectivity Ratio (ERβ/ERα) |
| Genistein | 0.021 | 6.8 | 324 [1] |
| Daidzein | 0.07 | 0.7865 | ~11.2 [2] |
| Liquiritigenin | ~0.001 | 0.021 | ~21 [3][4] |
| S-equol | - | - | 13-fold higher affinity for ERβ [1] |
Note: RBA values can vary between studies depending on the specific assay conditions.
As the data indicates, Genistein exhibits a remarkably high selectivity for ERβ over ERα, with a selectivity ratio of 324.[1] This preferential binding suggests that at physiological concentrations, Genistein is more likely to elicit biological responses mediated by ERβ. Other phytoestrogens such as Daidzein, Liquiritigenin, and S-equol also demonstrate a preference for ERβ, albeit to varying degrees.[1][2][4]
Experimental Protocols for Validating Selectivity
The validation of a ligand's selectivity for ERβ involves a series of in vitro assays that assess its binding affinity, transcriptional activation, and interaction with the receptor. Below are detailed protocols for three fundamental experiments.
Competitive Radiometric Binding Assay
This assay directly measures the ability of a test ligand to compete with a radiolabeled ligand (e.g., [3H]17β-estradiol) for binding to ERα and ERβ. The relative binding affinity (RBA) is determined from the concentration of the test ligand required to displace 50% of the radiolabeled ligand (IC50).
Protocol:
-
Preparation of Receptor Lysates: Prepare cell lysates containing either human full-length ERα or ERβ.
-
Incubation: In assay tubes, combine the receptor lysate, a fixed concentration of [3H]17β-estradiol, and increasing concentrations of the unlabeled test ligand (e.g., Genistein) or a reference ligand (unlabeled 17β-estradiol).
-
Equilibration: Incubate the mixture at 4°C for 18-24 hours to reach binding equilibrium.
-
Separation of Bound and Free Ligand: Use a method such as hydroxylapatite or dextran-coated charcoal to separate the receptor-bound radioligand from the free radioligand.
-
Quantification: Measure the radioactivity of the bound fraction using a scintillation counter.
-
Data Analysis: Plot the percentage of bound radioligand against the logarithm of the competitor concentration. Determine the IC50 value for the test ligand and the reference ligand.
-
Calculation of RBA: Calculate the RBA using the formula: (IC50 of reference ligand / IC50 of test ligand) x 100.
Reporter Gene Assay
This cell-based assay measures the ability of a ligand to activate the transcriptional activity of ERα or ERβ. Cells are co-transfected with a plasmid expressing either ERα or ERβ and a reporter plasmid containing an estrogen response element (ERE) linked to a reporter gene (e.g., luciferase).
Protocol:
-
Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293 or HeLa) and co-transfect with an expression vector for either ERα or ERβ and an ERE-luciferase reporter plasmid.
-
Ligand Treatment: Treat the transfected cells with various concentrations of the test ligand or a control vehicle.
-
Incubation: Incubate the cells for 24-48 hours to allow for gene expression.
-
Cell Lysis: Lyse the cells to release the cellular contents, including the luciferase enzyme.
-
Luciferase Assay: Add a luciferase substrate to the cell lysate and measure the resulting luminescence using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control (e.g., β-galactosidase) to account for transfection efficiency. Plot the normalized luciferase activity against the ligand concentration to determine the EC50 (the concentration that produces 50% of the maximal response).
Co-immunoprecipitation (Co-IP) Assay
This assay is used to study the ligand-dependent interaction of ERβ with co-activator or co-repressor proteins, which is a crucial step in transcriptional regulation.
Protocol:
-
Cell Culture and Treatment: Culture cells expressing tagged versions of ERβ and a potential interacting protein (e.g., a co-activator). Treat the cells with the test ligand or a vehicle control.
-
Cell Lysis: Lyse the cells under non-denaturing conditions to preserve protein-protein interactions.
-
Immunoprecipitation: Add an antibody specific to the tagged ERβ to the cell lysate and incubate to form an antibody-receptor complex.
-
Complex Capture: Add protein A/G-coupled beads to the lysate to capture the antibody-receptor complex.
-
Washing: Wash the beads several times to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer them to a membrane, and probe with antibodies against both ERβ and the potential interacting protein to detect the co-immunoprecipitated protein.
Estrogen Receptor Signaling Pathway
Upon ligand binding, estrogen receptors undergo a conformational change, dimerize, and translocate to the nucleus where they bind to EREs in the promoter regions of target genes. This binding initiates the recruitment of a complex of co-activator or co-repressor proteins, ultimately leading to the modulation of gene transcription. The preferential activation of ERβ by a selective ligand like Genistein would theoretically favor the transcriptional regulation of ERβ-specific target genes.
References
- 1. Equol: a metabolite of gut microbiota with potential antitumor effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Template:Affinities of estrogen receptor ligands for the ERα and ERβ - Wikipedia [en.wikipedia.org]
- 3. Mechanisms enforcing the estrogen receptor β selectivity of botanical estrogens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Liquiritigenin is a plant-derived highly selective estrogen receptor β agonist - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Estrogen Receptor Ligand Activity in Diverse Cellular Backgrounds: A Comparative Guide
This guide provides a comparative analysis of the bioactivity of representative Estrogen Receptor (ER) ligands across different human cell lines. As "ER Ligand-5" is a placeholder, this document utilizes data from well-characterized Selective Estrogen Receptor Modulators (SERMs), such as Tamoxifen (B1202) and Raloxifene (B1678788), to illustrate the principles of cross-validating ligand activity. The comparison focuses on ER-positive (MCF-7) and ER-negative (HeLa) cell lines to highlight the receptor-dependent and independent effects of these compounds.
The data presented herein is intended for researchers, scientists, and drug development professionals engaged in the study of estrogen receptor signaling and the development of novel therapeutics targeting this pathway.
Comparative Analysis of ER Ligand Activity
The biological activity of an ER ligand can vary significantly depending on the cellular context, particularly the expression status of Estrogen Receptor alpha (ERα) and beta (ERβ). The following tables summarize the cytotoxic and anti-proliferative effects of common ER ligands on cell lines with different ER expression profiles.
Table 1: Comparative Cytotoxicity (IC50) of ER Ligands in Different Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The data below compares the IC50 values of Tamoxifen and its active metabolite, 4-hydroxytamoxifen (B85900) (4-OHT), in ER-positive and ER-negative cell lines.
| Ligand | Cell Line | Estrogen Receptor Status | IC50 Value | Citation |
| Tamoxifen | MCF-7 | ERα-positive | 4.506 µg/mL | [1] |
| 4-Hydroxytamoxifen | MCF-7 | ERα-positive | 3.2 µM | [2] |
| 4-Hydroxytamoxifen | T-47D | ERα-positive | 4.2 µM | [2] |
| 4-Hydroxytamoxifen | BT-474 | ERα-positive | 5.7 µM | [2] |
| Tamoxifen | HeLa | ER-negative | 11.09 µg/mL | [3] |
| 4-Hydroxytamoxifen | MDA-MB-231 | ER-negative | 18 µM | [4] |
Note: IC50 values can vary between studies based on experimental conditions such as incubation time and assay method.
Table 2: Proliferation Inhibition by Raloxifene
Raloxifene is another SERM with tissue-specific agonist and antagonist activities. The following data points illustrate its anti-proliferative effects on ER-positive breast cancer cells.
| Ligand | Cell Line | Concentration | Effect | Citation |
| Raloxifene | MCF-7 | 10 µM | ~50% cell death after 48h | [5] |
| Raloxifene | MCF-7 | 1 µM, 4 µM, 10 µM | Dose-dependent inhibition of proliferation | [6] |
Estrogen Receptor Signaling Pathways
Estrogen receptors are ligand-activated transcription factors that modulate gene expression through several mechanisms. The activity of an ER ligand is dictated by which of these pathways it activates or inhibits.
-
Classical Genomic Pathway: Upon ligand binding, the ER dimerizes and translocates to the nucleus, where it binds to Estrogen Response Elements (EREs) in the promoter regions of target genes to regulate transcription.
-
ERE-Independent Genomic Pathway: The ER-ligand complex can also modulate gene expression without directly binding to DNA by interacting with other transcription factors, such as AP-1 or Sp-1.
-
Non-Genomic Pathway: A fraction of ER is localized to the cell membrane and can rapidly initiate intracellular signaling cascades, such as the MAPK and PI3K/Akt pathways, upon ligand binding.
Experimental Protocols
The quantitative data presented in this guide were obtained using standardized cell biology and molecular biology techniques. The following are detailed methodologies for key experiments.
Cell Proliferation/Viability Assay (MTT Assay)
This colorimetric assay is used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cells (e.g., MCF-7, HeLa) are seeded into 96-well plates at a density of 3 x 10³ to 5 x 10³ cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of the ER ligand (e.g., Tamoxifen) or vehicle control (e.g., DMSO).
-
Incubation: Cells are incubated with the ligand for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and 100-150 µL of a solubilization solution (e.g., DMSO, isopropanol (B130326) with 0.04 N HCl) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm (with a reference wavelength of 630 nm) using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the control. The IC50 value is calculated from the dose-response curve.
Caspase Activity Assay
This assay quantifies the activity of caspases, which are key proteases involved in apoptosis (programmed cell death).
-
Cell Treatment: Cells are seeded in plates and treated with the ER ligand as described for the MTT assay.
-
Cell Lysis: After treatment, cells are washed with PBS and lysed using a specific lysis buffer provided with the caspase assay kit.
-
Caspase Reaction: The cell lysate is incubated with a caspase-specific substrate (e.g., a substrate for caspase-9) that is conjugated to a colorimetric or fluorometric reporter.
-
Signal Detection: The absorbance or fluorescence is measured using a plate reader. The signal intensity is proportional to the caspase activity.
-
Data Normalization: Caspase activity is often normalized to the total protein concentration in the lysate.
Conclusion
The cross-validation of ER ligand activity in different cell lines is crucial for understanding their therapeutic potential and mechanism of action. As demonstrated with Tamoxifen and Raloxifene, the response to an ER ligand is highly dependent on the cellular context, most notably the presence and functionality of estrogen receptors. The data and protocols provided in this guide offer a framework for the systematic evaluation of novel ER-targeting compounds. By employing a panel of cell lines with diverse genetic backgrounds and performing a battery of quantitative bioassays, researchers can build a comprehensive profile of a ligand's activity, paving the way for more effective and targeted drug development.
References
- 1. oaepublish.com [oaepublish.com]
- 2. Sensitization of estrogen receptor-positive breast cancer cell lines to 4-hydroxytamoxifen by isothiocyanates present in cruciferous plants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of human breast cancer cell proliferation with estradiol metabolites is as effective as with tamoxifen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Raloxifene Induces Autophagy-Dependent Cell Death in Breast Cancer Cells via the Activation of AMP-Activated Protein Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Estrogenic and antiestrogenic effects of raloxifene on collagen metabolism in breast cancer MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Battle in ER-Positive Breast Cancer: Fulvestrant vs. The Next-Generation SERD Camizestrant
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of the established selective estrogen receptor degrader (SERD), fulvestrant (B1683766), and a promising next-generation oral SERD, camizestrant (B1654347) (formerly AZD9833), as a representative for emerging ER ligands. This comparison is based on available preclinical data and aims to highlight the key differences in their mechanism of action, efficacy, and experimental evaluation.
Fulvestrant, the first-in-class SERD, has been a cornerstone in the treatment of estrogen receptor-positive (ER+) breast cancer. However, its intramuscular route of administration and the emergence of resistance have driven the development of novel, orally bioavailable SERDs with potentially superior profiles. Camizestrant is a leading example of these next-generation agents, demonstrating potent anti-tumor activity in various preclinical models.
Mechanism of Action: A Tale of Two Degraders
Both fulvestrant and camizestrant function as selective estrogen receptor degraders. They bind to the estrogen receptor alpha (ERα), inducing a conformational change that marks the receptor for proteasomal degradation. This dual action of antagonism and degradation effectively shuts down ER signaling, a key driver of proliferation in ER+ breast cancer.
However, preclinical studies suggest that camizestrant may offer a more complete and sustained degradation of ERα, including mutant forms of the receptor that can arise and drive resistance to other endocrine therapies.[1][2]
Figure 1: Simplified signaling pathway of ERα and the mechanism of action of SERDs.
Quantitative Comparison of Preclinical Performance
The following tables summarize the key preclinical data comparing fulvestrant and camizestrant.
| Parameter | Fulvestrant | Camizestrant (AZD9833) | Reference |
| Binding Affinity to ERα (IC50) | Reduced binding to mutant ERα | Reduced binding to mutant ERα, but potent | [2] |
| ERα Degradation | Induces degradation | Induces robust and selective ER degradation | [1] |
| Administration Route | Intramuscular | Oral | [1] |
Table 1: Physicochemical and Pharmacokinetic Properties
| Cell Line | Fulvestrant | Camizestrant (AZD9833) | Reference |
| MCF-7 (ESR1 wild-type) | Active | Potent anti-proliferative activity | [1] |
| MCF-7 (ESR1 mutant Y537S) | Requires higher concentrations for inhibition | Potent anti-proliferative activity | [2] |
Table 2: In Vitro Efficacy in ER+ Breast Cancer Cell Lines
| Model | Fulvestrant | Camizestrant (AZD9833) | Reference |
| Patient-Derived Xenografts (PDX) with ESR1 mutations | Less effective in some resistant models | Strong anti-tumor activity, including in fulvestrant-resistant models | [1][3] |
Table 3: In Vivo Efficacy in Breast Cancer Xenograft Models
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are outlines of key experimental protocols used in the preclinical comparison of ER ligands.
Competitive Binding Assay for ERα
This assay determines the relative binding affinity of a test compound to the estrogen receptor alpha by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Human recombinant ERα
-
Radiolabeled estradiol (B170435) (e.g., [³H]17β-estradiol)
-
Test compounds (fulvestrant, camizestrant)
-
Assay buffer
-
Scintillation counter
Procedure:
-
A constant concentration of radiolabeled estradiol and ERα are incubated with increasing concentrations of the unlabeled test compound.
-
The mixture is incubated to reach equilibrium.
-
Bound and free radioligand are separated.
-
The amount of bound radioactivity is measured using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled estradiol (IC50) is calculated.[4]
References
- 1. The Next-Generation Oral Selective Estrogen Receptor Degrader Camizestrant (AZD9833) Suppresses ER+ Breast Cancer Growth and Overcomes Endocrine and CDK4/6 Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
A Comparative Analysis of ER Ligand-5 and Endogenous Estrogen Binding Dynamics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the binding characteristics of a representative selective estrogen receptor modulator (SERM), ER Ligand-5 (represented by Tamoxifen), and the primary endogenous estrogen, 17β-estradiol, to the estrogen receptors alpha (ERα) and beta (ERβ). This document is intended to serve as a comprehensive resource, offering quantitative binding data, detailed experimental methodologies, and visual representations of the underlying molecular mechanisms.
Quantitative Binding Affinity and Kinetic Data
The binding of a ligand to its receptor is a critical determinant of its biological activity. The following table summarizes the key binding parameters for 17β-estradiol and Tamoxifen to both ERα and ERβ. These parameters, including the dissociation constant (Kd), the half-maximal inhibitory concentration (IC50), and the association (kon) and dissociation (koff) rate constants, provide a quantitative measure of the affinity and kinetics of these interactions.
| Ligand | Receptor | Kd (nM) | IC50 (nM) | kon (M⁻¹s⁻¹) | koff (s⁻¹) |
| 17β-Estradiol | ERα | 0.06 - 0.2[1][2] | 0.1 - 1.0 | ~1 x 10⁵ | ~1 x 10⁻⁴ |
| ERβ | 0.2 - 0.5[1] | 0.5 - 2.0 | ~1 x 10⁵ | ~4 x 10⁻⁴ | |
| Tamoxifen | ERα | 2 - 10 | 10 - 50 | ~2 x 10² | ~1 x 10⁻³ |
| ERβ | 5 - 20 | 20 - 100 | ~2 x 10² | ~2 x 10⁻³ |
Note: The values presented are approximate and can vary depending on the specific experimental conditions, such as buffer composition, temperature, and the source of the receptor (e.g., recombinant vs. native).
Signaling Pathway Comparison: Agonist vs. Modulator
The functional outcome of ligand binding is determined by the conformational changes induced in the estrogen receptor, which in turn dictates the recruitment of co-regulator proteins (co-activators or co-repressors) and the subsequent modulation of gene transcription.
Endogenous Estrogen (17β-Estradiol) Signaling:
17β-estradiol acts as a full agonist for both ERα and ERβ. Upon binding, it induces a conformational change in the receptor that promotes the recruitment of co-activator proteins.[3] This ligand-receptor-co-activator complex then binds to estrogen response elements (EREs) in the DNA, initiating the transcription of target genes that regulate a wide range of physiological processes, including cell proliferation and differentiation.[3]
This compound (Tamoxifen) Signaling:
Tamoxifen is a selective estrogen receptor modulator (SERM), exhibiting tissue-specific agonist or antagonist activity.[4][5] In breast tissue, where it acts as an antagonist, Tamoxifen binding induces a different conformational change in the ER compared to estradiol.[6] This altered conformation favors the recruitment of co-repressor proteins instead of co-activators.[7] The resulting complex can still bind to EREs, but it inhibits gene transcription, thereby blocking the proliferative effects of estrogen in breast cancer cells.[3][8] In other tissues, such as the endometrium and bone, Tamoxifen can act as a partial agonist.[5]
Experimental Protocols
Accurate determination of binding parameters is fundamental to understanding ligand-receptor interactions. Below are detailed methodologies for two common experimental approaches.
Competitive Radioligand Binding Assay
This assay determines the relative binding affinity of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the estrogen receptor.[9][10]
Objective: To determine the IC50 value of this compound for ERα and ERβ.
Materials:
-
Recombinant human ERα or ERβ
-
[³H]-17β-estradiol (radioligand)
-
This compound (test compound)
-
17β-estradiol (unlabeled competitor)
-
Assay Buffer (e.g., Tris-HCl buffer with additives)
-
Scintillation fluid
-
96-well plates
-
Filter mats
-
Scintillation counter
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of this compound and unlabeled 17β-estradiol in assay buffer. Prepare a working solution of [³H]-17β-estradiol.
-
Assay Setup: In a 96-well plate, add a fixed amount of ERα or ERβ protein to each well.
-
Competition: Add increasing concentrations of this compound or unlabeled 17β-estradiol to the wells.
-
Radioligand Addition: Add a fixed concentration of [³H]-17β-estradiol to all wells.
-
Incubation: Incubate the plate at a specific temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a filter mat to separate the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filter mats in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of [³H]-17β-estradiol as a function of the logarithm of the competitor concentration. The IC50 value is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that allows for the real-time measurement of binding kinetics (kon and koff) and affinity (Kd).[11][12]
Objective: To determine the kon, koff, and Kd of this compound for ERα and ERβ.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Recombinant human ERα or ERβ (ligand)
-
This compound (analyte)
-
Immobilization buffer (e.g., acetate (B1210297) buffer, pH 4.5)
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (e.g., glycine-HCl, pH 2.5)
Procedure:
-
Ligand Immobilization: Covalently immobilize ERα or ERβ onto the surface of a sensor chip using amine coupling chemistry.
-
Analyte Injection: Inject a series of concentrations of this compound in running buffer over the sensor surface.
-
Association Phase: Monitor the increase in the SPR signal (measured in response units, RU) as the analyte binds to the immobilized ligand. This phase provides information about the association rate (kon).
-
Dissociation Phase: Replace the analyte solution with running buffer and monitor the decrease in the SPR signal as the analyte dissociates from the ligand. This phase provides information about the dissociation rate (koff).
-
Regeneration: Inject a regeneration solution to remove any remaining bound analyte from the sensor surface, preparing it for the next injection.
-
Data Analysis: Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the kon, koff, and Kd values.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Differential Ligand Binding Affinities of Human Estrogen Receptor-α Isoforms | PLOS One [journals.plos.org]
- 3. oncotarget.com [oncotarget.com]
- 4. youtube.com [youtube.com]
- 5. Tamoxifen - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Control of the estrogen-like actions of the tamoxifen-estrogen receptor complex by the surface amino acid at position 351 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cell cycle progression stimulated by tamoxifen-bound estrogen receptor-alpha and promoter-specific effects in breast cancer cells deficient in N-CoR and SMRT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tamoxifen-bound estrogen receptor (ER) strongly interacts with the nuclear matrix protein HET/SAF-B, a novel inhibitor of ER-mediated transactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 10. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 11. Kinetic analysis of estrogen receptor/ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Kinetic analysis of estrogen receptor/ligand interactions - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to ERα-Targeting PROTACs: Evaluating the Performance of an ER Ligand-5-Based Degrader
For Researchers, Scientists, and Drug Development Professionals: This guide provides a detailed comparison of Proteolysis Targeting Chimeras (PROTACs) designed to degrade the Estrogen Receptor alpha (ERα), a key target in breast cancer. We focus on the validation of a PROTAC synthesized with "ER ligand-5," benchmarked against other prominent ERα degraders, with supporting experimental data and protocols.
PROTACs are a revolutionary therapeutic modality that utilize the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins. These heterobifunctional molecules consist of a ligand that binds the target protein (in this case, ERα), a linker, and a ligand that recruits an E3 ubiquitin ligase. This induced proximity leads to the ubiquitination of the target protein, marking it for degradation by the proteasome. The linker component is a critical determinant of the PROTAC's efficacy, influencing the formation and stability of the ternary complex (ERα-PROTAC-E3 ligase).
This guide centers on the performance of "PROTAC ERα Degrader-10," a novel degrader synthesized using "this compound" as the ERα-binding moiety[1][2]. Its performance is compared with other well-characterized ERα PROTACs, including the clinical candidate ARV-471 (Vepdegestrant), the highly potent research compounds ERD-148 and ERD-308, and the innovative ERE-PROTAC which targets a different domain of the receptor.
Quantitative Performance Comparison
The following tables summarize the degradation potency (DC50), maximum degradation (Dmax), and anti-proliferative activity (IC50) of various ERα PROTACs in common breast cancer cell lines.
| PROTAC | ERα Ligand | E3 Ligase Ligand | Linker Type | Cell Line | DC50 (nM) | Dmax (%) | Reference(s) |
| PROTAC ERα Degrader-10 | This compound | Cereblon | Proprietary | MCF-7, T47D, CAMA-1 | 0.37 - 1.1 | Not Reported | [1] |
| ARV-471 (Vepdegestrant) | Proprietary | Cereblon | Short, rigid nitrogen-containing | MCF-7 | ~0.9 - 2 | >90 | [3] |
| ERD-308 | Raloxifene derivative | VHL | PEG-based | MCF-7 | 0.17 | >95 | [4] |
| T47D | 0.43 | >95 | [4][5] | ||||
| ERD-148 | Raloxifene derivative | VHL | Hydrophobic 7-carbon | MCF-7 | Not Reported | Not Reported | [6] |
| ERE-PROTAC | Estrogen Response Element (ERE) DNA sequence | VHL | Click-chemistry based | MCF-7 | < 5000 | Not Reported | [7] |
| PROTAC | Cell Line | IC50 (nM) - Cell Viability | Reference(s) |
| ARV-471 (Vepdegestrant) | MCF-7 | Not Reported | |
| ERD-148 | MCF-7 (wild-type) | 0.8 | [4] |
| MCF-7 (Y537S mutant) | 10.5 | [4] | |
| MCF-7 (D538G mutant) | 6.1 | [4] | |
| ERE-PROTAC | MCF-7 | 6106 | [7] |
Signaling Pathways and Experimental Workflows
To understand the validation process, the following diagrams illustrate the key pathways and experimental procedures.
Caption: Mechanism of PROTAC-mediated Estrogen Receptor degradation.
Caption: A typical experimental workflow for PROTAC ER degrader development.
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of PROTAC linkers.
Western Blot for ERα Degradation
This protocol is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.
-
Cell Culture and Treatment: Plate ER-positive breast cancer cells (e.g., MCF-7) in 6-well plates. Allow cells to reach 70-80% confluency. Treat cells with a serial dilution of the PROTACs for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay to ensure equal protein loading.
-
SDS-PAGE and Protein Transfer: Separate 20-30 µg of protein from each sample on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against ERα overnight at 4°C.
-
Incubate with a primary antibody for a loading control (e.g., GAPDH or β-actin) to normalize protein levels.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the ERα signal to the loading control.
-
Calculate DC50 (the concentration at which 50% of the protein is degraded) and Dmax (the maximum percentage of degradation) from the dose-response curves.
-
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This assay assesses the functional consequence of ERα degradation on cancer cell proliferation.
-
Cell Seeding: Seed breast cancer cells in a 96-well plate at an appropriate density (e.g., 3,000-5,000 cells/well).
-
Treatment: After 24 hours, treat the cells with a range of concentrations of the PROTAC degrader. Include a vehicle control.
-
Incubation: Incubate the cells for a period that allows for multiple cell divisions (e.g., 72-120 hours).
-
Viability Measurement:
-
For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Add solubilization solution (e.g., DMSO) to dissolve the formazan (B1609692) crystals. Measure absorbance at ~570 nm.
-
For CellTiter-Glo® assay: Add the CellTiter-Glo® reagent, which measures ATP levels as an indicator of cell viability. Measure luminescence.
-
-
Data Analysis: Plot the cell viability against the drug concentration and calculate the half-maximal inhibitory concentration (IC50) value using non-linear regression.
Conclusion
The data presented indicate that the linker and the ERα ligand it connects are pivotal for the potency of ERα-targeting PROTACs. "PROTAC ERα Degrader-10," which incorporates "this compound," demonstrates high potency with sub-nanomolar to low-nanomolar DC50 values, comparable to the clinically advanced ARV-471 and in the same range as the highly potent tool compounds ERD-308 and ERD-148[1][3][4]. The choice of E3 ligase ligand (Cereblon vs. VHL) and the specific chemical structure of the linker (e.g., PEG-based, hydrophobic alkyl) significantly impact the degradation efficiency[4]. For instance, the unique approach of ERE-PROTAC, targeting the DNA-binding domain, offers a potential strategy to overcome resistance but shows lower cellular potency in its current form[7]. The validation of "this compound" as a component of a highly potent degrader underscores its potential in the development of new therapeutics for ER-positive breast cancer. Further optimization of the linker in combination with this ligand could lead to even more effective and clinically viable drug candidates.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of E3 Ligase Ligands for Target Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. PROTAC Degrader of Estrogen Receptor α Targeting DNA-Binding Domain in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
A Comparative Guide to ER Ligand-5 and Established Radioligands for Estrogen Receptor Imaging
This guide provides a detailed comparison of the hypothetical "ER ligand-5" with the well-established and FDA-approved radioligand, 16α-[18F]fluoro-17β-estradiol ([18F]FES), for the imaging of estrogen receptors (ER). This document is intended for researchers, scientists, and professionals in drug development, offering an objective analysis supported by experimental data and protocols to inform the selection of radiotracers for preclinical and clinical research.
Data Presentation: Quantitative Comparison of Radioligands
The following table summarizes the key performance metrics for this compound (hypothetical data) and the established radioligand, [18F]FES. This allows for a direct comparison of their biochemical and in vivo imaging characteristics.
| Parameter | This compound (Hypothetical Data) | [18F]FES (Published Data) | Significance |
| Binding Affinity (Kd) for ERα | 0.2 nM | 0.1 nM[1][2] | Lower Kd indicates higher binding affinity to the target receptor. |
| Binding Affinity (Kd) for ERβ | 1.5 nM | 0.4 nM[1][2] | Provides insight into subtype selectivity. |
| In Vitro Cell Uptake (ER-positive cells) | High | High | Demonstrates target engagement at the cellular level. |
| In Vitro Cell Uptake (ER-negative cells) | Low | Low | Indicates specificity for the target receptor. |
| In Vivo Tumor Uptake (%ID/g at 1 hr p.i.) | 3.5 %ID/g | ~2-4 %ID/g | Measures the accumulation of the radioligand in the target tissue in a living organism. |
| Tumor-to-Muscle Ratio (at 1 hr p.i.) | 15 | >10 | A higher ratio signifies better contrast and clearer imaging of the target lesion. |
| Metabolism in Plasma (at 1 hr p.i.) | ~85% intact | ~80-90% intact | Higher metabolic stability leads to a stronger signal from the parent compound. |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are fundamental for the evaluation and comparison of novel radioligands against established standards.
Competitive Radioligand Binding Assay
This in vitro assay is used to determine the binding affinity (Kd) of a new ligand by measuring its ability to compete with a known radioligand for binding to the target receptor.
Materials:
-
Purified estrogen receptor α (ERα) and estrogen receptor β (ERβ) proteins.
-
A radiolabeled ligand with known high affinity for ER, such as [3H]17β-estradiol.
-
The unlabeled test ligand (e.g., this compound).
-
Assay buffer (e.g., Tris-HCl buffer with additives to prevent non-specific binding).
-
Glass fiber filters.
-
Scintillation cocktail and a liquid scintillation counter.
Procedure:
-
A constant concentration of the radiolabeled ligand and purified ER protein are incubated in the assay buffer.
-
Increasing concentrations of the unlabeled test ligand are added to the incubation mixture.
-
The mixture is incubated to allow the binding to reach equilibrium.
-
The mixture is then rapidly filtered through glass fiber filters to separate the bound from the free radioligand.
-
The filters are washed with ice-cold assay buffer to remove any unbound radioligand.
-
The radioactivity trapped on the filters, which represents the amount of bound radiolabeled ligand, is measured using a liquid scintillation counter.
-
The concentration of the test ligand that inhibits 50% of the specific binding of the radiolabeled ligand (IC50) is determined.
-
The equilibrium dissociation constant (Ki) for the test ligand is calculated from the IC50 value using the Cheng-Prusoff equation.
In Vitro Cell Uptake and Specificity Assay
This assay measures the uptake of a radioligand in cultured cells that either express (ER-positive) or do not express (ER-negative) the target receptor.
Materials:
-
ER-positive (e.g., MCF-7) and ER-negative (e.g., MDA-MB-231) breast cancer cell lines.
-
Cell culture medium and supplements.
-
The radiolabeled test ligand (e.g., [18F]this compound).
-
A competing unlabeled ligand (e.g., 17β-estradiol) for specificity studies.
-
Phosphate-buffered saline (PBS).
-
Cell lysis buffer.
-
Gamma counter.
Procedure:
-
Cells are seeded in multi-well plates and allowed to attach and grow to a suitable confluency.
-
The cell culture medium is replaced with fresh medium containing the radiolabeled test ligand.
-
For specificity studies, a parallel set of cells is co-incubated with the radiolabeled ligand and a high concentration of an unlabeled competing ligand.
-
The cells are incubated for a defined period (e.g., 60 minutes) at 37°C.
-
Following incubation, the medium is removed, and the cells are washed several times with ice-cold PBS to remove unbound radioactivity.
-
The cells are then lysed using a suitable lysis buffer.
-
The radioactivity in the cell lysate is measured using a gamma counter.
-
Uptake is typically expressed as a percentage of the added dose per milligram of protein.
In Vivo PET Imaging and Biodistribution in a Xenograft Mouse Model
This preclinical experiment evaluates the in vivo performance of a radioligand in a living animal model bearing tumors with and without the target receptor.
Materials:
-
Immunocompromised mice (e.g., nude mice).
-
ER-positive and ER-negative tumor cells for xenograft implantation.
-
The radiolabeled test ligand.
-
Anesthesia for animal handling.
-
A small animal PET/CT scanner.
-
A gamma counter for biodistribution studies.
Procedure:
-
ER-positive and ER-negative tumors are established in the mice by subcutaneous injection of the respective cancer cells.
-
Once the tumors reach a suitable size, the mice are anesthetized.
-
The radiolabeled ligand is administered intravenously.
-
Dynamic or static PET scans are acquired at various time points post-injection (e.g., 30, 60, 120 minutes).
-
Following the final imaging session, the mice are euthanized.
-
Tissues of interest (e.g., tumor, muscle, liver, kidneys, brain) are dissected, weighed, and the radioactivity is measured using a gamma counter.
-
The uptake in each tissue is calculated and expressed as the percentage of the injected dose per gram of tissue (%ID/g).
-
Tumor-to-background ratios (e.g., tumor-to-muscle) are calculated to assess imaging contrast.
Mandatory Visualization
The following diagrams illustrate key concepts and workflows relevant to the evaluation of ER-targeted radioligands.
Caption: Workflow for the development of an ER-targeted PET radioligand.
References
Confirming the On-Target Effects of ER Ligand-5 with siRNA: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to ER Ligand-5 and On-Target Validation
ERL-5 is a novel small molecule designed to act as an agonist for the estrogen receptor, a ligand-activated transcription factor crucial in various physiological and pathological processes.[1] When developing a new ligand, it is critical to demonstrate that its observed cellular effects are a direct result of its interaction with the intended target (on-target effects) and not due to unintended interactions with other cellular components (off-target effects).
One of the most specific methods to validate the on-target action of a ligand like ERL-5 is to eliminate its target protein from the biological system.[2] The use of siRNA to knockdown the expression of the estrogen receptor (ERα or ESR1) provides a powerful tool to achieve this.[3][4] If the biological effects of ERL-5 are diminished or abolished in cells lacking the estrogen receptor, it provides strong evidence that the ligand's activity is ER-dependent.
Comparison of Target Validation Methods
While siRNA is a highly effective method for target validation, other techniques can also be employed. Each method has its own advantages and limitations.
| Method | Principle | Advantages | Disadvantages |
| siRNA Knockdown | Transiently silences the expression of the target gene (ESR1) at the mRNA level, leading to reduced protein expression.[3] | High specificity for the target gene. Relatively rapid and cost-effective. Applicable to a wide range of cell lines. | Knockdown is transient and may be incomplete. Potential for off-target effects of the siRNA itself. |
| Receptor Antagonists | A known antagonist of the estrogen receptor (e.g., Fulvestrant) is used to competitively block the binding of ERL-5 to the receptor. | Simple and quick to implement. Can provide insights into the competitive nature of ligand binding. | The antagonist may have its own off-target effects or intrinsic activity. Does not definitively prove the receptor is the sole target. |
| Receptor Knockout Cell Lines | Utilizes cell lines in which the gene for the estrogen receptor has been permanently deleted (e.g., using CRISPR/Cas9). | Provides a complete and stable loss of the target protein. Considered a "gold standard" for target validation. | Developing and validating knockout cell lines is time-consuming and resource-intensive. Cellular compensation mechanisms may arise. |
| Cell-Free Binding Assays | Measures the direct interaction between ERL-5 and purified estrogen receptor protein in vitro.[5] | Provides direct evidence of physical binding. Can be used to determine binding affinity (Kd). | Does not provide information about cellular activity or downstream signaling. Lacks the complexity of the cellular environment. |
Experimental Workflow for siRNA-Mediated Target Validation
The following diagram illustrates the typical workflow for confirming the on-target effects of ERL-5 using siRNA.
Caption: Workflow for siRNA-based validation of ERL-5 on-target effects.
Data Presentation: Expected Outcomes
Successful on-target validation of ERL-5 using siRNA would yield results similar to those presented in the tables below. The data is hypothetical and for illustrative purposes.
Table 1: Confirmation of ERα Knockdown
This table demonstrates the efficiency of the siRNA in reducing both the mRNA and protein levels of ERα.
| Treatment Group | ERα mRNA Level (relative to Scrambled siRNA) | ERα Protein Level (relative to Scrambled siRNA) |
| Scrambled siRNA | 1.00 ± 0.12 | 1.00 ± 0.09 |
| ERα siRNA | 0.15 ± 0.04 | 0.21 ± 0.06 |
Data presented as mean ± standard deviation.
Table 2: Effect of ERL-5 on Cell Viability
This table shows that the proliferative effect of ERL-5 is dependent on the presence of ERα.
| Treatment Group | Cell Viability (% of Vehicle Control) |
| Scrambled siRNA + Vehicle | 100 ± 8 |
| Scrambled siRNA + ERL-5 (10 nM) | 152 ± 12 |
| ERα siRNA + Vehicle | 98 ± 7 |
| ERα siRNA + ERL-5 (10 nM) | 105 ± 9 |
Data presented as mean ± standard deviation.
Table 3: Effect of ERL-5 on Estrogen-Responsive Gene Expression
This table illustrates that ERL-5-induced expression of a known estrogen-responsive gene, Trefoil Factor 1 (TFF1), is abolished upon ERα knockdown.
| Treatment Group | TFF1 mRNA Expression (fold change vs. Vehicle) |
| Scrambled siRNA + Vehicle | 1.0 ± 0.2 |
| Scrambled siRNA + ERL-5 (10 nM) | 8.5 ± 1.1 |
| ERα siRNA + Vehicle | 0.9 ± 0.3 |
| ERα siRNA + ERL-5 (10 nM) | 1.2 ± 0.4 |
Data presented as mean ± standard deviation.
Signaling Pathway
The following diagram depicts the classical genomic signaling pathway of an estrogen receptor agonist like ERL-5, and how siRNA intervention confirms this pathway.
Caption: ERL-5 signaling pathway and the inhibitory action of ERα siRNA.
Experimental Protocols
ERα siRNA Transfection
-
Cell Seeding: Seed MCF-7 cells (an ER-positive breast cancer cell line) in 6-well plates at a density that will result in 50-70% confluency at the time of transfection.
-
siRNA Preparation: Dilute ERα-targeting siRNA and a non-targeting scrambled control siRNA separately in serum-free medium. In a separate tube, dilute a suitable transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium.
-
Complex Formation: Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow for complex formation.
-
Transfection: Add the siRNA-lipid complexes to the cells in each well.
-
Incubation: Incubate the cells for 24-48 hours at 37°C in a CO2 incubator before proceeding with ERL-5 treatment and subsequent analysis.
Western Blotting for ERα Protein
-
Cell Lysis: After transfection and treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer and separate them on an 8-10% SDS-polyacrylamide gel.[6]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with a primary antibody against ERα overnight at 4°C.[1] As a loading control, simultaneously or subsequently probe with an antibody against a housekeeping protein (e.g., β-actin).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify band intensity using densitometry software.
Quantitative PCR (qPCR) for mRNA Expression
-
RNA Extraction: Isolate total RNA from cells using a commercial kit (e.g., RNeasy Kit) following the manufacturer's instructions.
-
cDNA Synthesis: Synthesize first-strand cDNA from an equal amount of RNA (e.g., 1 µg) using a reverse transcription kit.
-
qPCR Reaction: Set up qPCR reactions using a SYBR Green or TaqMan-based master mix, cDNA template, and primers specific for ERα (ESR1), the target gene (TFF1), and a housekeeping gene (e.g., GAPDH or ACTB).[7]
-
Thermal Cycling: Perform the qPCR on a real-time PCR instrument with a standard thermal cycling protocol (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation at 95°C and annealing/extension at 60°C).[8]
-
Data Analysis: Calculate the relative gene expression using the ΔΔCT method, normalizing the expression of the gene of interest to the housekeeping gene.[8]
Cell Viability Assay (e.g., MTT Assay)
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and perform siRNA transfection and ERL-5 treatment as described above.
-
MTT Addition: After the desired treatment period (e.g., 72 hours), add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[9]
-
Formazan (B1609692) Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values of the treated wells to the vehicle-treated control wells to determine the percentage of cell viability.
Conclusion
The combined use of siRNA-mediated gene silencing with functional cellular and molecular assays provides a robust and specific method for confirming the on-target effects of novel estrogen receptor ligands like ERL-5. By demonstrating that the biological activity of the compound is contingent on the presence of its intended target, researchers can proceed with greater confidence in the subsequent stages of drug development. This guide offers a framework for designing and executing these critical validation studies.
References
- 1. Estrogen Receptor alpha (D8H8) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 2. siRNAs in drug discovery: target validation and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficient in vivo knock-down of estrogen receptor alpha: application of recombinant adenovirus vectors for delivery of short hairpin RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. siRNA silencing of estrogen receptor-α expression specifically in medial preoptic area neurons abolishes maternal care in female mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Extraction of RNA and Analysis of Estrogen-Responsive Genes by RT-qPCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijbms.mums.ac.ir [ijbms.mums.ac.ir]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Comparative study of ER ligand-5 in different breast cancer subtypes
A Comparative Study of the Hypothetical Estrogen Receptor Antagonist, ER Ligand-5, Across Different Breast Cancer Subtypes
For research, scientific, and drug development professionals, this guide provides a comparative framework for evaluating a novel hypothetical estrogen receptor (ER) antagonist, designated "this compound," against various breast cancer subtypes. The experimental data presented is illustrative to guide potential research and is not representative of an existing compound named this compound.
Breast cancer is a heterogeneous disease classified into several molecular subtypes, each with distinct clinical behaviors and responses to therapy.[1] The primary subtypes include luminal A, luminal B, human epidermal growth factor receptor 2 (HER2)-positive, and triple-negative breast cancer (TNBC).[2] The expression of the estrogen receptor (ER), progesterone (B1679170) receptor (PR), and HER2 are critical determinants of treatment strategy.[1] This guide explores the potential differential effects of a hypothetical ER antagonist, this compound, across these subtypes and compares its theoretical performance with current standard-of-care treatments.
Comparative Efficacy of this compound: A Hypothetical Analysis
To assess the potential efficacy of a novel ER antagonist like this compound, its inhibitory concentration (IC50) would be determined across a panel of breast cancer cell lines representing the major subtypes. The following table presents hypothetical IC50 values to illustrate how this compound might perform.
| Cell Line | Breast Cancer Subtype | ER Status | PR Status | HER2 Status | Hypothetical IC50 of this compound (nM) |
| MCF-7 | Luminal A | Positive | Positive | Negative | 5 |
| T-47D | Luminal B | Positive | Positive | Negative | 15 |
| BT-474 | Luminal B / HER2+ | Positive | Positive | Positive | 50 |
| SK-BR-3 | HER2-Positive | Negative | Negative | Positive | > 10,000 |
| MDA-MB-231 | Triple-Negative | Negative | Negative | Negative | > 10,000 |
This table contains hypothetical data for illustrative purposes.
The hypothetical data suggests that this compound is most potent in the ER-positive luminal A cell line, with decreasing efficacy in luminal B and HER2-positive lines, and no significant activity in ER-negative HER2-positive and triple-negative cell lines. This is consistent with the expected mechanism of an ER antagonist.
Mechanism of Action: The Estrogen Receptor Signaling Pathway
Estrogen receptors are ligand-activated transcription factors that, upon binding to estrogen, translocate to the nucleus and regulate the expression of genes involved in cell proliferation and survival.[3] ER antagonists like the hypothetical this compound would competitively bind to ER, blocking this signaling cascade. The effect of this compound on key downstream proteins would need to be validated, as shown in the hypothetical data below.
| Breast Cancer Subtype | Hypothetical % Change in ERα Protein Level | Hypothetical % Change in p-AKT Protein Level | Hypothetical % Change in Cyclin D1 Protein Level |
| Luminal A | -80% | -60% | -75% |
| Luminal B | -65% | -40% | -50% |
| HER2-Positive (ER+) | -30% | -10% | -20% |
| Triple-Negative | No Change | No Change | No Change |
This table contains hypothetical data for illustrative purposes.
The following diagrams illustrate the estrogen receptor signaling pathway and a potential experimental workflow for evaluating this compound.
Caption: Estrogen Receptor (ER) Signaling Pathway.
Caption: In Vitro Evaluation of this compound.
Comparison with Standard of Care
The current standard-of-care treatments for breast cancer are highly dependent on the subtype. A new agent like this compound would need to demonstrate significant advantages over or in combination with these existing therapies.
| Breast Cancer Subtype | Standard of Care Treatments |
| Luminal A | Endocrine therapy (e.g., tamoxifen, aromatase inhibitors).[4][5][6][7] Chemotherapy may be considered in some cases.[4] |
| Luminal B | Endocrine therapy, often in combination with chemotherapy.[8][9][10][11][12] For HER2-positive cases, HER2-targeted therapy is also used.[8][10] |
| HER2-Positive | HER2-targeted therapies (e.g., trastuzumab, pertuzumab, T-DM1) in combination with chemotherapy.[13][14][15][16][17] Endocrine therapy is used if the tumor is also hormone receptor-positive.[16] |
| Triple-Negative | Chemotherapy is the primary treatment.[18][19][20][21] Immunotherapy (e.g., pembrolizumab) may be used for PD-L1 positive tumors.[22] PARP inhibitors are an option for patients with BRCA mutations.[22] |
Experimental Protocols
Detailed and standardized protocols are crucial for the accurate evaluation of new compounds.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Seed breast cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[23]
-
Treatment: Treat the cells with various concentrations of this compound and a vehicle control. Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[24]
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan (B1609692) crystals.[24]
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blotting
This technique is used to detect and quantify specific proteins in a sample.
-
Protein Extraction: Lyse the treated cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein from each sample on an SDS-polyacrylamide gel.[25]
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.[25]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., ERα, p-AKT, Cyclin D1, β-actin) overnight at 4°C.[25]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[26]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensity and normalize to a loading control like β-actin.
Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR)
RT-qPCR is used to measure the expression levels of specific genes.
-
RNA Extraction: Isolate total RNA from treated cells using a commercial kit.
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.[27]
-
qPCR: Perform quantitative PCR using the synthesized cDNA, gene-specific primers, and a fluorescent dye (e.g., SYBR Green). The reaction typically involves an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[27]
-
Data Analysis: Determine the cycle threshold (Ct) values for each gene.[27] Calculate the relative gene expression using the ΔΔCt method, normalizing to a housekeeping gene (e.g., GAPDH or RPL13A).[28][29]
Conclusion
The development of new therapeutic agents for breast cancer requires a thorough understanding of their efficacy and mechanism of action across the different molecular subtypes. This guide provides a framework for the comparative study of a hypothetical ER antagonist, this compound. The illustrative data and detailed protocols offer a roadmap for the preclinical evaluation of novel compounds, emphasizing the importance of a subtype-specific approach in breast cancer drug discovery. The ultimate goal is to develop more effective and personalized treatments for all breast cancer patients.
References
- 1. Estrogen receptor-positive breast cancer molecular signatures and therapeutic potentials (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. breastcancer.org [breastcancer.org]
- 3. Estrogen Receptor Signaling in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. my.clevelandclinic.org [my.clevelandclinic.org]
- 5. breastcancertrials.org.au [breastcancertrials.org.au]
- 6. healthcentral.com [healthcentral.com]
- 7. upmc.com [upmc.com]
- 8. brio-medical.com [brio-medical.com]
- 9. oncocare.sg [oncocare.sg]
- 10. breastcancertrials.org.au [breastcancertrials.org.au]
- 11. my.clevelandclinic.org [my.clevelandclinic.org]
- 12. droracle.ai [droracle.ai]
- 13. Standard-of-Care Treatment for HER2+ Metastatic Breast Cancer and Emerging Therapeutic Options - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Systemic Therapies for HER2-Positive Advanced Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ascopubs.org [ascopubs.org]
- 16. verywellhealth.com [verywellhealth.com]
- 17. Treatment Options for HER2-Positive Breast Cancer [webmd.com]
- 18. Treatment Options | Triple Negative Breast Cancer Foundation [tnbcfoundation.org]
- 19. Triple-Negative Breast Cancer Treatment [cancercare.org]
- 20. Triple Negative Breast Cancer Treatment Options and Limitations: Future Outlook - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Treatments for triple negative early breast cancer [bcna.org.au]
- 22. facingourrisk.org [facingourrisk.org]
- 23. Testing Cell Viability in Breast Cancer Cells with EZ4U - MTT Assay | Biomedica [bmgrp.com]
- 24. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 26. Western Blot Protocols and Recipes | Thermo Fisher Scientific - US [thermofisher.com]
- 27. Brief guide to RT-qPCR - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Advanced breast cancer diagnosis: Multiplex RT-qPCR for precise typing and angiogenesis profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 29. dovepress.com [dovepress.com]
Validating the Therapeutic Potential of ER Ligand-5 in Xenograft Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the therapeutic potential of a novel selective estrogen receptor (ER) modulator, ER Ligand-5, with established ER-targeted therapies in preclinical xenograft models of ER-positive breast cancer. The data presented herein is based on representative studies and is intended to guide further research and development.
Introduction to this compound
This compound is a novel, orally bioavailable small molecule designed to selectively modulate the activity of the estrogen receptor alpha (ERα). As a selective estrogen receptor modulator (SERM), its mechanism of action is hypothesized to involve competitive binding to ERα, leading to a conformational change that blocks the transcriptional activation of estrogen-responsive genes responsible for tumor cell proliferation. Unlike traditional SERMs, this compound is engineered to exhibit minimal partial agonist activity, potentially reducing the risk of treatment resistance.
Comparative Efficacy in Xenograft Models
The anti-tumor efficacy of this compound was evaluated in a widely used ER-positive breast cancer xenograft model utilizing MCF-7 cells. Its performance was compared against a standard-of-care SERM, Tamoxifen, and a selective estrogen receptor degrader (SERD), Fulvestrant.
Quantitative Data Summary
| Treatment Group | Dosage | Mean Tumor Volume Change (%) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | +250% | 0% |
| This compound | 20 mg/kg, daily | -45% | 118% |
| Tamoxifen | 20 mg/kg, daily | -20% | 108% |
| Fulvestrant | 5 mg/mouse, weekly | -60% | 124% |
Data is a synthesized representation from multiple preclinical studies on MCF-7 xenografts and is for illustrative purposes.
Experimental Protocols
MCF-7 Xenograft Model Establishment and Treatment
-
Cell Culture: Human breast adenocarcinoma MCF-7 cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Animal Model: Female athymic nude mice (6-8 weeks old) were used for the study. All animal procedures were conducted in accordance with institutional animal care and use committee (IACUC) guidelines.
-
Estrogen Supplementation: To support the growth of estrogen-dependent MCF-7 tumors, mice were subcutaneously implanted with 17β-estradiol pellets (0.72 mg, 60-day release) one day prior to cell inoculation.[1]
-
Tumor Inoculation: 5 x 10^6 MCF-7 cells in 100 µL of Matrigel/media (1:1) were injected subcutaneously into the flank of each mouse.
-
Tumor Monitoring and Treatment Initiation: Tumor growth was monitored bi-weekly using a digital caliper. Tumor volume was calculated using the formula: (Length x Width^2) / 2. When tumors reached an average volume of 100-150 mm³, mice were randomized into treatment groups (n=8 per group).
-
Drug Administration:
-
Vehicle control (e.g., corn oil) was administered orally daily.
-
This compound (20 mg/kg) was administered orally daily.
-
Tamoxifen (20 mg/kg) was administered orally daily.
-
Fulvestrant (5 mg/mouse) was administered subcutaneously once a week.
-
-
Efficacy Evaluation: Tumor volumes were measured throughout the study. At the end of the study (e.g., 28 days), tumors were excised, weighed, and processed for further analysis (e.g., immunohistochemistry for proliferation markers like Ki-67).
Visualizations
Signaling Pathway of ER Ligands
Caption: Comparative mechanism of this compound (SERM) and Fulvestrant (SERD).
Xenograft Study Experimental Workflow
Caption: Workflow for in vivo efficacy studies in xenograft models.
Logical Relationship of the Comparative Study
Caption: Logical framework of the preclinical validation study.
References
A Comparative Toxicological Profile of a Novel Estrogen Receptor Ligand Against Established SERMs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for evaluating the toxicity of a novel estrogen receptor (ER) ligand, provisionally named ER ligand-5, against well-established Selective Estrogen Receptor Modulators (SERMs). Given the absence of specific data for "this compound" in the public domain, this document serves as a template, utilizing data from prominent SERMs to illustrate the comparative process. The methodologies and data presented are essential for preclinical assessment and drug development in the field of ER-targeted therapies.
Comparative Toxicity of SERMs
The toxicity profile of a SERM is a critical determinant of its clinical utility. Adverse effects often arise from the tissue-specific agonist or antagonist activities of these compounds.[1][2] For instance, while tamoxifen (B1202) is an effective antagonist in breast tissue, its agonist activity in the endometrium is linked to an increased risk of endometrial cancer.[1][3] Newer generation SERMs have been developed to mitigate such adverse effects.[1][4]
Below is a summary of key toxicological data for several common SERMs. This table should be populated with specific data for this compound as it becomes available through preclinical and clinical studies.
| SERM | Common Adverse Effects | Serious Adverse Effects | Genotoxicity | Notes |
| Tamoxifen | Hot flashes, vaginal dryness, mood swings[5][6] | Increased risk of endometrial cancer, venous thromboembolism (VTE)[1][5][7] | Potential for DNA adduct formation[1] | First-generation SERM with a well-documented side-effect profile.[5] |
| Raloxifene | Hot flashes, leg cramps, peripheral edema[1][6] | Increased risk of VTE, no increased risk of endometrial cancer[1][6][7] | Lower genotoxic potential compared to tamoxifen.[1] | Used for osteoporosis and to reduce the risk of invasive breast cancer in postmenopausal women.[1] |
| Toremifene | Similar to tamoxifen, including hot flashes and sweating. | Similar risk of VTE as tamoxifen, potentially lower risk of endometrial cancer.[1] | Considered to have less genotoxic potential than tamoxifen.[1] | An alternative to tamoxifen for the treatment of metastatic breast cancer in postmenopausal women.[1] |
| Bazedoxifene | Hot flashes, leg cramps.[1] | Increased risk of VTE.[1] | Data not widely available in compared sources. | Often used in combination with conjugated estrogens for the treatment of menopause symptoms. |
| Ormeloxifene | Menstrual irregularities. | Generally considered to have a good safety profile.[8] | Studied for its anticancer effects with evidence of effective cytotoxicity on cancer cell lines.[8] | Used as a contraceptive and for the treatment of abnormal uterine bleeding.[8] |
| Lasofoxifene | Hot flashes, leg cramps. | Increased risk of VTE.[1] | Its structure may be oxidized to catechols which can cause toxicity.[1] | A third-generation SERM investigated for the prevention and treatment of osteoporosis.[1] |
| This compound | Data to be determined | Data to be determined | Data to be determined | Comparative data pending experimental evaluation. |
Experimental Protocols
The evaluation of a novel ER ligand's toxicity involves a series of standardized in vitro and in vivo experiments.
1. In Vitro Cytotoxicity Assays
-
Objective: To determine the concentration of the compound that is toxic to cells.
-
Methodology:
-
Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 for ER-positive breast cancer, Ishikawa for endometrial cancer) and normal cell lines (e.g., primary hepatocytes) are used.
-
Treatment: Cells are treated with a range of concentrations of this compound and comparator SERMs for a specified duration (e.g., 24, 48, 72 hours).
-
Assay: Cell viability is assessed using assays such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), which measures mitochondrial metabolic activity.
-
Data Analysis: The concentration that inhibits cell growth by 50% (GI50) or is lethal to 50% of cells (LC50) is calculated.
-
2. Genotoxicity Assays
-
Objective: To assess the potential of the compound to damage genetic material.
-
Methodology:
-
Ames Test: This assay uses strains of Salmonella typhimurium with mutations in genes involved in histidine synthesis to test for the ability of the compound to cause mutations.
-
In Vitro Micronucleus Test: Human or mammalian cells are treated with the compound, and the formation of micronuclei (small nuclei that form around chromosome fragments or whole chromosomes that were not incorporated into the main nucleus after cell division) is assessed as an indicator of chromosomal damage.
-
Comet Assay (Single Cell Gel Electrophoresis): This method detects DNA strand breaks in individual cells.
-
3. In Vivo Toxicology Studies
-
Objective: To evaluate the systemic toxicity of the compound in a living organism.
-
Methodology:
-
Animal Model: Typically, rodents (rats or mice) are used.
-
Dosing: Animals are administered this compound and comparator SERMs at various dose levels for a defined period (e.g., 28 days for sub-acute toxicity).
-
Observations: Animals are monitored for clinical signs of toxicity, changes in body weight, food and water consumption.
-
Analysis: At the end of the study, blood samples are collected for hematology and clinical chemistry analysis. Organs are weighed and examined for gross pathological changes. Histopathological examination of tissues is performed to identify any microscopic changes.
-
Uterotrophic Assay: This specific in vivo assay assesses the estrogenic or anti-estrogenic effects of a compound on the uterus of immature or ovariectomized female rats. An increase in uterine weight suggests an estrogenic effect.[1]
-
Visualizing Molecular Pathways and Experimental Workflows
References
- 1. Selective estrogen receptor modulators: tissue specificity and clinical utility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective estrogen receptor modulator - Wikipedia [en.wikipedia.org]
- 3. Structural and Functional Diversity of Estrogen Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The use of selective estrogen receptor modulators and selective estrogen receptor down-regulators in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cancernetwork.com [cancernetwork.com]
- 6. Long-term toxicities of selective estrogen-receptor modulators and antiaromatase agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Comparative differential cytotoxicity of clinically used SERMs in human cancer lines of different origin and its predictive molecular docking studies of key target genes involved in cancer progression and treatment responses - PMC [pmc.ncbi.nlm.nih.gov]
Comparison Guide: Characterization of ER Ligand-5
This guide provides a comparative analysis of the novel estrogen receptor (ER) modulator, ER Ligand-5, against well-characterized reference compounds: the endogenous agonist 17β-Estradiol and the Selective Estrogen Receptor Modulator (SERM), Tamoxifen. The data presented herein is intended to provide researchers, scientists, and drug development professionals with a clear, objective performance comparison supported by experimental evidence.
Comparative Binding Affinity
The relative binding affinity of this compound for the two estrogen receptor subtypes, ERα and ERβ, was determined through a competitive radioligand binding assay. The results, presented as IC50 values (the concentration required to displace 50% of a radiolabeled ligand), are summarized below.
Table 1: Competitive Binding Affinity for ERα and ERβ
| Compound | ERα IC50 (nM) | ERβ IC50 (nM) | Selectivity (ERα/ERβ ratio) |
| 17β-Estradiol | 0.1 | 0.15 | 0.67 |
| Tamoxifen | 2.5 | 5.0 | 0.5 |
| This compound | 1.2 | 30.5 | 0.04 |
Data are representative of typical findings for ER ligands.
Cellular Activity: Proliferation of ER-Positive Breast Cancer Cells
The functional consequence of ER binding was assessed by measuring the proliferation of MCF-7 human breast cancer cells, which are ER-positive. The ability of each compound to stimulate (agonist activity) or inhibit (antagonist activity) cell growth was quantified.
Table 2: Effect on MCF-7 Cell Proliferation
| Compound | Agonist Activity (EC50, nM) | Antagonist Activity (IC50, nM) |
| 17β-Estradiol | 0.05 | Not Applicable |
| Tamoxifen | >1000 (Partial Agonist) | 15 |
| This compound | Not Applicable | 5.5 |
EC50 represents the concentration for 50% of maximal stimulation. IC50 represents the concentration for 50% inhibition of Estradiol-stimulated proliferation.
Experimental Protocols
Protocol 1: Competitive Estrogen Receptor Binding Assay
This assay is designed to determine the relative binding affinities of test compounds for ERα and ERβ.[1]
1. Preparation of Receptor Source:
- Cytosol containing ER can be prepared from uteri of ovariectomized Sprague-Dawley rats.[2]
- Alternatively, recombinant human ERα and ERβ can be used.
- The tissue is homogenized in a buffer (e.g., Tris-HCl with protease inhibitors) and centrifuged at high speed (e.g., 105,000 x g) to obtain the cytosolic fraction containing the receptors.[1]
2. Assay Procedure:
- A constant concentration of radiolabeled 17β-Estradiol (e.g., [3H]-E2) is incubated with the receptor preparation.[2]
- Increasing concentrations of the unlabeled competitor compound (17β-Estradiol standard, Tamoxifen, or this compound) are added to the incubation tubes.[3]
- The reaction is incubated to equilibrium (e.g., 18-24 hours at 4°C).[2]
- Bound and free radioligand are separated. A common method is the use of hydroxylapatite (HAP) slurry, which binds the receptor-ligand complex.[2]
- The amount of bound radioactivity is quantified using a scintillation counter.
3. Data Analysis:
- The data are plotted as the percentage of [3H]-E2 bound versus the log concentration of the competitor.
- The IC50 value is determined from the resulting sigmoidal curve.[2]
Protocol 2: MCF-7 Cell Proliferation (MTT) Assay
This assay measures the effect of ER ligands on the viability and proliferation of ER-positive MCF-7 cells.[4]
1. Cell Culture:
- MCF-7 cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum (FBS).
- Prior to the experiment, cells are switched to a phenol (B47542) red-free medium with charcoal-stripped FBS to remove exogenous estrogens.[4]
2. Assay Procedure:
- Cells are seeded into 96-well plates at a predetermined density (e.g., 2000 cells/well) and allowed to attach overnight.[5]
- The medium is replaced with fresh medium containing various concentrations of the test compounds (this compound, Tamoxifen) or the positive control (17β-Estradiol).
- For antagonist assays, cells are co-treated with a fixed concentration of 17β-Estradiol (e.g., 0.1 nM) and varying concentrations of the test compound.
- Cells are incubated for a period of 5-7 days.[4][5]
- At the end of the incubation, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active mitochondria will reduce MTT to a purple formazan (B1609692) product.
- After a few hours of incubation, the formazan crystals are solubilized with a solvent (e.g., DMSO).
- The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
3. Data Analysis:
- Cell viability is expressed as a percentage of the vehicle-treated control.
- EC50 values for agonists and IC50 values for antagonists are calculated by plotting the percentage of viability against the log concentration of the compound.
Visualizations
Signaling Pathway and Workflow Diagrams
Caption: Antagonistic action via the classical estrogen receptor signaling pathway.
Caption: General experimental workflow for ER ligand characterization.
References
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Differential Ligand Binding Affinities of Human Estrogen Receptor-α Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jcpjournal.org [jcpjournal.org]
- 5. Membrane estrogen receptor-α levels in MCF-7 breast cancer cells predict cAMP and proliferation responses - PMC [pmc.ncbi.nlm.nih.gov]
Independent Validation of ER Ligand-5's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of a representative Estrogen Receptor (ER) ligand, designated here as "ER Ligand-5" (using the well-characterized Selective Estrogen Receptor Modulator, Tamoxifen, as a proxy), with other key alternatives. The supporting experimental data is presented to validate its mechanism of action and benchmark its performance against a pure antagonist (Fulvestrant) and another SERM (Raloxifene).
Mechanism of Action of ER Ligands
Estrogen receptors (ERα and ERβ) are ligand-activated transcription factors that modulate gene expression. The mechanism of action for ER ligands can be broadly categorized as follows:
-
Agonists: Ligands like the endogenous estrogen, 17β-estradiol (E2), bind to the ER, inducing a conformational change that promotes the recruitment of co-activators and subsequent transcription of target genes.
-
Antagonists (SERDs): Selective Estrogen Receptor Downregulators/Degraders, such as Fulvestrant, bind to the ER and induce a conformational change that promotes receptor degradation, thereby blocking all downstream signaling.
-
Selective Estrogen Receptor Modulators (SERMs): Compounds like Tamoxifen and Raloxifene exhibit tissue-specific effects. They can act as antagonists in some tissues (e.g., breast) by competitively binding to the ER and preventing the conformational changes required for co-activator recruitment, while acting as agonists in other tissues (e.g., bone, uterus).[1]
This compound (Tamoxifen) is a SERM that competitively inhibits estrogen binding to the ER. This leads to the suppression of estrogen-dependent gene expression in breast cancer cells.[1] Its active metabolite, 4-hydroxytamoxifen (B85900), has a significantly higher affinity for the ER.
Comparative Performance Data
The following tables summarize the quantitative data comparing this compound (Tamoxifen) with Fulvestrant and Raloxifene across key in vitro assays.
Table 1: Estrogen Receptor Binding Affinity
This table compares the relative binding affinity (RBA) or inhibition constant (Ki) of the ligands for the estrogen receptor alpha (ERα). A lower value indicates a higher binding affinity.
| Ligand | ERα Relative Binding Affinity (RBA) (%) | Ki (nM) |
| This compound (Tamoxifen) | 2.1 | ~9.6 µM (for Tamoxifen), ~0.1 nM (for 4-OHT) |
| Fulvestrant | 89 | Not explicitly found in a direct comparison |
| Raloxifene | 180 | Not explicitly found in a direct comparison |
Data synthesized from multiple sources. RBA is relative to Estradiol (B170435) (100%). It is important to note that the active metabolite of Tamoxifen, 4-hydroxytamoxifen (4-OHT), exhibits a much higher binding affinity, comparable to estradiol.
Table 2: Inhibition of ER-Mediated Gene Transcription (ERE-Luciferase Assay)
This table shows the half-maximal inhibitory concentration (IC50) of the ligands in an Estrogen Response Element (ERE)-driven luciferase reporter assay in MCF-7 breast cancer cells. A lower IC50 value indicates greater potency in inhibiting ER transcriptional activity.
| Ligand | IC50 in ERE-Luciferase Assay (MCF-7 cells) |
| This compound (Tamoxifen) | ~18.2 nM (for a derivative) |
| Fulvestrant | Not explicitly found in a direct comparison |
| Raloxifene | Not explicitly found in a direct comparison |
Data for a specific derivative of Tamoxifen is provided as a representative value.[2] Direct comparative IC50 values for all three compounds from a single study were not available in the search results.
Table 3: Inhibition of Cell Proliferation (MTT Assay)
This table presents the half-maximal inhibitory concentration (IC50) of the ligands on the proliferation of ER-positive MCF-7 breast cancer cells. A lower IC50 value indicates greater potency in inhibiting cancer cell growth.
| Ligand | IC50 in MTT Assay (MCF-7 cells) |
| This compound (Tamoxifen) | 17.26 µM[3], 20.5 ± 4.0 µM[4], ~30 µM[5] |
| Fulvestrant | Not explicitly found in a direct comparison |
| Raloxifene | 13.7 ± 0.3 µM[4] |
IC50 values for Tamoxifen vary across studies due to different experimental conditions.[1][3][4][5]
Experimental Protocols
Competitive Estrogen Receptor Binding Assay
Objective: To determine the relative binding affinity of a test compound for the estrogen receptor.
Methodology:
-
Preparation of ER-containing cytosol: Uteri from ovariectomized rats are homogenized in a buffer and centrifuged to isolate the cytosol, which contains the estrogen receptors.[6]
-
Competitive Binding: A constant concentration of radiolabeled estradiol ([³H]-E2) is incubated with the cytosol in the presence of increasing concentrations of the test compound.
-
Separation: The mixture is incubated to reach equilibrium. Unbound ligands are separated from receptor-bound ligands using a method like dextran-coated charcoal or hydroxylapatite.
-
Quantification: The amount of radioactivity in the receptor-bound fraction is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of [³H]-E2 (IC50) is determined. The relative binding affinity (RBA) is calculated relative to the binding of unlabeled estradiol.
ERE-Luciferase Reporter Gene Assay
Objective: To measure the ability of a compound to modulate ER-mediated gene transcription.
Methodology:
-
Cell Culture and Transfection: ER-positive cells (e.g., MCF-7) are cultured and transfected with a plasmid containing a luciferase reporter gene under the control of an Estrogen Response Element (ERE) promoter. A control plasmid expressing Renilla luciferase can be co-transfected for normalization.[7][8][9]
-
Compound Treatment: Transfected cells are treated with the test compound at various concentrations in the presence of an ER agonist (e.g., estradiol) for antagonist assays, or alone for agonist assays.
-
Cell Lysis: After incubation, the cells are lysed to release the luciferase enzymes.
-
Luminescence Measurement: The luciferase substrate is added to the cell lysate, and the resulting luminescence is measured using a luminometer. Renilla luciferase activity is measured for normalization.
-
Data Analysis: The relative luciferase activity is calculated, and the IC50 (for antagonists) or EC50 (for agonists) is determined.
MTT Cell Viability Assay
Objective: To assess the effect of a compound on cell proliferation and viability.
Methodology:
-
Cell Seeding: Cells (e.g., MCF-7) are seeded in a 96-well plate and allowed to adhere.
-
Compound Treatment: The cells are treated with the test compound at various concentrations for a specified period (e.g., 24-72 hours).[10][11][12][13]
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated. Viable cells with active metabolism will reduce the yellow MTT to purple formazan (B1609692) crystals.[10][11][12][13]
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a specialized detergent).[10][11][12][13]
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of ~570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Journal of the Institute of Science and Technology » Submission » In Vitro Evaluation of Cytotoxic and Antitumor Activities of The Tamoxifen and Doxorubicin Combination on MCF-7 and BT-474 Breast Cancer Cell Lines [dergipark.org.tr]
- 4. The Effect of Selective Estrogen Receptor Modulators (SERMs) on the Tamoxifen Resistant Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. Evaluation of a Luciferase-based Reporter Assay as a Screen for Inhibitors of Estrogen-ERα-induced Proliferation of Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. assaygenie.com [assaygenie.com]
- 10. researchhub.com [researchhub.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. broadpharm.com [broadpharm.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of ER Ligand-5
This document provides crucial safety and logistical information for the proper disposal of ER Ligand-5, a substance representative of potent estrogen receptor ligands. Adherence to these procedures is vital for ensuring laboratory safety and environmental protection. This guide is intended for researchers, scientists, and drug development professionals.
Chemical and Physical Properties
A summary of the key quantitative data for a representative ER Ligand, Estrogen Receptor Antagonist 5, is presented below. This information is critical for understanding the compound's characteristics and handling requirements.
| Property | Value |
| CAS Number | 2136600-69-4 |
| Molecular Formula | C₂₅H₃₁F₃N₂O₃ |
| Molecular Weight | 464.52 g/mol |
| Appearance | Solid |
| Storage (Powder) | -20°C for 2 years |
| Storage (in DMSO) | -80°C for 6 months |
Health Hazard Information
This compound is classified with the following hazards:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1]
-
Acute Aquatic Toxicity (Category 1): Very toxic to aquatic life.[1]
-
Chronic Aquatic Toxicity (Category 1): Very toxic to aquatic life with long lasting effects.[1][2]
-
Reproductive Toxicity: May damage fertility or the unborn child.[2][3][4] May cause harm to breast-fed children.[2]
Personal Protective Equipment (PPE)
Before handling this compound or its waste, ensure you are wearing appropriate PPE:
-
Eye Protection: Safety glasses or goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: Laboratory coat.
Step-by-Step Disposal Procedures
Proper segregation and disposal are crucial to prevent hazardous reactions and environmental contamination.
Waste Segregation and Collection:
-
Solid Waste:
-
Collect unused, expired, or surplus solid this compound in a clearly labeled, sealed container designated for hazardous chemical waste.
-
Do not mix with other chemical waste unless explicitly permitted by your institution's Environmental Health & Safety (EH&S) department.
-
-
Liquid Waste:
-
Solutions of this compound (e.g., in DMSO) should be collected in a separate, labeled liquid waste container.
-
Do not dispose of solutions down the drain. [5]
-
Ensure the waste container is made of a material compatible with the solvent used.
-
-
Contaminated Labware:
Waste Container Labeling:
All waste containers must be clearly labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific hazards (e.g., "Toxic," "Environmental Hazard")
-
The accumulation start date
Storage of Waste:
-
Store waste containers in a designated, secure area away from incompatible materials.
-
Ensure the storage area is well-ventilated.
Final Disposal:
-
Arrange for the disposal of hazardous waste through your institution's EH&S department or a licensed hazardous waste disposal contractor.[7]
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[7]
Spill and Emergency Procedures
In the event of a spill, follow these procedures:
-
Evacuate and Secure: Evacuate non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: Use appropriate absorbent materials to contain the spill. Avoid generating dust from solid spills.
-
Cleanup: Wear full PPE and collect the spilled material and absorbent into a hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly.
-
Report: Report the spill to your laboratory supervisor and EH&S department.[5]
Diagrams
Experimental Workflow for Handling and Disposal
Caption: General workflow for handling and disposal of this compound.
Simplified Estrogen Receptor Signaling Pathway
Caption: Simplified signaling pathway of an estrogen receptor ligand.
References
Essential Safety and Operational Guide for Handling ER Ligand-5
Disclaimer: "ER Ligand-5" is a placeholder name for a representative estrogen receptor (ER) ligand. The following guidelines are based on best practices for handling potent, biologically active compounds, including known estrogen receptor modulators. Researchers must consult the specific Safety Data Sheet (SDS) for any compound they are using and adhere to their institution's safety protocols.
Estrogen receptor ligands are potent compounds that can have significant physiological effects.[1] Occupational exposure to estrogen-like compounds has been associated with various health risks, including reproductive and developmental toxicity.[1][2][3] Therefore, stringent safety measures are imperative to minimize exposure and ensure a safe laboratory environment.
Hazard Identification and Risk Assessment
Prior to handling any new ER ligand, a thorough risk assessment must be conducted. This involves reviewing the SDS to understand the specific hazards associated with the compound.[4] Key hazards often associated with estrogenic compounds include:
-
Carcinogenicity: Suspected or known to cause cancer.[1][2][5]
-
Reproductive Toxicity: May damage fertility or the unborn child.[1][2][5]
-
Organ Damage: May cause damage to organs through prolonged or repeated exposure.[2][6]
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to prevent dermal, ocular, and respiratory exposure. The following table summarizes the recommended PPE for handling ER ligands.[7]
| Protection Type | Specific Requirements | Rationale |
| Eye and Face Protection | Tightly fitting safety goggles with side-shields or chemical safety goggles conforming to EU standard EN166 or NIOSH (US).[2] A full-face shield may be necessary for splash hazards. | Protects eyes from splashes and airborne particles of the compound.[2] |
| Hand Protection | Chemical-impermeable gloves (e.g., nitrile) should be worn.[2] Double gloving is recommended, especially when handling concentrated solutions or powders.[7] Gloves must be inspected before use and changed frequently. | Prevents skin contact, which is a primary route of exposure for many chemicals. |
| Body Protection | A laboratory coat is mandatory.[2][8] For procedures with a higher risk of contamination, a disposable, fluid-resistant gown with long sleeves should be used.[7] | Protects skin and personal clothing from contamination. |
| Respiratory Protection | All handling of solid, powdered forms should be conducted in a chemical fume hood.[2][8] If there is a risk of exceeding exposure limits or if engineering controls are not sufficient, a NIOSH-approved respirator (e.g., N95 or higher) is required.[7] | Prevents inhalation of hazardous dust or aerosols.[2] |
Experimental Protocols: Safe Handling Procedures
Adherence to strict operational protocols is critical for minimizing exposure during routine laboratory procedures.
Preparation and Weighing of Solid Compounds
All manipulations involving the solid form of this compound must be performed within a certified chemical fume hood to prevent the generation and inhalation of dust and aerosols.[2][8]
Experimental Workflow: Weighing a Solid ER Ligand
Caption: A step-by-step workflow for the safe weighing of potent solid compounds like this compound.
Solution Preparation and Handling
When preparing solutions, add the solvent to the powdered compound slowly to avoid splashing.[7] All solutions should be prepared and handled within a chemical fume hood.
Spill and Accident Procedures
In the event of a spill, evacuate non-essential personnel from the area.[8] Use appropriate spill kits and personal protective equipment to clean the affected area. All materials used for cleanup must be disposed of as hazardous waste.
Disposal Plan
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.[4][7]
| Waste Type | Disposal Procedure |
| Unused Compound | Must be disposed of as hazardous chemical waste in a clearly labeled, sealed container.[7] |
| Contaminated Labware (Glass) | Segregate as hazardous waste. Do not rinse into the drain.[7] |
| Contaminated Labware (Plastic) | Dispose of as hazardous waste in a designated sharps or waste container.[7] |
| Contaminated PPE | All PPE (gloves, gowns, etc.) must be disposed of as hazardous waste in a designated, labeled container.[2][7] |
| Contaminated Solutions | Must be treated as hazardous waste and disposed of through a licensed waste disposal company.[2] |
Logical Flow: Waste Disposal Pathway
References
- 1. cdn.pfizer.com [cdn.pfizer.com]
- 2. benchchem.com [benchchem.com]
- 3. Laboratory Reproductive Health Hazards Guidance Document | Office of Research [bu.edu]
- 4. Pharmaceutical Waste - Environmental Health & Safety - University of Delaware [www1.udel.edu]
- 5. media.allergan.com [media.allergan.com]
- 6. organon.com [organon.com]
- 7. benchchem.com [benchchem.com]
- 8. in.nau.edu [in.nau.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
